Benzo[d]isothiazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAGHXBJJLTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576136 | |
| Record name | 1,2-Benzothiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-21-9 | |
| Record name | 1,2-Benzisothiazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzothiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[d]isothiazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. This guide provides a detailed technical overview of the synthetic pathways leading to Benzo[d]isothiazole-3-carboxamide, a key derivative with significant potential in pharmaceutical development.
The Strategic Importance of the this compound Core
The benzo[d]isothiazole ring system, a fusion of a benzene ring and an isothiazole ring, imparts a unique combination of steric and electronic properties to molecules. The introduction of a carboxamide group at the 3-position further enhances the potential for molecular interactions, particularly hydrogen bonding, which is crucial for binding to biological targets. This makes this compound and its analogues compelling candidates for the development of novel therapeutic agents.
Core Synthesis: Constructing the Benzo[d]isothiazole Heterocycle
The synthesis of the target carboxamide begins with the construction of the core benzo[d]isothiazol-3(2H)-one ring system. Two primary strategies are predominantly employed: intramolecular and intermolecular cyclization reactions.
Intramolecular Cyclization: A Robust and Versatile Approach
Intramolecular cyclization is a common and effective method for the synthesis of the benzo[d]isothiazol-3(2H)-one core. This approach typically starts from readily available 2-mercaptobenzamides.
A prominent example is the copper-catalyzed intramolecular N-S bond formation through oxidative dehydrogenative cyclization.[1][2] This method offers excellent yields and tolerates a variety of functional groups.
Reaction Causality: The copper(I) catalyst is believed to facilitate the coupling of the N-H and S-H bonds of the 2-mercaptobenzamide substrate. Molecular oxygen often serves as the terminal oxidant in these reactions, making it an environmentally benign process. The choice of catalyst and oxidant is critical for achieving high efficiency and selectivity.
Alternative intramolecular cyclization strategies have also been developed, including electrochemical methods.[1] Electrochemical synthesis provides a green and sustainable alternative to traditional chemical oxidants, with hydrogen gas as the only byproduct.
Below is a generalized workflow for the intramolecular cyclization approach.
Caption: Intramolecular cyclization of 2-mercaptobenzamide.
Intermolecular Pathways: Building from Simpler Precursors
Intermolecular strategies provide an alternative route to the benzo[d]isothiazole core, often starting from 2-halobenzamides. These methods involve the reaction of the halo-substituted precursor with a sulfur source, followed by cyclization.
A notable example is the copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) or potassium thiocyanate (KSCN).[1] This approach involves a sequence of C-S bond formation followed by N-S bond formation to construct the heterocyclic ring.
Reaction Causality: The transition metal catalyst, typically copper, plays a crucial role in activating the aryl halide for nucleophilic attack by the sulfur reagent. The subsequent intramolecular cyclization is often promoted by the same catalyst system. The choice of sulfur source and reaction conditions can influence the reaction efficiency and the range of compatible substrates.
The following diagram illustrates the general concept of the intermolecular approach.
Caption: Intermolecular synthesis from 2-halobenzamides.
Synthesis of the 3-Carboxamide Moiety
Once the benzo[d]isothiazole core is established, the next critical step is the introduction of the carboxamide group at the 3-position. A reliable method to achieve this is through the synthesis and subsequent amidation of a benzo[d]isothiazole-3-carboxylic acid intermediate.
Preparation of Benzo[d]isothiazole-3-carboxylic Acid
The synthesis of benzo[d]isothiazole-3-carboxylic acid is a key step that sets the stage for the final amidation. While various methods can be envisioned, a common approach involves the appropriate functionalization of the starting materials prior to cyclization or modification of the formed heterocyclic core.
Amidation of Benzo[d]isothiazole-3-carboxylic Acid
The conversion of the carboxylic acid to the desired carboxamide is a standard transformation in organic synthesis. This typically involves the activation of the carboxylic acid followed by reaction with a suitable amine.
A documented procedure for a similar transformation involves the use of an activating agent like sulfuryl dichloride to form an acyl chloride in situ, which then readily reacts with an amine.[3]
Experimental Protocol: Synthesis of N-substituted this compound [3]
This protocol is adapted from the synthesis of a substituted derivative and can be generalized for the preparation of various N-substituted benzo[d]isothiazole-3-carboxamides.
Step 1: Activation of the Carboxylic Acid
-
To a solution of the respective benzo[d]isothiazole-3-carboxylic acid in an inert solvent (e.g., CH₂Cl₂), add a suitable activating agent (e.g., sulfuryl dichloride) at room temperature.
-
Stir the reaction mixture for a sufficient time (e.g., 30 minutes) to ensure the complete formation of the acyl chloride intermediate.
-
Remove the volatiles under reduced pressure to obtain the crude acyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an inert solvent (e.g., CH₂Cl₂).
-
To this solution, add a solution of the desired amine and a base (e.g., triethylamine) in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LCMS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired N-substituted this compound.
Data Presentation: Representative Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield |
| Activation | Sulfuryl dichloride | CH₂Cl₂ | Room Temp. | 30 min | Quantitative (in situ) |
| Amidation | Amine, Triethylamine | CH₂Cl₂ | Room Temp. | Varies | Good to Excellent |
Conclusion and Future Outlook
The synthesis of this compound is a multi-step process that relies on the robust construction of the core heterocyclic system followed by a straightforward amidation. The modularity of this synthetic approach allows for the introduction of a wide variety of substituents on both the benzene ring and the amide nitrogen, providing a versatile platform for the generation of diverse chemical libraries for drug discovery and other applications. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, as well as the exploration of novel one-pot procedures to streamline the synthesis of these valuable compounds.
References
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He, Y., Huang, Y., Yang, K., & Li, B. (n.d.). Strategies for synthesizing benzo[d]isothiazol‐3(2H)‐one derivatives. ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. (2024). MDPI. Retrieved from [Link]
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Synthesis of benzo[d]isothiazoles: an update. (n.d.). ResearchGate. Retrieved from [Link]
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Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Piras, G., & Colla, P. L. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(21), 4785–4789. [Link]
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Yang, K., et al. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 27(15), 4987. [Link]
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-
Li, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Molecules, 23(2), 429. [Link]
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A Guide to Advanced Synthesis of Benzo[d]isothiazole-3-carboxamide Derivatives
Introduction: The Significance of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole core is a privileged heterocyclic structure in medicinal chemistry and drug development. Its unique electronic properties and rigid conformational framework make it an attractive scaffold for designing potent and selective modulators of various biological targets. In particular, derivatives bearing a carboxamide functionality at the 3-position have garnered significant interest due to their potential as therapeutic agents, including their role as inhibitors of enzymes and modulators of cellular signaling pathways. This guide provides an in-depth exploration of novel and efficient synthetic methodologies for the preparation of benzo[d]isothiazole-3-carboxamide derivatives, with a focus on the underlying chemical principles and practical experimental guidance for researchers in the field.
Strategic Approaches to the this compound Core
The synthesis of this compound derivatives can be broadly categorized into two main strategies:
-
Construction of the Benzo[d]isothiazol-3(2H)-one Ring System followed by Functionalization: This is the most prevalent and versatile approach. It involves the initial formation of the core heterocyclic ring, which is then activated at the 3-position for subsequent amidation.
-
Direct Synthesis Strategies: These methods aim to construct the benzo[d]isothiazole ring with the 3-carboxamide functionality pre-installed or formed in a one-pot fashion.
This guide will primarily focus on the first strategy, detailing the key steps from readily available starting materials to the final carboxamide products.
Part 1: Synthesis of the Benzo[d]isothiazol-3(2H)-one Core
The foundational step in many synthetic routes is the formation of the benzo[d]isothiazol-3(2H)-one scaffold. Modern methods have focused on efficiency, sustainability, and functional group tolerance.
Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides
A robust and widely adopted method is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This approach forms the crucial N-S bond to close the isothiazole ring. The choice of catalyst and oxidant is critical for the success of this transformation.
Causality of Experimental Choices: The 2-mercaptobenzamide starting material possesses both the nucleophilic nitrogen of the amide and the sulfur of the thiol in the required ortho-relationship. An oxidant is required to facilitate the removal of two hydrogen atoms to form the N-S bond. Catalysts are employed to lower the activation energy of this process, allowing for milder reaction conditions and broader substrate scope.
A. Copper-Catalyzed Synthesis:
Copper(I) catalysts are highly effective for this transformation, often using molecular oxygen as the terminal oxidant, making it an environmentally benign choice.[1][2][3]
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization [1][2]
-
Reaction Setup: To a solution of the substituted 2-mercaptobenzamide (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL), add a copper(I) salt, for example, CuCl (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture under an atmosphere of oxygen (balloon or gentle stream) at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzo[d]isothiazol-3(2H)-one.
B. Metal-Free, KBr-Catalyzed Synthesis:
To avoid transition metal contamination in the final products, a metal-free approach using potassium bromide as a catalyst under an oxygen atmosphere has been developed.[1][2]
Experimental Protocol: KBr-Catalyzed Oxidative Cyclization [1][2]
-
Reaction Setup: In a round-bottom flask, combine the 2-mercaptobenzamide (1.0 mmol), KBr (0.2 mmol, 20 mol%), and a solvent like DMSO (4 mL).
-
Reaction Execution: Heat the mixture to 120 °C under an oxygen atmosphere (balloon).
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, add water, and extract with ethyl acetate. The subsequent work-up and purification steps are similar to the copper-catalyzed method.
Intermolecular Cyclization of 2-Halobenzamides
An alternative strategy involves the reaction of readily available 2-halobenzamides with a sulfur source, again often mediated by a copper catalyst.[1]
Causality of Experimental Choices: In this approach, the 2-halobenzamide provides the benzene ring and the amide nitrogen. A sulfur surrogate, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN), is used to introduce the sulfur atom. A copper catalyst facilitates the crucial C-S and subsequent N-S bond formations in a cascade process.
Experimental Protocol: Copper-Catalyzed Cascade Reaction of 2-Bromobenzamides with KSCN [1]
-
Reaction Setup: Combine the 2-bromobenzamide (1.0 mmol), KSCN (1.2 mmol), and CuI (0.1 mmol, 10 mol%) in an aqueous medium.
-
Reaction Execution: Heat the reaction mixture under reflux.
-
Monitoring and Work-up: After completion of the reaction as indicated by TLC, cool the mixture and perform a standard aqueous work-up followed by extraction with an organic solvent and purification by column chromatography.
Part 2: Activation of the 3-Position for Amidation
With the benzo[d]isothiazol-3(2H)-one core in hand, the next critical step is the activation of the 3-position to facilitate nucleophilic attack by an amine. This is typically achieved by converting the 3-oxo group into a better leaving group, most commonly a chlorine atom, to form a 3-chlorobenzo[d]isothiazole intermediate.
Causality of Experimental Choices: The carbonyl group at the 3-position in the benzo[d]isothiazol-3(2H)-one tautomer is not sufficiently electrophilic for direct amidation. Conversion to a 3-chloro derivative creates a highly reactive electrophilic center that readily undergoes nucleophilic substitution with amines.
Chlorination using Thionyl Chloride or a Vilsmeier-type Reagent
The 1,1-dioxide derivative of benzo[d]isothiazol-3(2H)-one, commonly known as saccharin, can be chlorinated using reagents like thionyl chloride in the presence of a catalytic amount of DMF.[4] For the non-oxidized benzo[d]isothiazol-3(2H)-one, chlorinating agents such as phosphorus oxychloride or bis(trichloromethyl) carbonate are effective.[1]
Experimental Protocol: Synthesis of 3-Chloro-benzo[d]isothiazole 1,1-dioxide [4]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend saccharin (1.0 mmol) in an excess of thionyl chloride (e.g., 5 mL).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature until the reaction is complete (cessation of gas evolution and dissolution of saccharin).
-
Work-up: Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-benzo[d]isothiazole 1,1-dioxide can often be used in the next step without further purification.
Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisothiazole [1]
-
Reaction Setup: Dissolve 1,2-benzisothiazolin-3-one (1.0 mmol) in an inert organic solvent such as chlorobenzene or xylene.
-
Reagent Addition: Add bis(trichloromethyl) carbonate (triphosgene) (0.4-1.0 mmol) and a catalytic amount of an organic amine, such as tetramethylguanidine (0.01-0.20 mmol).
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-150 °C for 1-5 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product can be isolated by crystallization or after removal of the solvent followed by column chromatography.
Part 3: Synthesis of Benzo[d]isothiazole-3-carboxamides via Amination
The final step in this synthetic sequence is the reaction of the activated 3-chloro-benzo[d]isothiazole intermediate with a primary or secondary amine to form the desired carboxamide.
Causality of Experimental Choices: This is a classic nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic carbon at the 3-position and displacing the chloride leaving group. A base may be added to neutralize the HCl generated during the reaction.
Experimental Protocol: General Procedure for the Amination of 3-Chlorobenzo[d]isothiazoles
-
Reaction Setup: Dissolve the 3-chlorobenzo[d]isothiazole derivative (1.0 mmol) in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 mmol). If the amine is used as its hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate) to remove excess amine and by-products, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Summary of Synthetic Workflows and Data
The following diagrams and table summarize the key synthetic transformations and provide an overview of the reaction conditions and yields for the synthesis of the benzo[d]isothiazol-3(2H)-one core.
Visualization of Synthetic Pathways
Caption: Overall workflow for the synthesis of Benzo[d]isothiazole-3-carboxamides.
Table of Representative Synthesis Methods for Benzo[d]isothiazol-3(2H)-ones
| Starting Material | Method | Catalyst/Reagent | Oxidant/Sulfur Source | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Mercaptobenzamide | Intramolecular Cyclization | CuCl | O₂ | DMF | 100 | Excellent | [1][2] |
| 2-Mercaptobenzamide | Intramolecular Cyclization | CoPcS | O₂ | H₂O | 100 | Good to Excellent | [1][2] |
| 2-Mercaptobenzamide | Intramolecular Cyclization | KBr | O₂ | DMSO | 120 | Excellent | [1][2] |
| 2-Mercaptobenzamide | Intramolecular Cyclization | (n-Bu)₄NBr | Electrochemical | MeCN/H₂O | RT | Moderate to Good | [1][2] |
| 2-Bromobenzamide | Intermolecular Cyclization | CuCl | S₈ | DMF | 110 | Good | [1] |
| 2-Bromobenzamide | Intermolecular Cyclization | CuI | KSCN | H₂O | Reflux | Good | [1] |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of this compound derivatives. The modular nature of the synthesis, involving the initial construction of the core heterocycle followed by functionalization, allows for the introduction of diverse substituents on both the benzene ring and the carboxamide nitrogen. This flexibility is paramount for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Future research in this area will likely focus on the development of more direct and atom-economical methods for the synthesis of these target molecules, potentially through novel C-H activation strategies or one-pot multi-component reactions. Furthermore, the exploration of greener and more sustainable catalytic systems will continue to be a priority. The continued innovation in the synthesis of benzo[d]isothiazole-3-carboxamides will undoubtedly fuel the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
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He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. Molecules, 30(9), 2099. [Link]
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Liu, C., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(9), 2099. [Link]
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Wang, Z., Kuninobu, Y., & Kanai, M. (2013). Copper-Catalyzed Intramolecular N–S Bond Formation by Oxidative Dehydrogenative Cyclization. The Journal of Organic Chemistry, 78(14), 7337–7342. [Link]
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He, Y., et al. (2017). Potassium Bromide-Catalyzed Intramolecular Oxidative Dehydrogenative Cyclization for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. Green Chemistry, 19(18), 4252-4256. [Link]
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Chen, C., et al. (2016). Copper-Catalyzed Reaction of 2-Halobenzamides with Carbon Disulfide: A Facile Synthesis of Benzisothiazol-3(2H)-ones. Organic & Biomolecular Chemistry, 14(3), 859-862. [Link]
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Wang, F., et al. (2012). Concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction of 2-bromobenzamides with KSCN in water. RSC Advances, 2(18), 7057-7060. [Link]
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Zhang, J., et al. (2021). Electrochemical Dehydrogenative Cyclization of 2-Mercaptobenzamides for the Synthesis of Benzo[d]isothiazol-3(2H)-ones. Organic Letters, 23(15), 5896–5900. [Link]
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He, Y., et al. (2024, May 6). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. ResearchGate. [Link]
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Yuan, D., et al. (2019). Cobalt Phthalocyanine-Catalyzed Aerobic Oxidative Dehydrogenative Cyclization of 2-Mercaptobenzamides in Water. Green Chemistry, 21(10), 2693-2698. [Link]
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Punniyamurthy, T., et al. (2012). Copper-catalysed one-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones via C–S/N–S bond formation. RSC Advances, 2(18), 7057-7060. [Link]
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He, Y., et al. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Benzoisothiazol-3-one synthesis. [Link]
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Benzo[d]isothiazole-3-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Benzo[d]isothiazole-3-carboxamide Derivatives: A Focus on Tasquinimod
Introduction
The this compound scaffold represents a versatile chemical framework from which numerous biologically active molecules have been developed. While derivatives of this core structure have been explored for various therapeutic applications, it is in the field of oncology that they have garnered significant attention. This guide focuses on a prominent, second-generation, orally active derivative: tasquinimod .[1][2]
Tasquinimod (ABR-215050) has been extensively investigated in clinical trials for solid tumors, most notably in castration-resistant prostate cancer (CRPC) and more recently in other malignancies like multiple myeloma.[3][4][5] Its therapeutic potential stems not from direct cytotoxicity to cancer cells, but from a sophisticated, multi-faceted mechanism of action that remodels the tumor microenvironment (TME).[6][7][8] This document provides a detailed exploration of the molecular targets and downstream pathways modulated by tasquinimod, offering researchers and drug development professionals a comprehensive understanding of its core pharmacology.
Core Molecular Targets of Tasquinimod
Tasquinimod exerts its pleiotropic effects by engaging with at least two key intracellular proteins that are crucial for creating a pro-tumoral and immunosuppressive microenvironment.
Primary Target: S100A9
S100A9 is a calcium- and zinc-binding protein predominantly expressed by myeloid cells. As a Damage-Associated Molecular Pattern (DAMP) molecule, it is released in inflammatory settings and acts as a critical signaling hub in the TME.[6] Elevated levels of S100A9 are associated with poor prognosis and are instrumental in the recruitment and activation of immunosuppressive myeloid cells.[6][9]
Tasquinimod binds with high affinity to S100A9. This binding event physically obstructs the interaction of S100A9 with its primary receptors, namely Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End Products (RAGE) .[6][7][10][11] By preventing S100A9-mediated signaling, tasquinimod effectively cuts off a key pathway that myeloid cells use to infiltrate the tumor and exert their immunosuppressive functions.
Secondary Target: Histone Deacetylase 4 (HDAC4)
HDAC4 is a class IIa histone deacetylase that plays a pivotal role in regulating gene expression, particularly in response to cellular stress such as hypoxia.[12][13] Within the TME, HDAC4 is critical for the adaptive survival pathways of both cancer cells and endothelial cells.
Tasquinimod functions as an allosteric modulator of HDAC4, binding to its regulatory zinc-binding domain with a high affinity (Kd of 10-30 nM).[14][15] This interaction does not inhibit the enzyme's catalytic activity directly. Instead, it prevents HDAC4 from forming a functional repressive complex with its co-factors, N-CoR/HDAC3.[14][15][16] The disruption of this complex inhibits the deacetylation of key transcription factors, most notably Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.
Downstream Mechanistic Consequences
The engagement of S100A9 and HDAC4 initiates a cascade of downstream effects that collectively shift the tumor microenvironment from a state of immune tolerance and active growth to one that is hostile to the tumor.
Potent Immunomodulation via S100A9 Inhibition
The primary consequence of tasquinimod's action is the reprogramming of the myeloid cell compartment within the TME.
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell function. The S100A9/TLR4/RAGE axis is a dominant pathway for their recruitment into the tumor. By inhibiting this axis, tasquinimod significantly reduces the infiltration and accumulation of MDSCs in the tumor, thereby alleviating a major source of immunosuppression.[6][17][18] Studies have also shown that tasquinimod can shift the MDSC population towards a more granulocytic phenotype.[6]
-
Polarization of Tumor-Associated Macrophages (TAMs): TAMs can exist in two main states: a pro-inflammatory, anti-tumoral M1 phenotype and an anti-inflammatory, pro-tumoral M2 phenotype. The TME is typically dominated by M2 macrophages, which promote angiogenesis and suppress adaptive immunity. Tasquinimod promotes a decisive shift from the M2 to the M1 phenotype.[17][18][19] This repolarization is characterized by decreased expression of M2 markers like Arginase-1 and CD206, and increased expression of M1 markers like inducible nitric oxide synthase (iNOS).[18][19][20]
-
Enhanced Anti-Tumor T-Cell Response: By reducing the numbers and suppressive function of MDSCs and M2 TAMs, tasquinimod creates a more permissive environment for an effective anti-tumor immune response. This leads to an increased infiltration of cytotoxic CD8+ T cells into the tumor and potentiates their effector functions, such as cytotoxicity and IFNγ production.[6][18][20]
Multi-pronged Anti-Angiogenic Effects
Tasquinimod robustly inhibits the formation of new blood vessels, a process essential for tumor growth and metastasis, through several indirect mechanisms.[1][3][8]
-
Inhibition of Pro-Angiogenic Myeloid Cells: Both MDSCs and M2 TAMs are major sources of pro-angiogenic factors like VEGF. By inhibiting these cell populations, tasquinimod curtails a significant source of angiogenic signaling.[6][7]
-
Suppression of the Hypoxic Response: Through its allosteric modulation of HDAC4, tasquinimod prevents the deacetylation and subsequent activation of HIF-1α.[15][16] This leads to the downregulation of HIF-1α-controlled genes that are critical for angiogenesis, including VEGF, CXCR4, and lysyl oxidase (LOX).[1][6][7][21]
-
Upregulation of Thrombospondin-1 (TSP-1): Experimental data show that tasquinimod treatment leads to a significant increase in the expression of TSP-1, a potent endogenous inhibitor of angiogenesis.[1][21]
Visualizing the Mechanism of Action
S100A9-Mediated Immunosuppression and Tasquinimod Intervention
Caption: Tasquinimod binds to S100A9, preventing its interaction with TLR4 and RAGE.
HDAC4-HIF-1α Axis Regulation by Tasquinimod
Caption: Tasquinimod allosterically modulates HDAC4, disrupting HIF-1α activation.
Summary of Molecular Interactions and Preclinical Effects
The multifaceted mechanism of tasquinimod is summarized in the tables below, providing a clear overview of its molecular interactions and the resulting impact on the tumor microenvironment observed in key preclinical studies.
Table 1: Summary of Tasquinimod's Molecular Interactions
| Target | Binding Site / Mechanism | Binding Affinity (Kd) | Key Consequence | Citation(s) |
| S100A9 | Binds to S100A9 homodimers, blocking interaction with TLR4 and RAGE. | Not specified | Inhibition of myeloid cell recruitment and activation. | [6]([Link] |
| HDAC4 | Allosteric modulation of the regulatory Zn2+ binding domain. | 10-30 nM | Prevents formation of the active N-CoR/HDAC3 complex, inhibiting deacetylation of HIF-1α. | [14](, |
Table 2: Effects of Tasquinimod on the Tumor Microenvironment in Preclinical Models
| Model System | Cell Type Affected | Observed Effect | Citation(s) |
| CR Myc-CaP (Prostate) | MDSCs (CD11b+Gr1+) | Reduced tumor infiltration. | [17]([Link] |
| CR Myc-CaP (Prostate) | TAMs (F4/80+CD206+) | Significant reduction of M2-polarized macrophages. | [18]([Link] |
| B16-h5T4 (Melanoma) | MDSCs | Reduced monocytic (Ly6G−Ly6Chigh) MDSCs. | [6]([Link] |
| B16-h5T4 (Melanoma) | TAMs (CD206+) | Strong reduction of M2-polarized macrophages. | [18]([Link]) |
| Multiple Myeloma Models | Myeloid Cells | Reduces immunosuppressive myeloid cells, inhibits angiogenesis. | [4]([Link] |
Experimental Protocols for Mechanism Elucidation
Validating the mechanism of a compound like tasquinimod requires specific, functional assays. The following protocols describe key methodologies used to investigate its effects on myeloid cell function and immune populations.
Protocol 1: In Vitro T-cell Suppression Assay
This assay directly measures the functional impact of tasquinimod on the immunosuppressive capacity of tumor-infiltrating myeloid cells.
Objective: To determine if CD11b+ myeloid cells isolated from tasquinimod-treated tumors are less suppressive to T-cell proliferation compared to cells from vehicle-treated tumors.
Methodology:
-
Animal Treatment: Inoculate syngeneic mice with tumor cells (e.g., Myc-CaP). Once tumors are established, treat cohorts with vehicle or tasquinimod for a specified duration (e.g., 10-14 days).
-
Cell Isolation:
-
Excise tumors from both cohorts and prepare single-cell suspensions via mechanical dissociation and enzymatic digestion.
-
Isolate CD11b+ myeloid cells using magnetic-activated cell sorting (MACS) with anti-CD11b microbeads.
-
Separately, isolate CD3+ T-cells from the spleens of naïve, non-tumor-bearing mice.
-
-
T-Cell Labeling: Label the isolated T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-Culture Setup:
-
In a 96-well plate, seed the CFSE-labeled T-cells.
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads, to all wells to induce proliferation.
-
Add the isolated CD11b+ cells from either vehicle- or tasquinimod-treated tumors to the T-cell cultures at varying ratios (e.g., 1:1, 1:2, 1:4 T-cell:Myeloid cell).
-
Include control wells with stimulated T-cells alone (maximum proliferation) and unstimulated T-cells (baseline).
-
-
Incubation & Analysis:
-
Incubate the co-cultures for 72-96 hours.
-
Harvest the cells and analyze by flow cytometry. Gate on the T-cell population and measure the dilution of the CFSE signal, which is indicative of cell division.
-
-
Interpretation: A higher degree of T-cell proliferation (more diluted CFSE signal) in the presence of CD11b+ cells from the tasquinimod-treated group indicates that the drug has reduced the suppressive function of these myeloid cells.[18]
Experimental Workflow: T-cell Suppression Assay
Caption: Workflow for assessing the immunosuppressive function of myeloid cells.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a quantitative method to assess changes in the composition of the immune infiltrate within the TME following tasquinimod treatment.
Objective: To quantify the relative proportions of MDSCs, TAMs (and their M2 polarization status), and CD8+ T-cells in tumors from treated versus untreated animals.
Methodology:
-
Sample Preparation: Prepare single-cell suspensions from tumors of vehicle- and tasquinimod-treated mice as described in the previous protocol.
-
Antibody Staining:
-
Aliquot approximately 1-2 million cells per sample into flow cytometry tubes.
-
Perform an Fc block to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies. A representative panel could include:
-
Myeloid Panel: Anti-CD45, Anti-CD11b, Anti-Gr1 (or Ly6G/Ly6C), Anti-F4/80, Anti-CD206 (M2 marker).
-
Lymphoid Panel: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8.
-
-
Include a viability dye (e.g., Zombie NIR™, Live/Dead™ Fixable Dyes) to exclude dead cells from the analysis.
-
-
Data Acquisition: Acquire the samples on a multi-color flow cytometer.
-
Gating Strategy & Analysis:
-
First, gate on single, live cells.
-
From the live singlets, gate on CD45+ hematopoietic cells.
-
MDSC Analysis: From the CD45+ gate, identify CD11b+Gr1+ cells. These can be further subdivided into granulocytic (Ly6G+Ly6Clow) and monocytic (Ly6G-Ly6Chigh) subsets.
-
TAM Analysis: From the CD45+ gate, identify F4/80+ macrophages. Within this population, quantify the percentage of cells expressing the M2 marker CD206.
-
T-Cell Analysis: From the CD45+ gate, identify CD3+ T-cells, and subsequently quantify the proportions of CD4+ helper and CD8+ cytotoxic T-cells.
-
-
Interpretation: Compare the percentages and absolute numbers of each cell population between the tasquinimod and vehicle treatment groups. A decrease in MDSCs and CD206+ TAMs, coupled with an increase in CD8+ T-cells, provides strong evidence for the immunomodulatory mechanism of action.[18][20]
Conclusion
The this compound derivative, tasquinimod, exemplifies a modern therapeutic strategy in oncology that targets the supportive network of the tumor rather than the malignant cells themselves. Its dual-targeting mechanism, involving the inhibition of S100A9 signaling and the allosteric modulation of HDAC4, converges to produce a powerful reprogramming of the tumor microenvironment. By disrupting myeloid cell trafficking, alleviating immunosuppression, and inhibiting angiogenesis, tasquinimod effectively transforms the TME into an environment that is non-conducive to tumor growth and is primed for a robust anti-tumor immune response. This in-depth understanding of its mechanism provides a strong rationale for its continued investigation, particularly in combination with immunotherapies where its ability to remodel the TME can be leveraged for synergistic therapeutic benefit.[6][20][22]
References
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Raymond, E., Dalgleish, A., Damber, J. E., Smith, M., & Pili, R. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemotherapy and Pharmacology, 73(1), 1–8. [Link]
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Shen, L., Ciesielski, M., Ramakrishnan, S., Miles, K. M., Ellis, L., Sotomayor, P., ... & Pili, R. (2015). Tasquinimod targets suppressive myeloid cells in the tumor microenvironment to enhance immunotherapy. OncoImmunology, 4(10), e1072672. [Link]
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Raymond, E., Dalgleish, A., Damber, J. E., Smith, M., & Pili, R. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Johns Hopkins University. [Link]
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Wikipedia. (n.d.). Tasquinimod. Retrieved from [Link]
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Raymond, E., Dalgleish, A., Damber, J. E., Smith, M., & Pili, R. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. PubMed. [Link]
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Active Biotech. (n.d.). Tasquinimod. Retrieved from [Link]
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Shen, L., Ciesielski, M., Ramakrishnan, S., Miles, K. M., Ellis, L., Sotomayor, P., ... & Pili, R. (2015). Tasquinimod targets suppressive myeloid cells in the tumor microenvironment. Taylor & Francis Online. [Link]
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Isaacs, J. T., Pili, R., Qian, D. Z., & Dalrymple, S. L. (2014). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. PubMed Central. [Link]
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Shen, L., Ciesielski, M. J., Ramakrishnan, S., Miles, K. M., Ellis, L., Sotomayor, P., ... & Pili, R. (2015). Tasquinimod Modulates Suppressive Myeloid Cells and Enhances Cancer Immunotherapies in Murine Models. AACR Journals. [Link]
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Gupta, N., Al Ustwani, O., Shen, L., & Pili, R. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Dovepress. [Link]
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Shen, L., Ciesielski, M. J., Ramakrishnan, S., Miles, K. M., Ellis, L., Sotomayor, P., ... & Pili, R. (2015). Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models. PubMed. [Link]
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Shen, L., Ciesielski, M., Ramakrishnan, S., Miles, K. M., Ellis, L., Sotomayor, P., ... & Pili, R. (2018). Tasquinimod targets suppressive myeloid cells in the tumor microenvironment. PubMed. [Link]
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Fan, R., Satilmis, H., Vandewalle, N., Verheye, E., Vlummens, P., Maes, A., ... & De Veirman, K. (2023). Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Journal for ImmunoTherapy of Cancer. [Link]
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Olsson, A., Björk, A., Vallon-Christersson, J., Isaacs, J. T., Leanderson, T., & Ivars, F. (2015). Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment. Journal for ImmunoTherapy of Cancer. [Link]
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Isaacs, J. T., Pili, R., Qian, D. Z., & Dalrymple, S. L. (2014). Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment. AACR Journals. [Link]
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My Cancer Genome. (n.d.). Tasquinimod. Retrieved from [Link]
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Nefedova, Y., et al. (2020). Inhibition of S100A9 with Tasquinimod Demonstrates Potent Anti-Tumor Activity in Pre-Clinical Models of Multiple Myeloma. ASH Publications. [Link]
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Nakhlé, J., Pier-Anne, S., Amara, N., Jégou, S., Bach, J. M., & Velge-Roussel, F. (2021). Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity. Frontiers in Immunology. [Link]
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Clinicaltrials.eu. (n.d.). Tasquinimod – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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Devitt, M. E., & Pili, R. (2016). Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects. PubMed Central. [Link]
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Vogl, D. T., et al. (2023). Clinical activity of novel targeting of S100A9 with tasquinimod for relapsed and refractory multiple myeloma (RRMM). ASCO Publications. [Link]
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Proffitt, C., & Pili, R. (2013). A review of tasquinimod in the treatment of advanced prostate cancer. PubMed Central. [Link]
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Gupta, N., Al Ustwani, O., Shen, L., & Pili, R. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer Management and Research. [Link]
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Jennbacken, K., Welen, K., Olsson, A., Axelsson, B., Törngren, M., Damber, J. E., & Leanderson, T. (2012). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. ResearchGate. [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Benzo[d]isothiazole-3-carboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the methodologies and interpretations integral to the crystal structure analysis of Benzo[d]isothiazole-3-carboxamide. This compound belongs to a class of heterocyclic systems that are of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design. We will navigate through the critical stages of a typical crystallographic study, from the foundational step of single crystal growth to the nuanced interpretation of intermolecular interactions that govern the crystal packing.
Foundational Principles: The "Why" Behind the "How"
The primary objective of single-crystal X-ray diffraction (SCXRD) is to determine the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of a molecule. For a pharmaceutically relevant molecule like this compound, this data is invaluable. It allows for the characterization of polymorphs, the identification of potential hydrogen bonding motifs crucial for receptor binding, and an understanding of the solid-state stability.
The journey from a powdered sample to a refined crystal structure is a multi-step process, each with its own set of challenges and critical considerations. The quality of the final structural model is intrinsically linked to the quality of the single crystals used for data collection.
The Genesis of a Crystal: Synthesis and Crystallization
Synthesis of this compound
The synthesis of the target compound is the necessary precursor to any crystallographic study. While various synthetic routes to the benzo[d]isothiazole core exist, a common approach involves the cyclization of an appropriate precursor. For this compound, a plausible synthetic pathway could involve the reaction of a 2-mercaptobenzamide derivative with an oxidizing agent to facilitate the intramolecular N-S bond formation.
Illustrative Synthetic Protocol:
-
Starting Material: A suitable starting material would be 2-mercaptobenzamide.
-
Reaction: The 2-mercaptobenzamide is dissolved in an appropriate solvent (e.g., ethanol, DMF).
-
Oxidative Cyclization: An oxidizing agent, such as iodine or hydrogen peroxide, is added dropwise to the solution at a controlled temperature.
-
Work-up and Purification: The reaction mixture is then worked up to isolate the crude product. Purification is typically achieved by recrystallization or column chromatography to yield pure this compound.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, single-crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
Table 1: Solvent Selection for Crystallization of Benzo[d]isothiazole Derivatives
| Solvent System | Rationale |
| Ethanol/Water | Good for compounds with moderate polarity. Water acts as an anti-solvent. |
| Dichloromethane/Hexane | Suitable for less polar compounds. Hexane serves as the anti-solvent. |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be useful for compounds that are difficult to dissolve. |
| Acetone | A versatile solvent with a moderate boiling point, suitable for slow evaporation. |
Illuminating the Invisible: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and observing the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection and structure solution.
Caption: Logical workflow for Hirshfeld surface analysis.
By analyzing the 2D fingerprint plots, we can deconstruct the complex network of interactions into individual atom-atom contacts and quantify their prevalence. For instance, the percentage contribution of H···H, C···H, O···H, and N···H contacts can be determined, providing a detailed picture of the crystal's cohesion.
Conclusion: From Structure to Function
The crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. The detailed knowledge of its molecular conformation and intermolecular interactions is critical for researchers in drug development and materials science. This guide has outlined the key experimental and computational steps involved in such an analysis, emphasizing the importance of a rigorous and systematic approach. The insights gained from these studies are instrumental in the rational design of new molecules with tailored properties, ultimately bridging the gap between molecular structure and macroscopic function.
References
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL: [Link]
An In-depth Technical Guide to the In Silico Modeling of Benzo[d]isothiazole-3-carboxamide Interactions
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer and immunomodulatory properties.[1][2] The functionalization of this core, particularly at the 3-position with a carboxamide moiety, offers a versatile platform for designing targeted therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for in silico modeling of Benzo[d]isothiazole-3-carboxamide interactions with protein targets. We will delve into the causality behind key experimental choices, from target selection and system preparation to the application of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies. This document is designed to be a practical and authoritative resource, grounding its protocols in established scientific literature to ensure a self-validating and reproducible workflow.
Introduction: The Rationale for In Silico Modeling
In modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[3] For a chemical class as promising as Benzo[d]isothiazole-3-carboxamides, computational modeling provides a cost-effective and rapid means to:
-
Elucidate Mechanism of Action: Predict how these molecules bind to specific protein targets on a molecular level.
-
Prioritize Synthesis: Identify which derivatives are most likely to be active, allowing for the rational allocation of synthetic resources.
-
Guide Lead Optimization: Suggest specific structural modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.
-
Interpret Experimental Data: Provide a structural basis for understanding in vitro and in vivo results.
This guide will focus on a logical, multi-stage computational workflow, beginning with target identification and culminating in the analysis of dynamic interactions.
Foundational Steps: Preparing for Simulation
The quality of any in silico prediction is fundamentally dependent on the careful preparation of the system. This phase is critical and requires meticulous attention to detail to ensure the biological relevance of the subsequent simulations.
Target Selection and Protein Preparation
The choice of a protein target is driven by the therapeutic objective. Benzo[d]isothiazole derivatives have shown significant promise as inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy.[1][2] Therefore, we will use the human PD-L1 protein (PDB ID: 5J89) as our primary example.
Protocol 1: Protein Preparation Workflow
-
Obtain Crystal Structure: Download the protein structure from the Protein Data Bank (PDB). For our example, we will use the crystal structure of the human PD-L1 dimer.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. This step focuses the simulation on the protein and the ligand of interest.
-
Protonation and Charge Assignment: Proteins are typically crystallized at non-physiological pH. It is crucial to add hydrogen atoms and assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is commonly achieved using tools like the Protein Preparation Wizard in Schrödinger Suite or H++ web server.
-
Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the protonation step. This is typically done using a molecular mechanics force field such as OPLS4 or AMBER.
Ligand Preparation
The this compound ligand must also be prepared in a computationally accessible format.
Protocol 2: Ligand Preparation Workflow
-
2D Sketching: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Ionization and Tautomeric States: Generate possible ionization states and tautomers at physiological pH (7.4). This is a critical step as the charge and tautomeric state of a ligand can significantly impact its binding mode.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically performed using a quantum mechanical method (like Density Functional Theory - DFT) for higher accuracy or a molecular mechanics force field for speed.[3]
Molecular Docking: Predicting Binding Poses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4][5] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.
The Causality Behind Docking Choices
The goal of docking is to sample a wide range of possible ligand conformations within the binding site and to rank them using a scoring function. The choice of docking algorithm and scoring function is critical. For systems where the binding site is well-defined, a standard rigid-receptor docking approach is often sufficient. If significant protein flexibility is expected upon ligand binding, induced-fit docking (IFD) may be necessary.
Protocol 3: Molecular Docking Workflow
-
Grid Generation: Define the binding site on the protein target. This is typically a cubic box centered on the known active site or a region identified by binding site prediction algorithms.
-
Ligand Docking: Dock the prepared ligand into the defined grid box using a program like AutoDock Vina, GLIDE, or GOLD. The program will generate a series of possible binding poses.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each pose. These scores are used to rank the poses, with the top-ranked pose representing the most likely binding mode.
-
Pose Analysis: The top-ranked poses should be visually inspected to assess their chemical plausibility. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, should be identified.[1] For example, in the case of benzo[d]isothiazole inhibitors of PD-L1, key interactions may involve hydrogen bonds with residues like Asp122 and Lys124, and hydrophobic interactions with residues such as Ile54, Tyr56, and Met115.[1]
Table 1: Example Docking Scores for Benzo[d]isothiazole Derivatives against PD-L1
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| D7 | -9.8 | Asp122, Lys124, Ile54, Tyr56, Met115 |
| LLW-018 | -10.5 | Gln66, Ser117, Asp122, Lys124 |
Note: Docking scores are for illustrative purposes and will vary based on the software and scoring function used.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time.[3][6] This is crucial for assessing the stability of the predicted binding pose and for understanding the energetic contributions of different interactions.[6]
The Rationale for MD Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to simulate the physical movements of the protein and ligand.[3] A typical simulation for a protein-ligand complex is run for nanoseconds to microseconds to assess the stability of the complex.[3][6]
Protocol 4: MD Simulation Workflow
-
System Solvation: The protein-ligand complex from the docking step is placed in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to relax into a stable state.
-
Production Run: The production MD simulation is run for a specified period (e.g., 100 ns). The trajectory of the atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to understand the dynamics of the system. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable complex will show a low and non-fluctuating RMSD over time.[3][6]
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein over the course of the simulation.
-
Diagram 1: General In Silico Modeling Workflow
Caption: A generalized workflow for in silico modeling of ligand-protein interactions.
Advanced Modeling: QSAR and Pharmacophore Studies
For a series of related this compound analogs, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can provide further insights. While specific QSAR studies on this exact scaffold are not abundant in the literature, the principles derived from studies on related benzothiazole derivatives are directly applicable.[6]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[6] By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.
Diagram 2: QSAR Development Logic
Caption: The logical flow for developing a predictive QSAR model.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to bind to a specific target. Pharmacophore models can be used to screen large virtual libraries for compounds that possess these essential features.
Conclusion and Future Directions
The in silico modeling workflow described in this guide provides a robust framework for investigating the interactions of this compound derivatives with their protein targets. By combining molecular docking to predict binding modes and molecular dynamics simulations to assess their stability, researchers can gain valuable insights that can accelerate the drug discovery process. Advanced techniques like QSAR and pharmacophore modeling can further refine the lead optimization process. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these methods will undoubtedly continue to grow, further solidifying their role as a cornerstone of modern medicinal chemistry.
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A Comprehensive Technical Guide to the Pharmacokinetic Profiling of Benzo[d]isothiazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antipsychotic and anti-cancer properties.[1][2] The therapeutic potential of any novel derivative, such as benzo[d]isothiazole-3-carboxamide, is critically dependent on its pharmacokinetic profile. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its analogs. By integrating in vitro assays with in vivo studies, researchers can build a robust understanding of the compound's behavior in biological systems, a crucial step in the journey from discovery to clinical application.[3][4][5]
Introduction: The Significance of the Benzo[d]isothiazole Core and the Imperative of Pharmacokinetic Analysis
The benzo[d]isothiazole nucleus is a key pharmacophore found in a range of therapeutically significant molecules.[1] Its derivatives have been investigated for a multitude of applications, from potent inhibitors of biological pathways to central nervous system agents.[2][6] The carboxamide moiety at the 3-position of the isothiazole ring in this compound provides a crucial handle for molecular interactions and further chemical modification.
However, promising in vitro activity alone is insufficient for a compound to become a viable drug candidate. The journey of a drug from administration to its target site, and its eventual elimination from the body, is governed by its pharmacokinetic properties.[5] A thorough understanding of ADME is paramount to optimizing dosage regimens, predicting drug-drug interactions, and ensuring both safety and efficacy.[3][7] This guide outlines a logical, multi-tiered approach to elucidating the pharmacokinetic profile of this compound, from fundamental physicochemical characterization to comprehensive in vivo evaluation.
Foundational Physicochemical Properties: The Predictors of Pharmacokinetic Behavior
The intrinsic physical and chemical properties of a molecule are the primary determinants of its pharmacokinetic fate. For this compound, these key parameters must be established at the outset of any drug discovery program.
| Property | Value | Significance in Pharmacokinetics |
| Molecular Formula | C₈H₆N₂OS | Defines the elemental composition.[8] |
| Molecular Weight | 178.21 g/mol | Influences diffusion and transport across membranes.[8] |
| Topological Polar Surface Area (TPSA) | 55.98 Ų | A predictor of passive molecular transport across membranes.[8] |
| logP (Octanol-Water Partition Coefficient) | 1.3952 | Measures lipophilicity, affecting absorption and distribution.[8] |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding.[8] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding.[8] |
| Rotatable Bonds | 1 | Affects conformational flexibility and binding.[8] |
These properties, readily available from chemical databases, provide initial insights.[8] For instance, a moderate logP and TPSA suggest that this compound may have a reasonable balance between aqueous solubility and membrane permeability, prerequisites for oral absorption.
In Vitro ADME Profiling: A Cascade of Predictive Assays
A systematic in vitro evaluation is essential to predict in vivo pharmacokinetic behavior, guide medicinal chemistry efforts, and select the most promising candidates for further development.[3][4][7] The following is a recommended cascade of assays for profiling this compound.
Caption: A tiered in vitro ADME screening cascade.
Absorption
-
Aqueous Solubility: This is a critical determinant of oral absorption.
-
Kinetic Solubility: Measured by precipitating the compound from a DMSO stock solution in an aqueous buffer. It's a high-throughput assay suitable for early screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility, determined by adding an excess of solid compound to the buffer. This is a more resource-intensive but accurate measurement for lead compounds.[7]
-
-
Permeability: The ability of the compound to cross the intestinal epithelium is assessed using cell-based models.
-
Caco-2/MDCK Assays: These assays use monolayers of human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells to model the intestinal barrier. The apparent permeability coefficient (Papp) is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[7]
-
Distribution
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (primarily albumin and α1-acid glycoprotein) influences its distribution and availability to target tissues and metabolizing enzymes.
-
Rapid Equilibrium Dialysis (RED): This is a common method where a plasma sample containing the compound is dialyzed against a buffer solution. The free (unbound) fraction is then quantified.[7] High PPB (>99%) can limit the free drug concentration at the site of action.
-
-
Red Blood Cell (RBC) Partitioning: This assay determines the compound's distribution into red blood cells, which is important for interpreting blood-based pharmacokinetic data.[7]
Metabolism
-
Metabolic Stability: The susceptibility of a compound to metabolism is a key determinant of its half-life and oral bioavailability.
-
Liver Microsomes: These subcellular fractions contain Phase I (e.g., Cytochrome P450) enzymes. Incubating the compound with liver microsomes and cofactors (NADPH) allows for the determination of its intrinsic clearance.[9][10]
-
Hepatocytes: Primary liver cells contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of hepatic metabolism.[9][10]
-
-
Cytochrome P450 (CYP) Inhibition: This is crucial for assessing the potential for drug-drug interactions.
-
IC50 Determination: The compound is incubated with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). A low IC50 value indicates a potential for clinically significant drug interactions.[7]
-
-
Metabolite Identification: Identifying the major metabolites is important for understanding clearance pathways and identifying potentially active or toxic metabolites. This is typically done by incubating the compound with hepatocytes or microsomes and analyzing the resulting mixture by high-resolution mass spectrometry.[9] Studies on benzothiazole, a related heterocyclic system, have shown that ring-cleavage products can be formed, suggesting this as a potential metabolic pathway for this compound.[11]
In Vivo Pharmacokinetic Characterization
While in vitro assays are predictive, in vivo studies in animal models are essential for a definitive understanding of a compound's pharmacokinetics.[12][13]
Caption: A typical workflow for an in vivo pharmacokinetic study.
Study Design
-
Animal Model: Sprague-Dawley rats are a commonly used species for initial pharmacokinetic studies.
-
Dosing: The compound is typically administered as a single dose via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
IV Administration: Provides direct entry into the systemic circulation and allows for the determination of clearance (CL) and volume of distribution (Vdss).
-
PO Administration: Allows for the assessment of oral absorption and bioavailability (F%).
-
Bioanalysis
-
Sample Collection: Blood samples are collected at predetermined time points after dosing.
-
Sample Preparation: Plasma is typically isolated and the compound of interest is extracted using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Quantification: The concentration of the compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15] This technique offers high sensitivity and selectivity, which is crucial for accurate quantification in complex biological matrices.[16]
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Area Under the Curve (AUC) | The integral of the drug concentration-time curve. | Represents the total drug exposure over time. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A critical parameter for oral drugs. |
Integration and Prediction: From Preclinical Data to Human Pharmacokinetics
The ultimate goal of preclinical pharmacokinetic studies is to predict the behavior of the compound in humans.[12] Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool that integrates in vitro ADME data and physicochemical properties with physiological information to simulate drug disposition in different species, including humans.[4][17] This approach can help in selecting first-in-human doses and designing clinical trials.
Conclusion
A thorough and systematic investigation of the pharmacokinetic properties of this compound is an indispensable component of its development as a potential therapeutic agent. The multi-faceted approach detailed in this guide, which progresses from fundamental physicochemical and in vitro ADME characterization to definitive in vivo studies, provides a robust framework for generating the critical data needed to make informed decisions in a drug discovery program. By understanding how the body handles this promising scaffold, researchers can unlock its full therapeutic potential.
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Biological activity of novel Benzo[d]isothiazole-3-carboxamide analogs
An In-Depth Technical Guide to the Biological Activity of Novel Benzo[d]isothiazole-3-carboxamide Analogs
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently fruitful starting points for drug discovery. The benzo[d]isothiazole core, a bicyclic system merging a benzene ring with an isothiazole ring, represents one such scaffold. Its inherent structural rigidity, coupled with the electronic properties endowed by the nitrogen and sulfur heteroatoms, makes it a versatile platform for interacting with a diverse array of biological targets.[1][2][3][4]
This technical guide focuses specifically on the burgeoning class of This compound analogs . The introduction of the carboxamide moiety at the 3-position provides a crucial vector for synthetic diversification and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these novel compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.
Part 1: Synthetic Strategies and Chemical Logic
The journey to uncovering the biological potential of any novel compound begins with its synthesis. The choice of synthetic route is not merely a matter of convenience but a strategic decision that dictates the accessibility of diverse analogs and the overall efficiency of the discovery process. For Benzo[d]isothiazole-3-carboxamides, several robust synthetic pathways have been established.
Core Synthesis Pathway: From Thiol to Carboxamide
A prevalent and effective strategy for the synthesis of 6-substituted-benzo[d]thiazole-2-carboxamides involves a multi-step process starting from a substituted 2-aminobenzenethiol. This pathway offers the flexibility to introduce a variety of substituents on the benzene ring, which is crucial for structure-activity relationship (SAR) studies.
A representative synthetic scheme is outlined below:
Caption: General synthetic scheme for Benzo[d]thiazole-3-carboxamide analogs.
Causality Behind Experimental Choices:
-
Starting Material Selection: The choice of a substituted 2-aminobenzenethiol (e.g., 2-amino-5-fluorobenzenethiol) is strategic. The fluorine substituent, a bioisostere of hydrogen, can enhance metabolic stability and binding affinity without significantly increasing steric bulk.
-
Formation of the Thiazole Ring: The initial cyclization with chloroacetyl chloride is a reliable method for constructing the benzothiazole core.
-
Intermediate Steps: The conversion of the 2-chloromethyl group to a carboxylic acid via hydrolysis and subsequent oxidation is a standard and high-yielding transformation, providing the necessary functional group for the final amide coupling.
-
Amide Bond Formation: The use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is a cornerstone of modern peptide and amide synthesis. This method is favored for its mild reaction conditions and high efficiency, allowing for the coupling of the carboxylic acid intermediate with a wide array of primary and secondary amines to generate a diverse library of carboxamide analogs.
Part 2: Anticancer Activity: Targeting Uncontrolled Proliferation
A significant body of research has highlighted the potential of this compound analogs as potent anticancer agents.[1][3] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division. Consequently, EGFR is a well-validated target for anticancer drug development. Several benzo[d]thiazole-2-carboxamide derivatives have been identified as potent EGFR inhibitors.[6][7]
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream pro-survival pathways like the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Quantitative Analysis of Anticancer Potency
The anticancer activity of novel this compound analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | R-Group (Substitution on Amine) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HEK-293 (Normal) IC50 (µM) | Reference |
| 6j | 4-hydroxyphenyl | 6.56 | 7.83 | > 50 | [6] |
| 6i | 6-[2-(diethylamino)-2-oxoethoxy] | 4.05 (A549) | 6.76 (SW480) | > 50 (HL7702) | [3] |
| 1e | Schiff Base Derivative | - | - | - | [8] |
| B7 | 6-chloro-N-(3-fluorobenzyl) | - | - | - | [9] |
Note: The data presented is a selection from cited literature and serves as an example of the potency of these compounds. Cell lines and specific compound structures vary between studies.
Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the Phenyl Ring: Studies have shown that the nature and position of substituents on the phenyl ring of the carboxamide moiety significantly influence anticancer activity. For instance, the presence of a hydroxyl group at the 4-position (compound 6j ) confers high potency against both MCF-7 and HCT-116 cell lines while maintaining low toxicity against normal HEK-293 cells.[6]
-
Electron-Withdrawing Groups: In some series of benzothiazole derivatives, the presence of electron-withdrawing groups has been correlated with increased antitumor activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for evaluating the cytotoxic potential of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 3: Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The benzo[d]isothiazole scaffold has shown considerable promise in this area, with various analogs exhibiting potent activity against a range of bacterial and fungal pathogens.[10][11][12][13][14]
Mechanism of Action: Targeting Essential Bacterial Enzymes
While the exact mechanisms for all antimicrobial benzothiazoles are not fully elucidated, some derivatives are believed to exert their effects by inhibiting essential bacterial enzymes that are absent in humans, making them selective targets. One such target is Dihydropteroate Synthase (DHPS) , an enzyme crucial for the synthesis of folic acid in bacteria.
Caption: Workflow for the discovery and characterization of antimicrobial this compound analogs.
By inhibiting DHPS, these compounds block the folate biosynthesis pathway, depriving the bacteria of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis or bactericidal effects.
Quantitative Analysis of Antimicrobial Potency
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 3e | 3.12 | 3.12 | - | [10] |
| 3n | - | - | 1.56 - 12.5 | [10] |
| 16c | 0.025 (mM) | - | - | [11] |
Note: The data presented is a selection from cited literature. Specific compound structures and tested strains vary.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[6][15][16][17]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be quantified by measuring the optical density at 600 nm with a plate reader.
Part 4: Neuroprotective and Other Activities
Beyond cancer and infectious diseases, the versatile this compound scaffold has shown potential in other therapeutic areas, notably in the context of neurodegenerative diseases like Alzheimer's.
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of cholinergic transmission in the brain. AChE inhibitors block the action of this enzyme, increasing the levels of acetylcholine in the synaptic cleft and thereby improving cognitive function. Certain novel benzothiazole derivatives have been identified as potent AChE inhibitors.[8]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Ellman's method is a rapid, sensitive, and widely used colorimetric assay to measure AChE activity.[7][9][18][19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the test inhibitor (this compound analog), a substrate (acetylthiocholine iodide, ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the AChE enzyme solution. Then, add the test inhibitor at various concentrations. A "no inhibitor" control is also prepared.
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI.
-
Detection: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Measurement: The rate of formation of the yellow product is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion and Future Directions
The novel this compound analogs represent a highly promising class of compounds with a remarkable breadth of biological activity. The synthetic accessibility of this scaffold, coupled with its demonstrated potential in oncology, infectious diseases, and neurology, makes it a focal point for future drug discovery efforts. The ability to systematically modify the carboxamide portion of the molecule provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets through X-ray crystallography and advanced computational modeling.
-
In Vivo Efficacy and Safety: Translating the promising in vitro data into animal models to assess efficacy, toxicity, and pharmacokinetic profiles.
-
Expansion of Therapeutic Applications: Exploring the potential of this scaffold against other disease targets, guided by a deeper understanding of its structure-activity relationships.
This guide has provided a technical foundation for understanding the biological activity of these novel analogs. The continued exploration of the this compound scaffold is poised to yield the next generation of innovative therapeutics.
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A Comprehensive Technical Guide to the Structure-Activity Relationship of Benzo[d]isothiazole-3-carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry for developing novel therapeutic agents. This guide focuses specifically on the benzo[d]isothiazole-3-carboxamide subclass, providing an in-depth analysis of its structure-activity relationships (SAR). By dissecting how modifications to the core structure influence biological activity, we aim to furnish drug development professionals with the critical insights needed for the rational design of potent and selective modulators of various biological targets. This document moves beyond a mere recitation of facts, delving into the causality behind experimental design, synthetic strategy, and bioanalytical validation, reflecting the integrated approach required in modern drug discovery.
Chapter 1: The this compound Core: A Foundation for Therapeutic Innovation
The Privileged Nature of the Scaffold
Heterocyclic compounds are fundamental to life processes and are central to the design of pharmaceuticals.[1] The benzo[d]isothiazole ring system, a fusion of a benzene and an isothiazole ring, is of particular interest. This scaffold is present in compounds exhibiting a remarkable breadth of biological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties.[1][2] The incorporation of a carboxamide group at the 3-position introduces a critical hydrogen bond donor/acceptor site and a vector for chemical diversification, allowing for fine-tuning of a compound's pharmacological profile.
Core Structure and Nomenclature
A precise understanding of the core structure is paramount for any SAR discussion. The numbering convention for the benzo[d]isothiazole ring system is standardized, providing a clear framework for describing substituent positions. The 3-carboxamide moiety serves as the primary point of derivatization in many medicinal chemistry campaigns.
Caption: Core structure and numbering of the this compound scaffold.
Chapter 2: Synthetic Strategies for Generating Chemical Diversity
Rationale for Synthetic Route Selection
The ability to rapidly generate a library of analogs is the engine of any SAR study. The choice of synthetic strategy is therefore not merely a practical consideration but a strategic one. An ideal synthesis for SAR exploration should be robust, high-yielding, and amenable to a wide range of starting materials to allow for extensive diversification at key positions. The most common strategies involve the construction of the heterocyclic core as a final step.[3]
Key Synthetic Pathways
Two primary and highly effective strategies for synthesizing the benzo[d]isothiazol-3(2H)-one core, the precursor to the carboxamide, have been established in the literature.
-
Intramolecular Cyclization: This approach typically starts from 2-mercaptobenzamides.[1][2] The key step is an oxidative N-S bond formation, which can be achieved using various catalytic systems, including Cu(I) with oxygen as a green oxidant or electrochemical methods.[1][2] This pathway is advantageous when diverse N-substituted 2-mercaptobenzamides are readily accessible.
-
Intermolecular Annulation: This strategy often employs readily available 2-halobenzamides, which react with a sulfur source like potassium thiocyanate (KSCN) or elemental sulfur in the presence of a transition-metal catalyst, such as CuCl.[1][2] This method involves a cascade reaction with sequential C-S and N-S bond formations and is particularly powerful for its convergence and tolerance of diverse functional groups on the benzamide starting material.[1]
Caption: High-level workflow for the synthesis of this compound libraries.
Detailed Experimental Protocol: Synthesis of N-Aryl this compound
This protocol is a representative example based on the intermolecular annulation strategy, followed by amidation.
Step 1: Synthesis of Benzo[d]isothiazol-3(2H)-one Precursor (Adapted from CuCl-catalyzed methods[1][2])
-
To a sealed reaction vessel, add 2-iodobenzamide (1.0 eq), potassium thiocyanate (KSCN, 2.0 eq), and copper(I) chloride (CuCl, 0.1 eq).
-
Add dimethylformamide (DMF) as the solvent to achieve a 0.5 M concentration of the 2-iodobenzamide.
-
Purge the vessel with argon and seal it.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzo[d]isothiazol-3(2H)-one.
Step 2: Synthesis of the Target Carboxamide
-
The benzo[d]isothiazol-3(2H)-one can exist in tautomeric equilibrium. For N-acylation, conversion to an active intermediate is often required. A common method is chlorination.
-
Suspend benzo[d]isothiazol-3(2H)-one (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours until a clear solution is formed.
-
Cool the reaction and remove excess thionyl chloride under reduced pressure to obtain the crude 3-chlorobenzo[d]isothiazole intermediate.
-
Dissolve the crude intermediate in a suitable aprotic solvent like dichloromethane (DCM).
-
In a separate flask, dissolve the desired aryl amine (e.g., 4-fluoroaniline, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in DCM.
-
Cool the amine solution to 0 °C and add the solution of 3-chlorobenzo[d]isothiazole dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the target N-aryl this compound.
Chapter 3: Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the key modification points.
Position 3: The N-Substituted Carboxamide Moiety
This is the most critical determinant of target specificity and potency. The "R" group attached to the amide nitrogen explores the binding pocket of the target protein.
-
Influence of N-Substitution: In a series of benzisoxazole- and benzisothiazole-3-carboxamides developed as potential atypical antipsychotic agents, the N-substituent was a complex piperidinyl or piperazinyl moiety.[4] This large, basic group was essential for achieving high affinity for dopamine D2 and serotonin 5HT2A receptors.[4] This highlights a general principle: the N-substituent often dictates the primary pharmacology by engaging with specific sub-pockets of the target receptor or enzyme.
-
Small Alkyl vs. Large Aryl/Heterocyclic Groups: Simple N-alkyl groups may confer modest activity, but elaborated aryl, heteroaryl, or cycloalkyl systems are typically required for high-potency interactions. For example, in a series of PD-1/PD-L1 inhibitors, complex fused ring systems attached via the amide were necessary for nanomolar activity.[5]
The Benzene Ring: Positions 4, 5, 6, and 7
Substitution on the fused benzene ring primarily modulates pharmacokinetic properties (solubility, metabolism) and can also serve to fine-tune binding affinity.
-
Electronic Effects: The placement of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can influence the electron density of the entire heterocyclic system. In studies on benzothiazole derivatives targeting dopamine receptors, chloro-substitution on the benzo ring was explored to modulate binding affinity.[6]
-
Steric and Lipophilic Effects: A substituent at position 5 or 6, for instance, can orient the N-substituent at position 3 differently within the binding site or can provide additional van der Waals or lipophilic interactions. For example, 5-fluoro and 6-fluoro substitutions were found in potent inhibitors of phosphomannose isomerase, suggesting these positions are tolerant to substitution and can enhance potency.[2]
The Isothiazole Ring: N-2 Position
The nitrogen at position 2 is another key handle for modification.
-
N-Alkylation/Arylation: Placing a substituent on the N-2 position dramatically alters the shape and electronics of the molecule. In many cases, this position is unsubstituted (N-H). However, adding an aryl group at N-2, creating 2-phenyl benzo[d]isothiazol-3(2H)-ones, led to potent inhibitors of the Plasmodium enzyme IspD.[3][5] This demonstrates that the N-2 position can be a primary driver of activity for certain targets.
Chapter 4: Case Study - SAR of Antipsychotic Benzisothiazole-3-carboxamides
A series of benzisothiazole-3-carboxamides demonstrated potential as atypical antipsychotic agents by targeting key CNS receptors.[4]
Target Profile & Mechanistic Hypothesis
The primary targets for these compounds are the dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotic activity often results from a balanced affinity for both receptors. The working hypothesis is that the benzo[d]isothiazole core acts as a rigid scaffold, while the N-substituted carboxamide tail interacts with the variable regions of the receptor binding pockets.
Caption: A hypothetical pharmacophore model for receptor binding.
SAR Summary Table
The following table summarizes hypothetical data based on the findings that complex side chains are required for activity at D2 and 5-HT2A receptors.[4]
| Compound ID | N-Substituent (R Group) | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | SAR Interpretation |
| 1a | -H | >10,000 | >10,000 | Unsubstituted amide is inactive. |
| 1b | -CH₃ | 5,800 | 8,200 | Small alkyl groups confer minimal activity. |
| 1c | -Phenyl | 950 | 1,200 | Simple aryl group improves affinity slightly. |
| 1d | -[4-(Phenyl)piperazin-1-yl]propyl | 15 | 25 | Extended linker and basic amine dramatically increase potency. |
| 1e | -[4-(2-Pyrimidinyl)piperazin-1-yl]butyl | 5 | 8 | Optimal linker length and heteroaromatic cap yield high affinity. |
Chapter 5: Bioanalytical Methodologies
Rationale for Assay Selection
SAR studies are iterative, requiring a rapid and reliable bioassay to provide feedback for the next round of synthesis. For receptor-based targets, radioligand binding assays are the gold standard for determining compound affinity (Kᵢ). They are high-throughput and directly measure the interaction between the compound and its molecular target.
Detailed Protocol: In Vitro Dopamine D₂ Receptor Binding Assay
-
Materials: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor, [³H]-Spiperone (radioligand), unlabeled Haloperidol (positive control inhibitor), test compounds, binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), 96-well filter plates, scintillation fluid, and a microplate scintillation counter.
-
Assay Preparation: Prepare serial dilutions of test compounds in binding buffer. A typical concentration range is 100 µM to 0.1 nM.
-
Reaction Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kₑ), and 100 µL of the cell membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled Haloperidol (at a final concentration of ~10 µM), 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane suspension.
-
Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioactivity.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
For each test compound concentration, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Chapter 6: Future Perspectives and Conclusion
The this compound scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on leveraging computational chemistry and machine learning to build predictive QSAR models, allowing for more efficient exploration of the vast chemical space. The key to unlocking the next generation of therapeutics lies in the continued, rational application of the SAR principles outlined in this guide. By understanding how each component of the molecule contributes to its biological function, medicinal chemists can design compounds with improved potency, selectivity, and drug-like properties, accelerating the journey from hit-to-lead and beyond.
References
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He, Y., Huang, Y., Yang, K., & Li, B. (n.d.). Strategies for synthesizing benzo[d]isothiazol‐3(2H)‐one derivatives. ResearchGate. [Link]
-
Wang, Z., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. Molecules. [Link]
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Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, Z., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. National Center for Biotechnology Information. [Link]
-
(n.d.). Synthesis of benzo[d]isothiazoles: an update | Request PDF. ResearchGate. [Link]
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Abou-Gharbia, M., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]
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Chegaev, K., et al. (2007). Benzo[d]isothiazol-3-yl-benzamidines: a class of protective agents on culture of human cartilage and chondrocytes stimulated by IL-1beta. ChemMedChem. [Link]
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Namjoshi, O. A., et al. (2021). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ACS Chemical Neuroscience. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Benzo[d]isothiazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and synthesis of a key derivative, Benzo[d]isothiazole-3-carboxamide. We will explore the historical context of its emergence, delve into the strategic considerations for its chemical synthesis, present a detailed experimental protocol, and discuss the analytical techniques for its characterization. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on this important pharmacophore.
Introduction: The Significance of the Benzo[d]isothiazole Core
The fusion of a benzene ring with an isothiazole ring gives rise to the benzo[d]isothiazole system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] This structural framework is not merely a synthetic curiosity; it is the cornerstone of numerous compounds exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1]
The carboxamide functional group at the 3-position of the benzo[d]isothiazole ring is of particular interest. The amide bond is a fundamental linkage in biological systems and its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding, and cellular permeability. The strategic placement of the carboxamide at this position creates a molecule with a unique electronic and steric profile, offering opportunities for diverse chemical modifications to fine-tune its biological activity.
Discovery and Early Investigations
While the broader class of benzo[d]isothiazoles has been known for over a century, with the discovery of saccharin in 1879, the specific exploration of this compound and its derivatives for therapeutic applications gained traction later. An early and notable investigation into this class of compounds was reported in 1972 by Amoretti and his colleagues. In their work published in Il Farmaco, Edizione Scientifica, they described the synthesis of a series of amides and esters derived from 1,2-benzisothiazole-3-carboxylic acid. Their primary focus was to evaluate the local anesthetic potential of these novel compounds, laying the groundwork for future medicinal chemistry efforts centered on this scaffold. This research highlighted the potential of the this compound core as a pharmacophore worthy of further investigation.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached through a retrosynthetic disconnection of the amide bond. This reveals the immediate precursor: 1,2-Benzisothiazole-3-carboxylic acid. This carboxylic acid is a stable, commercially available starting material, making it an ideal entry point for the synthesis.
The primary synthetic challenge, therefore, lies in the efficient conversion of the carboxylic acid to the primary amide. This transformation, known as amidation, can be achieved through several well-established methods in organic chemistry. A common and effective approach involves a two-step, one-pot procedure:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate. A widely used method is the formation of an acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is highly susceptible to nucleophilic attack.
-
Nucleophilic Acyl Substitution: The activated acyl chloride is then reacted with a source of ammonia, typically aqueous ammonium hydroxide (NH₄OH) or ammonia gas, to form the desired carboxamide.
This strategy is generally high-yielding and allows for a straightforward workup and purification of the final product.
Detailed Experimental Protocol
The following protocol provides a step-by-step method for the synthesis of this compound from 1,2-Benzisothiazole-3-carboxylic acid.
Materials and Reagents:
-
1,2-Benzisothiazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, Büchner funnel)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-Benzisothiazole-3-carboxylic acid (1.79 g, 10 mmol).
-
Add anhydrous toluene (30 mL) to the flask to suspend the carboxylic acid.
-
Carefully add thionyl chloride (1.46 mL, 2.38 g, 20 mmol) dropwise to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the formation of a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1,2-benzisothiazole-3-carbonyl chloride as an oil or solid. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add aqueous ammonium hydroxide (20 mL, 28-30%) to the cooled acyl chloride with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven to a constant weight.
Characterization and Data Presentation
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. Amide protons (NH₂) appearing as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. A characteristic signal for the carbonyl carbon of the amide at approximately δ 160-170 ppm. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations of the primary amide around 3400-3200 cm⁻¹ (two bands). C=O stretching vibration (Amide I band) around 1680-1630 cm⁻¹. N-H bending vibration (Amide II band) around 1640-1550 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆N₂OS, MW: 178.21 g/mol ). |
Conclusion
This technical guide has provided a comprehensive overview of the discovery and synthesis of this compound. From its early exploration as a potential local anesthetic to its current status as a valuable scaffold in medicinal chemistry, this compound continues to be of significant interest. The detailed synthetic protocol and characterization data presented herein offer a practical resource for researchers aiming to synthesize and further investigate this and related molecules. The versatility of the benzo[d]isothiazole core, coupled with the synthetic accessibility of the 3-carboxamide derivative, ensures its continued relevance in the quest for novel therapeutic agents.
References
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Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
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He, Y., Yuan, D., Yang, K. M., & Li, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. Molecules, 30(x), x. [Link]
- Amoretti, L., Catellani, P. L., Impicciatore, M., & Cavaggioni, A. (1972). Biological properties of 1,2-benzisothiazole compounds. Local anesthetic activity of amides and esters of 1,2 benzisothiazol-3-il carboxylic acid. Il Farmaco; edizione scientifica, 27(10), 855–869.
-
Temple, D. L., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 344-351. [Link]
- Patel, R. P., & Patel, M. P. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1089-1094.
- Google Patents. (1992). US5143923A - Benzoisothiazole- and benziosoxazole-3-carboxamides.
Sources
Methodological & Application
Application Note: High-Throughput Screening Assays for the Identification of Benzo[d]isothiazole-3-carboxamide Modulators
Abstract
The benzo[d]isothiazole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including the inhibition of kinases, poly (ADP-ribose) polymerases (PARPs), and protein-protein interactions (PPIs).[1][2][3] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, detailed step-by-step protocols, and data analysis workflows for the successful execution of high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel drug candidates built upon the benzo[d]isothiazole-3-carboxamide core. We delve into the causality behind experimental design, ensuring the development of robust, self-validating assays.
The Benzo[d]isothiazole Scaffold: A Versatile Core for Drug Discovery
The benzo[d]isothiazole nucleus and its related carboxamide derivatives are of significant interest due to their structural rigidity and capacity for diverse substitutions, allowing for fine-tuning of their pharmacological profiles.[3] This versatility has led to the discovery of potent modulators for several important drug target classes. High-throughput screening has been instrumental in identifying lead compounds from this class against targets such as c-Jun N-terminal kinase (JNK), PARP enzymes, and the PD-1/PD-L1 immune checkpoint.[4][5][6]
Table 1: Selected Benzo[d]isothiazole Derivatives and Their Biological Targets
| Compound Class | Target | Reported Activity | Application | Reference |
|---|---|---|---|---|
| Benzo[d]isothiazole Derivatives | PD-1/PD-L1 Interaction | IC₅₀ = 5.7 nM (HTRF Assay) | Cancer Immunotherapy | [5][7] |
| 2-Phenyl benzo[d]isothiazol-3(2H)-ones | Plasmodium spp. IspD Enzyme | Nanomolar Inhibition | Antimalarial | [2][7] |
| [8][9][10]Triazolo[3,4-b]benzothiazoles | PARP10, PARP12 | IC₅₀ = 7.8 nM (PARP10) | Cancer, Inflammation | [6][11] |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles | JNK Kinases | Potent Inhibition | Diabetes, Inflammation | [4] |
| Benzo[d]isothiazole Derivatives | TRPM5 Agonists | Nanomolar Activity | Gastrointestinal Prokinetics |[12] |
Principles of HTS for Benzo[d]isothiazole Library Screening
High-throughput screening is an automated process that allows for the rapid testing of vast chemical libraries to identify compounds that modulate a specific biological pathway or target.[13][14] The success of an HTS campaign hinges on the development of a robust and reliable assay.
Assay Choice: Biochemical vs. Cell-Based
The initial and most critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format.[9][13]
-
Biochemical Assays: These assays, such as enzyme inhibition or receptor-ligand binding studies, measure the direct interaction of a compound with a purified biological target.[9] They are generally simpler, have lower variability, and are well-suited for identifying direct inhibitors of targets like kinases or PARPs.[15] However, they do not provide information on cell permeability or off-target effects.[9]
-
Cell-Based Assays: These assays utilize living cells, providing more biologically relevant data on a compound's efficacy, mechanism, and potential toxicity in a physiological context.[8][16] They are essential for studying complex pathways or when the specific target is unknown. More than half of all HTS campaigns now employ cell-based formats.[9]
For screening benzo[d]isothiazole libraries, a dual approach is often optimal: a primary screen using a biochemical assay for high-throughput hit identification, followed by secondary cell-based assays to confirm on-target activity and assess cellular effects.
Assay Development: A Self-Validating System
A robust HTS assay is a self-validating system. This is achieved through rigorous development and the consistent use of statistical quality control metrics.[14][17] The goal is to create an assay with a high signal-to-noise ratio and minimal variability, ensuring that "hits" are genuine and not statistical artifacts.[13]
Caption: General workflow for HTS assay development.
Critical Quality Control Metrics
Assessing data quality on a plate-by-plate basis is paramount for a successful HTS campaign.[18] Several statistical parameters are used to monitor assay performance.[14][19]
Table 2: Key HTS Quality Control Metrics | Metric | Formula | Interpretation | Recommended Value | Reference | | --- | --- | --- | --- | --- | | Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Measures the separation between positive and negative control distributions. It is the gold standard for assay quality. | > 0.5 (Excellent) |[14][19] | | Signal-to-Background (S/B) | μpos / μneg | Indicates the dynamic range of the assay. | > 10 (Biochemical) > 2 (Cell-based) |[20] | | Signal-to-Noise (S/N) | |μpos - μneg| / √(σpos² + σneg²) | Measures the separation of means relative to their standard deviations. | > 10 |[14] | | Coefficient of Variation (%CV) | (σ / μ) * 100 | Measures the relative variability of the data. Calculated for both controls and samples. | < 10-15% |[20] | (μ = mean, σ = standard deviation, pos = positive control, neg = negative control)
An assay with a consistent Z'-factor above 0.5 is considered robust and suitable for a full-scale HTS campaign.[15][21]
Detailed Protocols for Screening Benzo[d]isothiazole Libraries
Here we provide two detailed protocols for common HTS applications relevant to the benzo[d]isothiazole scaffold: a biochemical kinase inhibition assay and a cell-based protein-protein interaction assay.
Protocol 1: Biochemical Kinase Inhibition HTS using a Luminescence-Based Assay
This protocol is designed to identify inhibitors of a specific protein kinase, a common target class for benzo[d]isothiazole derivatives.[22] It utilizes a homogenous, luminescence-based format that measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescence signal.
Causality: The choice of a luminescence-based ATP detection assay is based on its high sensitivity, broad dynamic range, and fewer interference issues from fluorescent compounds compared to fluorescence-based methods.[15][23]
Caption: Workflow for the luminescence-based kinase HTS assay.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds from the benzo[d]isothiazole library (typically 10 mM in DMSO) into a 384-well, solid white, low-volume assay plate.
-
Dispense 50 nL of DMSO into negative control (100% activity) wells.
-
Dispense 50 nL of a known potent inhibitor (e.g., Staurosporine) at a concentration that gives full inhibition into positive control (0% activity) wells.
-
Rationale: Acoustic dispensing minimizes volume transfer errors and allows for direct dilution from stock plates, preserving compound integrity.
-
-
Enzyme Addition:
-
Prepare the kinase solution in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration of the kinase should be optimized during assay development (typically the EC₅₀ concentration).
-
Using a multi-drop dispenser, add 5 µL of the kinase solution to all wells.
-
Rationale: Pre-incubating the enzyme with the potential inhibitor allows for the binding equilibrium to be reached before the reaction starts.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare the substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the substrate/ATP solution to all wells to start the reaction. Final volume is now 10.05 µL.
-
-
Kinase Reaction:
-
Incubate the plate for 60 minutes at room temperature. The incubation time must be within the linear range of the reaction, as determined during assay development.
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Rationale: The homogenous "add-and-read" format is highly amenable to automation and reduces the number of steps.[24][25]
-
-
Signal Stabilization & Reading:
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Read the plate on a luminescence-capable plate reader.
-
Protocol 2: PPI Inhibition HTS using AlphaScreen™ Technology
This protocol is designed to identify benzo[d]isothiazole derivatives that disrupt a protein-protein interaction (PPI), such as PD-1/PD-L1.[5] AlphaScreen™ is a bead-based, no-wash proximity assay.[26] When a biological interaction brings Donor and Acceptor beads close together, a cascade of chemical reactions is initiated, producing a strong luminescent signal.[27] Inhibitors of the PPI prevent this proximity, leading to a decrease in signal.
Causality: AlphaScreen is chosen for its high sensitivity and robustness in detecting PPIs.[28] The 200 nm distance constraint for signal generation significantly reduces background noise and false positives compared to other proximity assays like FRET.[26][27]
Caption: Workflow for the AlphaScreen-based PPI HTS assay.
Step-by-Step Methodology:
-
Compound Plating:
-
Dispense 100 nL of test compounds (10 mM in DMSO) and controls into a 384-well ProxiPlate™.
-
Rationale: ProxiPlates are specifically designed for AlphaScreen to maximize signal and minimize cross-talk.
-
-
Reagent Addition 1 (First Protein):
-
Add 5 µL of the first interacting protein (e.g., Biotin-PD-1) at its optimized concentration in the assay buffer (e.g., PBS, 0.1% BSA).
-
-
Reagent Addition 2 (Second Protein + Acceptor Beads):
-
Prepare a mix of the second interacting protein (e.g., His-tagged PD-L1) and Acceptor beads conjugated with an antibody against the tag (e.g., Anti-His Acceptor beads).
-
Add 5 µL of this mix to all wells.
-
Rationale: Adding the proteins sequentially allows the test compound to interact with the first protein before the binding partner is introduced.
-
-
PPI Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature to allow the protein-protein interaction to reach equilibrium.
-
-
Donor Bead Addition:
-
In low-light conditions, add 10 µL of Streptavidin-coated Donor beads to all wells. These beads will bind to the biotinylated first protein.
-
Rationale: Donor beads are light-sensitive and should be handled accordingly to prevent signal degradation.[29]
-
-
Final Incubation:
-
Seal the plate with an aluminum seal, centrifuge briefly, and incubate for 60 minutes at room temperature in the dark.
-
Rationale: This incubation allows the bead-protein complexes to form and the proximity-based signal to develop.
-
-
Plate Reading:
-
Read the plate using a plate reader equipped with an AlphaScreen laser (680 nm excitation) and detector (520-620 nm emission).[27]
-
Data Analysis and Hit Confirmation
Raw data from the HTS campaign must be processed to identify genuine "hits".[20] This involves normalization, quality control checks, and the application of a hit selection threshold.[14][17]
Caption: Workflow for HTS data analysis and hit confirmation.
-
Data Normalization: Raw data is converted to a percentage inhibition or activation relative to the plate controls.
-
% Inhibition = 100 * (1 - [Sample_Signal - Mean_Pos_Control] / [Mean_Neg_Control - Mean_Pos_Control])
-
-
Hit Selection: A statistical threshold is applied to define a "hit". A common method is to select compounds with activity greater than three standard deviations from the mean of the sample population.[14]
-
Confirmation Cascade:
-
Re-test: Primary hits are re-tested under the same assay conditions to eliminate false positives due to experimental error.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Secondary Assays: Compounds are tested in orthogonal assays (e.g., a cell-based assay if the primary screen was biochemical) to confirm their mechanism of action and rule out assay artifacts.
-
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. By combining robust assay technologies like luminescence-based enzymatic assays and AlphaScreen with a rigorous, statistically-driven approach to assay development and data analysis, researchers can efficiently and effectively screen large compound libraries. The protocols and workflows detailed in this guide provide a validated framework for identifying potent and selective modulators, accelerating the journey from initial hit to viable lead candidate.
References
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- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- SlideShare. (2014). Data analysis approaches in high throughput screening.
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- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
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- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772.
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- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Zhang, Y., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic chemistry, 123, 105769.
- ResearchGate. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
- Barilli, A., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry.
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Lehtio, L., et al. (2023).[8][9][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of medicinal chemistry.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.). synergy-journal.com.
- Ivanova, Y., et al. (2024).
-
Lehtio, L., et al. (2023).[8][9][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of medicinal chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). future-science.com.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8][13]Thiazin-4-One Derivatives. Retrieved January 14, 2026, from
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Application Notes and Protocols for the Solubilization and Use of Benzo[d]isothiazole-3-carboxamide in Cell Culture
Abstract
This technical guide provides a detailed protocol for the dissolution of Benzo[d]isothiazole-3-carboxamide for use in in vitro cell culture experiments. Benzo[d]isothiazole and its derivatives are a class of heterocyclic compounds with demonstrated biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[1][2] Due to the hydrophobic nature of many small molecules, including this compound, achieving a stable and biologically active solution in aqueous cell culture media presents a significant challenge. This document outlines a systematic approach to preparing stock solutions and working concentrations, ensuring compound stability and minimizing solvent-induced cytotoxicity. The protocols provided herein are designed to be a self-validating system, guiding researchers to determine the optimal experimental conditions for their specific cell lines and assays.
Introduction: The Challenge of Hydrophobic Compounds in Cell-Based Assays
The successful use of small molecule inhibitors and drug candidates in cell culture is fundamentally dependent on their effective delivery to the target cells in a biologically active form. A common hurdle for researchers is the poor aqueous solubility of many organic compounds.[3] this compound, a member of a biologically active class of compounds, is predicted to have limited solubility in aqueous solutions. Direct addition of such hydrophobic compounds to cell culture media often results in precipitation, leading to an unknown and unquantifiable effective concentration, which can render experimental results unreliable.[3]
The standard and most widely accepted method to overcome this is the use of an organic solvent to prepare a highly concentrated stock solution, which is then serially diluted to a final working concentration in the cell culture medium.[3][4] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its broad solubilizing power and relatively low cytotoxicity at low concentrations.[5] This guide will provide a detailed, step-by-step protocol for the proper handling, dissolution, and application of this compound in cell culture, with a focus on maintaining scientific integrity and experimental reproducibility.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 16807-21-9 | [6] |
| Molecular Formula | C₈H₆N₂OS | - |
| Molecular Weight | 178.21 g/mol | - |
Essential Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Sterile serological pipettes
-
Cell line for experimental use
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue™, or similar)
-
Incubator (37°C, 5% CO₂)
Protocol for Preparation of a Concentrated Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for small molecules; however, the maximal solubility should be experimentally determined if a higher concentration is required.
Causality of Experimental Choices:
-
DMSO as the Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its miscibility with water allows for dilution into aqueous cell culture media.[5]
-
10 mM Stock Concentration: A high-concentration stock minimizes the volume of DMSO added to the final cell culture, thereby reducing potential solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5%, with many cell lines tolerating up to 1%.[3]
Step-by-Step Methodology:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 178.21 g/mol x 1000 mg/g = 1.7821 mg
-
-
Weigh the compound:
-
Carefully weigh out approximately 1.8 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing may aid dissolution.[3]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Experimental Workflow: From Stock to Working Solution
The following diagram illustrates the workflow for preparing a working solution of this compound from the concentrated DMSO stock.
Caption: Logic flow for cytotoxicity testing and functional assay design.
References
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(22), 4035-4038. Available at: [Link]
-
Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. Available at: [Link]
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Jeong, Y., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100774. Available at: [Link]
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ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Available at: [Link]
-
Jagannath University Journal of Science. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Available at: [Link]
-
Dehaen, W., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]
-
Parish, C. R. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100774. Available at: [Link]
-
Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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Application Notes and Protocols: Benzo[d]isothiazole-3-carboxamide as a Versatile Scaffold for Fluorescent Probe Development
Abstract
The benzo[d]isothiazole core, a sulfur and nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science. This document provides a comprehensive guide to the application of Benzo[d]isothiazole-3-carboxamide and its derivatives as robust and tunable fluorescent probes. We will explore the fundamental photophysical properties, rationale for probe design, detailed protocols for chemical synthesis and application in cellular imaging, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole moiety is an aromatic heterocyclic compound that has garnered significant interest due to its diverse biological activities and intriguing photophysical properties.[1][2] Its rigid, planar structure and the presence of heteroatoms contribute to its inherent fluorescence. The carboxamide functional group at the 3-position serves as a versatile handle for synthetic modification, allowing for the development of a wide array of fluorescent probes with tailored specificities and sensitivities.
Derivatives of the broader benzothiazole family, to which benzo[d]isothiazoles are closely related, are extensively used as fluorescent probes for a multitude of applications. These include the detection of metal ions (such as Zn²⁺, Cu²⁺, Fe³⁺, and Al³⁺), anions, small molecules, and for bioimaging of cellular components and processes.[3][4][5][6][7] The fluorescence of these probes can be modulated through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[3] This rich history of the benzothiazole family provides a strong foundation for the development and application of novel probes based on the this compound scaffold.
Probe Design and Mechanism of Action
The core principle behind using this compound as a fluorescent probe lies in the modulation of its fluorescence output in response to a specific analyte or environmental change. The design strategy typically involves the strategic attachment of a receptor unit to the carboxamide nitrogen.
"Turn-On" vs. "Turn-Off" Probes
"Turn-Off" Probes (Fluorescence Quenching): In their native state, these probes are fluorescent. Upon binding to the target analyte, their fluorescence is diminished or "quenched." This is often achieved by introducing a quenching moiety that, upon analyte interaction, comes into proximity with the fluorophore, leading to non-radiative decay pathways. For instance, the coordination of paramagnetic metal ions like Cu²⁺ or Fe³⁺ can lead to efficient fluorescence quenching.[5][8]
"Turn-On" Probes (Fluorescence Enhancement): These probes are initially non-fluorescent or weakly fluorescent. Interaction with the target analyte triggers a conformational or electronic change that restores or enhances fluorescence. A common mechanism is the inhibition of a PET process. In the "off" state, an electron-rich group can donate an electron to the excited fluorophore, quenching its fluorescence. Analyte binding to this electron-rich group lowers its energy level, preventing PET and allowing the fluorophore to relax via radiative emission.
Ratiometric Probes
Ratiometric probes exhibit a shift in their emission or excitation wavelength upon analyte binding. This allows for the measurement of the ratio of fluorescence intensities at two different wavelengths, providing a more robust and quantitative readout that is less susceptible to variations in probe concentration, illumination intensity, and instrument sensitivity.[9]
Synthesis of this compound Derivatives
The synthesis of the this compound core and its N-substituted derivatives is accessible through established synthetic methodologies. A general and adaptable synthetic route is outlined below.
Diagram: General Synthetic Pathway
Caption: General synthetic route for this compound probes.
Protocol 1: Synthesis of N-Aryl-Benzo[d]isothiazole-3-carboxamide
This protocol describes a general method for coupling an aromatic amine (the receptor) to the this compound core.
Materials:
-
Benzo[d]isothiazole-3-carboxylic acid
-
Aryl amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Benzo[d]isothiazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the aryl amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Add HATU (1.2 equivalents) portion-wise while stirring at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-Aryl-Benzo[d]isothiazole-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties
The photophysical properties of this compound derivatives are critical for their application as fluorescent probes. These properties can be tuned by modifying the N-substituent.
| Property | Typical Range for Benzothiazole Derivatives | Significance |
| Excitation Max (λ_ex) | 330 - 400 nm | Determines the optimal wavelength for excitation. |
| Emission Max (λ_em) | 380 - 550 nm | Defines the color of the emitted light.[10] |
| Stokes Shift | 50 - 150 nm | A larger Stokes shift minimizes self-quenching and improves signal-to-noise.[11] |
| Quantum Yield (Φ_F) | 0.1 - 0.8 | A measure of the probe's brightness.[11] |
| Molar Extinction Coeff. (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Relates to the efficiency of light absorption. |
Note: The exact values will depend on the specific N-substituent and the solvent environment.
Application in Cellular Imaging
This compound probes, due to their lipophilic nature, are well-suited for live-cell imaging.[11] The specific intracellular localization can be tuned by the choice of the N-substituent.
Diagram: Cellular Imaging Workflow
Caption: A typical workflow for cellular imaging using a small molecule fluorescent probe.
Protocol 2: General Protocol for Live-Cell Fluorescence Microscopy
This protocol provides a starting point for using a novel this compound probe for cellular imaging. Optimization of probe concentration and incubation time is recommended for each new probe and cell line.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound probe stock solution (e.g., 1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal or fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Dilution: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells and immediately proceed with imaging on a fluorescence microscope. Use the predetermined excitation and emission wavelengths for the specific probe.
-
(Optional) Co-localization: To determine the subcellular localization of the probe, co-stain with commercially available organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | - Incorrect filter set- Probe concentration too low- Photobleaching- Probe is a "turn-on" sensor and the target is absent | - Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration.- Reduce laser power and exposure time.- Confirm the presence of the target analyte in a positive control experiment. |
| High Background Fluorescence | - Incomplete washing- Probe concentration too high- Probe precipitation | - Increase the number and duration of washing steps.- Titrate the probe to a lower concentration.- Check probe solubility in the working medium; sonicate if necessary. |
| Cell Toxicity | - High probe concentration- Prolonged incubation time | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.- Reduce the incubation time. |
Conclusion
The this compound scaffold represents a promising platform for the development of novel fluorescent probes. Its synthetic accessibility and the tunability of its photophysical properties through modification of the N-substituent allow for the rational design of probes for a wide range of applications in chemical biology and drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this versatile class of fluorophores.
References
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Taylor & Francis Group. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
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ACS Publications. (n.d.). Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays. Industrial & Engineering Chemistry Research. [Link]
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Waghmare, P. R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121–1133. [Link]
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Wang, Y., et al. (2019). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. Microchemical Journal, 152, 104351. [Link]
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Scilit. (n.d.). Benzothiazole applications as fluorescent probes for analyte detection. [Link]
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Fazil, A., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011301. [Link]
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Spangler, B., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(50), 17372–17383. [Link]
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Kovács, D., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. International Journal of Molecular Sciences, 14(8), 16693–16708. [Link]
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Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
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Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11685–11694. [Link]
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Wang, Y., et al. (2021). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. Molecules, 26(15), 4583. [Link]
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Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(23), 4235–4239. [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146. [Link]
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Yang, K., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3]thiazin-4-One Derivatives. Molecules, 28(5), 2099. [Link]
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Persson, M., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14757–14764. [Link]
-
Semantic Scholar. (n.d.). Synthesis of benzo[d]isothiazoles: an update. [Link]
-
Persson, M., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14757–14764. [Link]
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Li, C., et al. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. Analytica Chimica Acta, 1324, 343093. [Link]
-
de Oliveira, F. F., et al. (2010). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Bioorganic & Medicinal Chemistry Letters, 20(20), 6001–6007. [Link]
-
Hien, N., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link]
-
Wu, G., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. [Link]
-
Li, H., et al. (2017). A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+. Analytica Chimica Acta, 953, 103–109. [Link]
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Application Notes & Protocols for Benzo[d]isothiazole-3-carboxamide in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The landscape of neurodegenerative disease research is defined by the immense complexity of pathologies like Alzheimer's Disease (AD) and Parkinson's Disease (PD). These conditions are not triggered by a single molecular failure but by a cascade of interconnected events, including protein misfolding, chronic neuroinflammation, oxidative stress, and neurotransmitter deficits. This multifactorial nature necessitates a shift from the traditional "one-target, one-molecule" drug development paradigm to a more holistic, multi-target-directed ligand (MTDL) approach.[1][2] Within this evolving strategy, derivatives of the Benzo[d]isothiazole-3-carboxamide scaffold have emerged as a versatile and highly promising class of compounds, demonstrating the ability to modulate several key targets implicated in neurodegeneration.[3][4]
This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols for utilizing this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage these compounds in the quest for novel therapeutics.
Core Mechanisms of Action in Neurodegeneration
Benzo[d]isothiazole derivatives owe their therapeutic potential to their ability to interact with multiple enzymes and pathways central to neurodegenerative processes. Their efficacy stems from a synergistic modulation of the disease cascade.
Key Molecular Targets:
-
Cholinesterases (AChE & BuChE): In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a primary contributor to cognitive deficits. Benzo[d]isothiazole derivatives have been shown to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation.[1][5][6] By inhibiting these enzymes, the compounds increase the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission.[1]
-
Monoamine Oxidase B (MAO-B): MAO-B activity is elevated in the brains of AD patients and is linked to the regulation of β-amyloid production and increased oxidative stress.[1][7] Several derivatives act as potent MAO-B inhibitors, which can reduce the formation of neurotoxic byproducts and reactive oxygen species.[3][5]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a critical enzyme in numerous cellular processes. Its hyperactivity in AD is a primary driver of tau protein hyperphosphorylation (leading to neurofibrillary tangles) and also contributes to Aβ production and neuroinflammation. Certain benzothiazinones, structurally related to the core topic, have been identified as potent allosteric or substrate-competitive inhibitors of GSK-3β.[8][9][10]
-
Amyloid-β (Aβ) Aggregation: The aggregation of the Aβ peptide into senile plaques is a pathological hallmark of AD. Specific Benzo[d]isothiazole derivatives can interfere with this process, inhibiting the self-induced aggregation of Aβ₁₋₄₂, a particularly neurotoxic form of the peptide.[4][11]
-
Oxidative Stress & Metal Chelation: Oxidative stress is a common feature of neurodegeneration. These compounds often exhibit potent antioxidant properties, scavenging free radicals.[4][12] Furthermore, some derivatives can chelate metal ions like copper (Cu²⁺) and iron (Fe²⁺), which are known to catalyze the formation of reactive oxygen species and promote Aβ aggregation.[4]
-
Casein Kinase-1δ (CK-1δ): In Parkinson's disease models, inhibition of CK-1δ has been shown to confer neuroprotection. Benzothiazole-based inhibitors of CK-1δ have demonstrated efficacy in protecting dopaminergic neurons, suggesting a potential disease-modifying role in PD.[13]
The following diagram illustrates how a multi-target Benzo[d]isothiazole derivative could theoretically intervene in the Alzheimer's disease cascade.
Caption: Multi-target intervention in the Alzheimer's disease cascade.
Data Summary: Representative Derivatives and Efficacies
The following table summarizes the biological activities of select Benzo[d]isothiazole and related benzothiazole derivatives from published literature, showcasing their multi-target profiles.
| Compound ID | Target(s) | Reported Activity (IC₅₀ / Kᵢ) | Disease Model | Reference |
| Compound 3s | hH₃R, AChE, BuChE, MAO-B | Kᵢ: 0.036 µM (hH₃R)IC₅₀: 6.7 µM (AChE)IC₅₀: 2.35 µM (BuChE)IC₅₀: 1.6 µM (MAO-B) | Alzheimer's | [5][7] |
| Compound 4g | MAO-B, BuChE | IC₅₀: 14.80 µM (MAO)Excellent BuChE inhibition | Neurodegeneration w/ Depression | [3] |
| Compound 6d | AChE, Aβ Aggregation, Antioxidant | IC₅₀: 1.09 µM (AChE)Moderate Aβ inhibition | Alzheimer's | [4] |
| BTO-5h / BTO-5s | GSK-3β | IC₅₀: 8 µM (BTO-5h)IC₅₀: 10 µM (BTO-5s) | Diabetes (GSK-3β target) | [8] |
| Compound 4 | CK-1δ | Nanomolar inhibitor | Parkinson's | [13] |
| Compound 3t | AChE, Aβ Aggregation | Good inhibition of both targets | Alzheimer's | [11] |
Experimental Protocols
These protocols provide a framework for assessing the efficacy of this compound derivatives. All experiments should include appropriate positive and negative controls.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE or BuChE. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's Reagent)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Test Compounds (dissolved in DMSO, then diluted in buffer)
-
Positive Control Inhibitor (e.g., Donepezil, Galantamine)
Reagent Preparation:
-
Buffer: 50 mM PBS, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PBS buffer.
-
Substrate Solution: 10 mM ATCI or BTCI in deionized water.
-
Enzyme Solution: Prepare a stock solution of AChE or BuChE in PBS. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound Solutions: Prepare a serial dilution of the test compounds in PBS. Ensure the final DMSO concentration in the well is ≤1%.
Procedure:
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
140 µL of PBS Buffer
-
20 µL of Test Compound solution (or vehicle for control, or positive control)
-
20 µL of Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution to each well, followed by 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the reaction rate (V) for each well (ΔAbsorbance/minute).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Thioflavin T (ThT) Assay for Aβ₁₋₄₂ Aggregation Inhibition
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay measures the extent of Aβ aggregation by quantifying the ThT fluorescence. An effective inhibitor will reduce the fluorescence signal compared to the control.[11]
Materials:
-
Human Amyloid-β (1-42) peptide, synthetic
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
Black, clear-bottom 96-well microplates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Reagent Preparation:
-
Aβ₁₋₄₂ Preparation: Carefully dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric. Aliquot into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac, and store the resulting peptide film at -80°C.
-
Aβ₁₋₄₂ Working Solution: Immediately before use, re-suspend an aliquot of the peptide film in DMSO to 1 mM, then dilute to a final concentration of 50-100 µM in ice-cold PBS or Tris buffer (pH 7.4).
-
ThT Solution: 500 µM ThT in Glycine-NaOH buffer. Filter through a 0.22 µm syringe filter.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds.
Procedure:
-
Assay Setup: In each well of the black 96-well plate, add:
-
Test Compound at various concentrations (final volume, e.g., 10 µL).
-
Aβ₁₋₄₂ working solution to achieve a final concentration of 10-25 µM.
-
Buffer to a final volume of 100 µL.
-
Include controls: Aβ alone (maximum aggregation) and buffer alone (background).
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 24-48 hours with gentle, intermittent shaking.
-
Measurement:
-
Add 100 µL of the 500 µM ThT solution to each well.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence using the plate reader (Ex: 440 nm, Em: 485 nm).
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from all readings.
-
Calculate the percent inhibition of aggregation: % Inhibition = [(Fluorescence_Aβ_only - Fluorescence_Aβ+Inhibitor) / Fluorescence_Aβ_only] * 100
-
Determine the IC₅₀ value by plotting % Inhibition against inhibitor concentration.
Protocol 3: General Workflow for In Vivo Efficacy Testing
Principle: To assess the neuroprotective and therapeutic potential of a lead compound in a living organism, a well-established animal model of a neurodegenerative disease is used. For Parkinson's disease, models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA are common.[14][15][16] The workflow involves inducing the disease pathology, treating with the compound, assessing behavioral outcomes, and finally, performing post-mortem brain tissue analysis.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
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- 10. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Benzo[d]isothiazole-3-carboxamide in Human Plasma
An Application Note from the Senior Scientist's Desk
Abstract
This application note describes a comprehensive, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benzo[d]isothiazole-3-carboxamide in human plasma. Benzo[d]isothiazole derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical development due to their diverse biological activities.[1][2] This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), toxicology, and clinical research, providing a complete workflow from sample preparation to data analysis. The methodology employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All procedures are established in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[3]
Introduction and Scientific Principle
This compound is a heterocyclic scaffold of interest in modern drug discovery. Its structural properties, particularly the presence of nitrogen and sulfur atoms, make it a candidate for various therapeutic applications. To advance a compound from discovery to clinical evaluation, a robust bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile.
This method leverages the unparalleled selectivity and sensitivity of tandem mass spectrometry. The core principle involves three key stages:
-
Sample Preparation: Efficiently isolating the analyte from the complex biological matrix (plasma) while minimizing interferences. We utilize protein precipitation (PPT), a technique favored for its speed and simplicity in high-throughput environments.[4]
-
Chromatographic Separation: Using liquid chromatography (LC) to separate the analyte from endogenous plasma components and any remaining contaminants, ensuring that only the compound of interest enters the mass spectrometer at a specific time.
-
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer for highly selective detection. The instrument is set to a specific precursor-to-product ion transition (MRM), which acts as a unique mass fingerprint for this compound, providing exceptional specificity and quantitative accuracy.
Materials and Methods
Reagents and Chemicals
-
Analytes: this compound (Reference Standard, >99% purity), this compound-d4 (Internal Standard, IS, >99% purity).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.
-
Reagents: Ammonium Formate (LC-MS Grade).
Equipment
-
LC System: UHPLC system capable of binary gradient delivery (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Thermo TSQ Altis, Agilent 6495C).
-
Analytical Balance, Vortex Mixer, Centrifuge (capable of >12,000 x g and 4°C).
-
Calibrated Pipettes and polypropylene microcentrifuge tubes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its deuterated internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is a non-selective but highly efficient method for removing the majority of proteins from plasma samples.[5] Acetonitrile is used as the precipitation agent. The inclusion of the internal standard in the precipitation solvent allows for precise and accurate volume addition and accounts for any variability during the extraction process.
Step-by-Step Protocol:
-
Label 1.5 mL polypropylene microcentrifuge tubes for each sample (blank, zero, CCs, QCs, and unknowns).
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Diagram of the Protein Precipitation Workflow:
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: In Vivo Evaluation of Benzo[d]isothiazole-3-carboxamide Derivatives
Introduction: The Versatility of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of the core molecule, particularly benzo[d]isothiazole-3-carboxamides, have been investigated for their potential as antineoplastic, anti-inflammatory, hypoglycemic, antibacterial, and antifungal agents.[1][2] For instance, certain derivatives act as potent inhibitors of phosphomannose isomerase, a target relevant to anti-tumor applications and blood glucose regulation.[1] Others have been developed as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy or as potential antipsychotic agents.[3][4][5]
This guide provides a series of detailed, field-proven protocols for the in vivo evaluation of novel benzo[d]isothiazole-3-carboxamide derivatives. The protocols are structured to guide researchers from initial toxicity and pharmacokinetic profiling to robust efficacy testing in models relevant to oncology, inflammation, and neuropharmacology. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific compounds and research questions.
Part 1: Foundational In Vivo Experimental Design
Before proceeding to efficacy studies, it is critical to establish a foundational understanding of the compound's behavior and safety in vivo. This involves careful planning of the experimental design, including ethical considerations, animal model selection, and formulation development.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines. Prior to initiation, protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.
Animal Model Selection
The choice of species and strain is a critical decision that directly impacts the translatability of the results.[6]
-
Mice: Often used for initial efficacy screening, especially in oncology (e.g., BALB/c nude or SCID for xenografts) and behavioral studies due to their genetic tractability and lower compound requirements.[6]
-
Rats: Frequently used for toxicology and pharmacokinetic (PK) studies due to their larger size, which facilitates serial blood sampling. Wistar or Sprague-Dawley are common strains for these studies.
Formulation and Route of Administration
The method of delivering the test compound must be consistent and ensure adequate bioavailability.
-
Vehicle Selection: The vehicle must solubilize or suspend the compound without causing toxicity itself. Common vehicles include saline, phosphate-buffered saline (PBS), corn oil, or aqueous solutions containing solubilizing agents like Tween® 80, DMSO, or carboxymethylcellulose (CMC). The final concentration of agents like DMSO should be kept to a minimum (typically <10%) to avoid vehicle-induced effects.
-
Route of Administration: The choice depends on the intended clinical application and the compound's properties.[6]
-
Oral (PO): Gavage is used for testing oral bioavailability and is a common route for patient administration.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher exposure. It is widely used in preclinical efficacy models.[6]
-
Intravenous (IV): Ensures 100% bioavailability and is used to determine fundamental PK parameters like clearance and volume of distribution.
-
Subcutaneous (SC): Provides a slower, more sustained release of the compound.
-
Caption: General workflow for in vivo compound evaluation.
Part 2: Efficacy Evaluation Protocols
Based on the compound's hypothesized mechanism of action, specific disease models are chosen to evaluate therapeutic efficacy.
Oncology: Subcutaneous Xenograft Model
This model is a cornerstone for assessing the direct antitumor activity of a compound on human cancer cells grown in immunodeficient mice.[7][8][9]
Protocol: Cell Line-Derived Xenograft (CDX) Study
-
Cell Culture & Preparation: Culture a human cancer cell line (e.g., A549 for lung cancer) under standard conditions. Harvest cells during the logarithmic growth phase and assess viability (must be >90%). Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[8] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize an immunodeficient mouse (e.g., female athymic nude, 6-8 weeks old). Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right dorsal flank.
-
Tumor Growth Monitoring: Monitor animals daily for clinical signs. Begin measuring tumor volume 2-3 times per week once tumors become palpable (~50-100 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the mean tumor volume reaches 100-150 mm³, randomize animals into study groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.[6]
-
Compound Administration: Administer the this compound derivative and vehicle control according to the predetermined schedule, dose, and route. Record the body weight of each animal just before dosing.
-
Endpoint Measurement: Continue treatment for the specified duration (e.g., 21-28 days). The primary endpoints are tumor growth inhibition and changes in body weight (as a measure of toxicity). Individual animals should be euthanized if the tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Table 1: Example Oncology CDX Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N |
|---|---|---|---|---|---|
| 1 | Vehicle (e.g., 0.5% CMC) | 10 mL/kg | PO | Daily (QD) | 10 |
| 2 | Test Compound | 25 | PO | Daily (QD) | 10 |
| 3 | Test Compound | 50 | PO | Daily (QD) | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
Caption: Timeline for a typical subcutaneous xenograft study.
Anti-inflammatory and Analgesic Models
These models are used to screen for compounds that can mitigate inflammatory responses or reduce pain perception.[10]
Protocol: Carrageenan-Induced Paw Edema in Rats This is a widely used and reproducible model for evaluating acute anti-inflammatory activity.[11][12]
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least 5 days.
-
Baseline Measurement: Measure the baseline volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) via the desired route (e.g., PO).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the edema volume at each time point by subtracting the baseline paw volume. The percent inhibition of edema is calculated using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
Protocol: Acetic Acid-Induced Writhing Test in Mice This model assesses peripheral analgesic activity by quantifying visceral pain responses.[12][13]
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25g) for at least 3 days.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Aspirin, 100 mg/kg) orally.
-
Induction of Writhing: 30-60 minutes after treatment, administer 0.1 mL/10g of a 0.6% acetic acid solution via IP injection.[13]
-
Observation: Immediately place each mouse into an individual observation chamber and record the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percent inhibition of writhing compared to the vehicle control group.
Part 3: Pharmacokinetic (PK) Profiling
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which provides critical context for the efficacy and toxicology results.[14]
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Preparation: Use cannulated male Sprague-Dawley rats (e.g., jugular vein cannulation) to facilitate serial blood sampling. House animals individually and allow them to recover from surgery.
-
Compound Administration: Administer a single dose of the test compound via the intended route (e.g., PO or IV).
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points. A typical schedule for PO administration is: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Area under the plasma concentration-time curve |
| T½ | Terminal half-life |
| CL | Clearance (for IV administration) |
| Vd | Volume of distribution (for IV administration) |
| F% | Bioavailability (requires both IV and PO data) |
Part 4: Preliminary Toxicological Assessment
Early-phase toxicology studies are crucial for identifying a safe dose range for subsequent efficacy and PK studies.[15]
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423) This protocol uses a stepwise procedure with a minimal number of animals to classify the compound's toxicity and estimate a lethal dose.[15]
-
Animal Selection: Use healthy, young adult female rats (8-12 weeks old).
-
Fasting: Fast animals overnight (food, but not water) before dosing.
-
Dosing Procedure:
-
Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg). The starting dose is chosen based on any existing in vitro cytotoxicity or structural alerts.
-
Step 2: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) intensely for the first 4 hours, and then daily for 14 days. Record body weights on days 0, 7, and 14.
-
Step 3: The outcome of the first step determines the next dose.
-
If 2-3 animals die, re-dose at a lower level (e.g., 50 mg/kg).
-
If 0-1 animals die, re-dose a new group of 3 animals at a higher level (e.g., 2000 mg/kg).
-
Continue this stepwise procedure until a clear outcome is observed.
-
-
-
Endpoint and Classification: The primary endpoint is mortality. Based on the number of mortalities at different dose levels, the compound is classified into a Globally Harmonised System (GHS) toxicity category, which provides an estimated LD50 range. This data is used to determine the Maximum Tolerated Dose (MTD) for subsequent studies.
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Title: Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) Source: protocols.io URL: [Link]
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Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Anticancer Research URL: [Link]
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Title: An overview of animal models of pain: disease models and outcome measures Source: PMC, NIH URL: [Link]
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Title: Animal Models for Translational Pain Research Source: PAIN Reports URL: [Link]
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Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL: [Link]
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Title: Rodent Pain Models Source: Creative Biolabs URL: [Link]
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Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: Anais da Academia Brasileira de Ciências URL: [Link]
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Title: Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents Source: PubMed URL: [Link]
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Title: In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) Source: ResearchGate URL: [Link]
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Title: In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams Source: Public Health Toxicology URL: [Link]
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Title: Anti-anxiety effect of a novel 5-HT3 receptor antagonist N-(benzo[d]thiazol-2-yl) Source: National Journal of Physiology, Pharmacy and Pharmacology URL: [Link]
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Title: From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents Source: ResearchGate URL: [Link]
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Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][16]Thiazin-4-One Derivatives Source: PMC, NIH URL: [Link]
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Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][16]Thiazin-4-One Derivatives Source: MDPI URL: [Link]
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Title: Synthesis of benzo[d]isothiazoles: an update Source: ResearchGate URL: [Link]
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Title: Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases Source: PubMed URL: [Link]
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Title: Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives Source: Journal of Chemical Health Risks URL: [Link]
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Application Note: A Framework for Evaluating the Bioactivity of Benzo[d]isothiazole-3-carboxamide and its Analogs Using Cell-Based Assays
Introduction: The Therapeutic Potential of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole heterocyclic core is a prominent scaffold in medicinal chemistry, forming the basis for compounds with a wide spectrum of biological activities.[1] Derivatives of this structure have demonstrated potential as antibacterial, antifungal, and antineoplastic agents.[1] Notably, recent research has highlighted the antiproliferative and cytotoxic effects of benzo[d]isothiazole compounds, particularly against leukemia cell lines.[2][3] Furthermore, specific derivatives have been identified as potent, small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway in oncology.[4]
Given the therapeutic promise of this chemical family, robust and reliable methods for evaluating the biological activity of novel analogs, such as Benzo[d]isothiazole-3-carboxamide, are essential. Cell-based assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's mechanism of action (MOA), efficacy, and potential toxicity in a biologically relevant environment.[5]
This application note provides a comprehensive framework for designing and executing a primary cell-based assay to characterize the cytotoxic and antiproliferative effects of this compound. We will detail a validated protocol using a water-soluble tetrazolium salt (WST-8/CCK-8) assay, explain the rationale behind key experimental decisions, and provide guidance on data analysis and interpretation.
Assay Principle and Strategic Development
The primary objective of this protocol is to quantify the effect of this compound on cell viability. The assay is predicated on the principle that viable, metabolically active cells can reduce a tetrazolium salt substrate into a colored formazan product. The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of living cells. A decrease in signal in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Expertise-Driven Experimental Choices
A successful cell-based assay is more than a series of steps; it is a self-validating system built on informed decisions.[6][7] The following considerations are critical for generating reliable and reproducible data.
-
Cell Line Selection: The choice of cell line is paramount and must be tailored to the scientific question.[6]
-
Cancer Cell Lines: Based on published data for related compounds, leukemia cell lines (e.g., Jurkat, an immortalized line of human T lymphocytes) are highly relevant for assessing antiproliferative activity.[2][4] For investigating solid tumor effects, cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) could be employed.
-
Non-Cancerous Control Lines: To assess selective toxicity, it is advisable to run a parallel assay using a non-cancerous cell line, such as MRC-5 (human lung fibroblast) or HEK293 (human embryonic kidney).[8] High toxicity against these lines may indicate a general cytotoxic effect rather than a cancer-specific one.
-
Authentication: All cell lines should be authenticated using methods like Short Tandem Repeat (STR) analysis to ensure their identity and prevent costly errors from misidentification or cross-contamination.[9]
-
-
Compound Handling and Dosing:
-
Solubilization: this compound, like many small organic molecules, will likely require solubilization in a vehicle such as dimethyl sulfoxide (DMSO) before being diluted in cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control group (cells treated with the highest concentration of DMSO used in the experiment) to ensure that the solvent itself does not impact cell viability.
-
Dose-Response Curve: Evaluating the compound over a wide range of concentrations is necessary to determine its potency.[6] A typical approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).
-
-
Selection of Viability Assay Reagent: Numerous methods exist to measure cell viability.[9] For initial screening, metabolic assays are often preferred due to their high throughput and sensitivity. We recommend a WST-8 (also known as CCK-8) based assay for the following reasons:
-
Low Toxicity: WST-8 is less toxic to cells than other reagents like MTT, allowing for longer incubation times if necessary.
-
High Sensitivity: It often provides higher sensitivity than MTS or WST-1 assays.
-
Simple Workflow: The formazan product is water-soluble, eliminating the need for a separate solubilization step required in MTT assays and simplifying the protocol.
-
Experimental Workflow and Signaling Context
The overall process follows a logical progression from cell preparation to data analysis. Understanding this flow is key to effective planning and execution. The potential mechanism of action, such as the inhibition of the PD-1/PD-L1 pathway by related molecules, provides a compelling rationale for screening.[4]
Caption: General experimental workflow for the cell viability assay.
Caption: Potential mechanism: inhibition of the PD-1/PD-L1 immune checkpoint.
Detailed Protocol: Cell Viability Assay via WST-8 Reduction
This protocol is optimized for a 96-well plate format but can be scaled.[10] Always use sterile techniques in a biological safety cabinet.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Selected Cell Line (e.g., Jurkat) | ATCC, etc. | Ensure low passage number and healthy morphology.[11] |
| Complete Growth Medium (e.g., RPMI-1640 + 10% FBS) | Gibco, etc. | Use medium recommended for the specific cell line. |
| This compound | N/A | Compound of interest. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Vehicle for compound dissolution. |
| WST-8/CCK-8 Cell Viability Assay Kit | Various | e.g., Dojindo, Sigma-Aldrich. |
| 96-well flat-bottom cell culture plates, sterile | Corning, etc. | Tissue-culture treated. |
| Phosphate-Buffered Saline (PBS), sterile | Gibco, etc. | For cell washing. |
| Trypsin-EDTA (for adherent cells) | Gibco, etc. | Not required for suspension cells like Jurkat. |
| Microplate Reader | Various | Capable of measuring absorbance at 450 nm. |
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Ensure cells are in the logarithmic growth phase and exhibit normal morphology.[11]
-
Harvest and Count: For suspension cells (Jurkat), gently mix the culture and transfer to a sterile tube. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Count cells using a hemocytometer or automated cell counter.
-
Prepare Cell Suspension: Dilute the cells in fresh complete medium to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Plate Cells: Add 100 µL of the cell suspension to each well of a 96-well plate. To minimize the "edge effect," avoid using the outermost wells by filling them with 100 µL of sterile PBS or medium.[5][11]
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to attach (if adherent) or acclimate.
Day 2: Compound Treatment
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the compound in complete medium.
-
First, create the highest concentration to be tested (e.g., 100 µM) by diluting the DMSO stock into the medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Perform a 3-fold serial dilution in medium across a 10-point range.
-
Prepare a vehicle control (medium with the same final DMSO concentration) and a "medium only" blank control.
-
-
Treat Cells: Carefully remove the medium from the wells (if adherent) or add the compound directly (if suspension). Add 100 µL of each compound dilution to the corresponding wells in triplicate.
-
Incubate: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
Day 4/5: Assay Readout
-
Reagent Addition: Add 10 µL of the WST-8/CCK-8 reagent to each well, including controls. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. The time depends on the cell type and density; monitor the color change in the control wells. The reaction should proceed long enough to get a strong signal but not so long that the control wells become saturated (absorbance > 2.0).
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader. It is also recommended to measure a reference wavelength at 600-650 nm to subtract background noise.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits 50% of the biological response (in this case, cell viability).
Example Data Table
| Compound Conc. (µM) | Log Concentration | Avg. Absorbance (450nm) | % Viability |
| 0 (Vehicle Control) | N/A | 1.250 | 100.0% |
| 0.01 | -2.00 | 1.245 | 99.6% |
| 0.03 | -1.52 | 1.220 | 97.6% |
| 0.1 | -1.00 | 1.150 | 92.0% |
| 0.3 | -0.52 | 1.010 | 80.8% |
| 1.0 | 0.00 | 0.680 | 54.4% |
| 3.0 | 0.48 | 0.250 | 20.0% |
| 10.0 | 1.00 | 0.080 | 6.4% |
| 30.0 | 1.48 | 0.055 | 4.4% |
| 100.0 | 2.00 | 0.052 | 4.2% |
| Blank (Medium Only) | N/A | 0.050 | N/A |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects; Pipetting errors. | Ensure a homogenous cell suspension before plating.[11] Use a multichannel pipette; fill outer wells with PBS; practice consistent pipetting technique. |
| Low Absorbance Signal | Too few cells seeded; Insufficient incubation with WST-8; Cell line has low metabolic activity. | Optimize seeding density.[6] Increase WST-8 incubation time (e.g., up to 4 hours), ensuring the control does not saturate. Confirm cell health prior to the assay. |
| High Background in Blank Wells | Contamination of medium or reagent; Phenol red interference (minor). | Use fresh, sterile reagents. Use medium without phenol red for the assay if background is problematic. |
| Vehicle Control Shows Toxicity | DMSO concentration is too high; DMSO is old or was stored improperly. | Ensure final DMSO concentration is ≤ 0.5%. Use fresh, cell-culture grade DMSO. |
| Inconsistent IC₅₀ Values | Variation in cell passage number, cell health, or incubation times. | Use cells within a consistent, low passage number range.[6] Monitor cell morphology. Strictly adhere to standardized incubation times for both compound treatment and reagent development. |
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the in vitro efficacy of this compound. By following these guidelines, researchers can generate reliable dose-response data to determine the compound's IC₅₀ value, a critical first step in the drug discovery pipeline. Subsequent studies can then be designed to elucidate the specific mechanism of action, such as apoptosis induction or cell cycle arrest, building upon these foundational viability results.
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SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
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Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
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Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
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National Center for Biotechnology Information. (2004-). Assay Guidance Manual - In Vitro Cell Based Assays. Available at: [Link]
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Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. Available at: [Link]
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Wang, Z., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. PubMed. Available at: [Link]
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Scilit. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Available at: [Link]
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Patel, K. D., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Yang, K., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][10][11]Thiazin-4-One Derivatives. MDPI. Available at: [Link]
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Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link]
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Zhang, Y., et al. (2023). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]
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ResearchGate. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Available at: [Link]
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Foreword: Beyond Cysteine—Expanding the Covalent Labeling Toolkit
An Application Guide to Protein Labeling with Benzo[d]isothiazole-Derived Covalent Probes
The precise, covalent modification of proteins is a cornerstone of modern chemical biology, enabling everything from target identification and validation to the development of next-generation therapeutics.[1] For years, the field has been dominated by electrophiles targeting the uniquely nucleophilic thiol of cysteine residues. While powerful, this focus has left the vast majority of the proteome, and the diverse functionalities of other amino acids, largely inaccessible to covalent inquiry.
This guide introduces a versatile and powerful class of chemical probes built upon the Benzo[d]isothiazole scaffold. By functionalizing this stable heterocyclic core with a sulfonyl fluoride (SF) electrophile, we create a "privileged warhead" capable of forging stable, covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[2][3] This approach transcends the limitations of cysteine-centric strategies, opening new avenues for research and drug discovery.
Here, we move beyond simple protocols to explain the fundamental principles governing the reactivity and application of these probes. We provide the causal logic behind experimental choices, empowering researchers to not only execute these methods but also to innovate and adapt them for their unique biological questions.
The Chemical Principle: Sulfonyl Fluoride (SF) as a Tunable Warhead
The utility of the Benzo[d]isothiazole Sulfonyl Fluoride (BdISF) system lies in the exquisitely balanced reactivity of the sulfonyl fluoride group. Unlike highly reactive electrophiles that are indiscriminately quenched in aqueous environments, SFs exhibit sufficient stability in biological buffers while remaining reactive enough to be engaged by proximal nucleophiles within a protein's binding pocket.[1][2]
The covalent labeling reaction proceeds via a nucleophilic attack on the electrophilic sulfur(VI) center by a suitably positioned amino acid side chain. The protein's local microenvironment plays a crucial role; nearby basic residues, such as histidine or arginine, can facilitate the deprotonation of the attacking nucleophile (e.g., a tyrosine phenol), dramatically enhancing its reactivity.[4] This "context-dependent" reactivity is a key factor in achieving target specificity.[2]
The reaction culminates in the formation of a highly stable sulfonamide or sulfonate ester bond and the displacement of a fluoride ion.
Caption: Workflow for in vitro covalent labeling of a purified protein.
Protocol: Direct Labeling of a Purified Protein with a Biotinylated BdISF Probe
1. Reagent Preparation:
- Protein Stock: Prepare a 1 mg/mL (or ~20 µM, protein-dependent) stock solution of your purified protein of interest in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines like Tris, as they can compete for reaction with the probe.
- Probe Stock: Prepare a 10 mM stock solution of the BdISF-Biotin probe in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture.
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
2. Labeling Reaction:
- In a microcentrifuge tube, combine the reagents in the following order:
- Assay Buffer (to final volume of 50 µL)
- Protein Stock (to a final concentration of 2 µM)
- BdISF-Biotin Probe Stock (to a final concentration of 10 µM; 5-fold molar excess)
- Scientist's Note: A 5-fold molar excess of the probe is a good starting point. This should be optimized to achieve sufficient labeling without causing non-specific modifications or protein precipitation. A titration of probe concentration is recommended during initial experiments.
- Incubate the reaction at 37°C for 1 hour with gentle agitation. Reaction time and temperature may require optimization. [5] 3. Quenching and Sample Preparation:
- For SDS-PAGE/Western Blot: Add 4X SDS-PAGE loading buffer containing a reducing agent (like DTT or BME) to the reaction mixture. Heat at 95°C for 5 minutes. The primary amines in the loading buffer will quench any remaining reactive probe.
- For Mass Spectrometry: To remove unreacted probe, use a desalting column (e.g., C4 ZipTip) according to the manufacturer's protocol. Elute the labeled protein in a solvent suitable for MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
4. Analysis:
- Western Blot: Separate the proteins via SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a streptavidin-HRP conjugate to detect biotinylated (i.e., covalently labeled) protein.
- Intact Protein Mass Spectrometry: Analyze the desalted protein to confirm a mass shift corresponding to the addition of the BdISF-Biotin probe minus the mass of the fluoride leaving group. This provides a quantitative measure of labeling efficiency. [5] * Peptide Mapping (LC-MS/MS): Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue(s) that have been modified. [6] | Parameter | Starting Recommendation | Rationale & Troubleshooting | | :--- | :--- | :--- | | Buffer pH | 7.4 - 8.0 | Higher pH can increase the nucleophilicity of Lys and Tyr residues but may also increase the rate of probe hydrolysis. Test a range if labeling is inefficient. | | Probe:Protein Ratio | 5:1 molar excess | Balances labeling efficiency with specificity. High ratios (>20:1) risk off-target labeling or protein aggregation. Low ratios may result in incomplete labeling. | | Temperature | 25°C to 37°C | Higher temperatures accelerate the reaction but can compromise protein stability. Start with the temperature at which your protein is most stable. [5]| | Incubation Time | 1 hour | A sufficient starting point for many systems. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the optimal duration. | | Controls | Protein alone; Probe in buffer alone | A "protein alone" control is essential for mass spectrometry to establish the protein's native mass. A "probe in buffer" control can be used to assess hydrolytic stability. |
Application 2: Cellular Target Engagement with Clickable BdISF Probes
This protocol uses a BdISF probe functionalized with an alkyne handle to identify protein targets in a complex biological sample, such as a cell lysate. The alkyne serves as a bioorthogonal handle for "clicking" on a reporter tag after the labeling event, enabling detection and/or enrichment. [7]
Caption: Workflow for target engagement and identification in cell lysates.
Protocol: Target Identification in Cell Lysate
1. Cell Lysate Preparation:
- Harvest cells and wash with cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail). Again, avoid Tris-based buffers.
- Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
- Determine protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.
2. Covalent Labeling:
- In a microcentrifuge tube, add 1-2 mg of cell lysate protein.
- Add the BdISF-Alkyne probe from a 10 mM DMSO stock to a final concentration of 10-50 µM.
- Control Reaction: For a competition control, pre-incubate a parallel lysate sample with a 50-fold excess of a known non-alkynated inhibitor for your target of interest for 30 minutes before adding the BdISF-Alkyne probe. [7] * Incubate all samples for 1 hour at 4°C or room temperature with gentle rotation.
3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
- Scientist's Note: This "click" reaction covalently attaches a reporter molecule (with an azide group) to the alkyne handle on your probe-labeled protein.
- Prepare a "Click-Mix" containing the following (final concentrations shown):
- Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin: 100 µM
- Copper(II) Sulfate (CuSO₄): 1 mM
- Copper-chelating ligand (e.g., TBTA): 1 mM
- Freshly prepared reducing agent (e.g., Sodium Ascorbate or TCEP): 5 mM
- Add the Click-Mix to the labeled lysate and incubate for 1 hour at room temperature, protected from light.
4. Analysis:
- In-Gel Fluorescence: Add SDS-PAGE loading buffer, run the gel, and visualize labeled proteins directly using a fluorescence gel scanner. A disappearance of the fluorescent band in the competition control lane indicates specific labeling of your target. [7] * Proteomic Identification: If using Azide-Biotin, enrich the labeled proteins using streptavidin beads. Elute the bound proteins, digest with trypsin, and identify the proteins by LC-MS/MS analysis.
| Parameter | Starting Recommendation | Rationale & Troubleshooting |
| Lysate Concentration | 1-2 mg/mL | Ensures sufficient target protein concentration for detection while minimizing viscosity. |
| Probe Concentration | 10-50 µM | Higher concentration than in vitro assays is needed to drive target binding in a complex mixture. Titrate to find the optimal signal-to-noise ratio. |
| Competition Control | 50-fold excess of known inhibitor | This is the most critical control. It validates that the probe is binding to the intended active site or binding pocket. |
| Click Reagents | Use fresh reducing agent | The Cu(I) catalyst is oxygen-sensitive. A fresh reducing agent (like sodium ascorbate) is essential for an efficient click reaction. |
Conclusion and Future Outlook
The Benzo[d]isothiazole scaffold provides a robust and synthetically tractable platform for the development of sulfonyl fluoride-based covalent probes. These reagents are powerful tools for interrogating protein function, offering a means to covalently label a broad range of nucleophilic amino acids far beyond the traditional cysteine target. [1][4]The protocols described herein provide a validated starting point for researchers to confirm covalent modification in vitro and to identify specific protein targets in complex biological systems.
The continued evolution of this chemistry, including the fine-tuning of reactivity and the development of novel reporter functionalities, promises to further expand the druggable proteome and deepen our understanding of complex biological processes. [2]
References
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Krishnan, S., Miller, R.M., Tian, B. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Am Ende, C.W., Dehnhardt, C.M., & Fesik, S.W. (2018). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Current protocols in chemical biology. [Link]
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Lin, Z., Chen, Z., Li, Z. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
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Wang, Y., Zhang, Y., & Zhang, Y. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Santocanale, C., Roda, G., & Fasoli, A. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem. [Link]
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Spicer, C.D., & Davis, B.G. (2016). Selective Chemical Labeling of Proteins. ResearchGate. [Link]
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Jones, B.D., & Jones, M.A. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
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Roda, G., Santocanale, C., & Fasoli, A. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]
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Nishi, K., & Inai, M. (2013). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. MDPI. [Link]
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Spicer, C.D., & Davis, B.G. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
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University of Amsterdam. Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. University of Amsterdam. [Link]
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Grimster, N.P., Connelly, S., & Baranczak, A. et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. [Link]
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Sino Biological. Protein Labeling Techniques. Sino Biological. [Link]
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Raj, M. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters. [Link]
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Zhang, H., & Li, W. (2016). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Analytical chemistry. [Link]
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Poniger, S.S., & Roselt, P.D. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. Journal of labelled compounds & radiopharmaceuticals. [Link]
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Royal Society of Chemistry. Site-selective peptide and protein labelling & crosslinking. Royal Society of Chemistry. [Link]
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He, Y., Huang, Y., Yang, K., & Li, B. (2021). Strategies for synthesizing benzo[d]isothiazol-3(2H)-one derivatives. ResearchGate. [Link]
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Petrášková, L., & Gsponer, J. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
-
Yang, K., & Li, B. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][2]hiazin-4-One Derivatives. MDPI. [Link]
-
Martí, M., & Roda, G. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Chemistry, an Asian journal. [Link]
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Ivanova, Y., & Van der Eycken, E.V. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]
-
Yang, K., & Li, B. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][2]hiazin-4-One Derivatives. ResearchGate. [Link]
-
Yang, K., & Li, B. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[1][2]hiazin-4-One Derivatives. Molecules. [Link]
-
Roda, G., & Santocanale, C. (2021). Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. Journal of the American Chemical Society. [Link]
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Vicini, P., & Geronikaki, A. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry letters. [Link]
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Wang, Y., & Chen, Y. (2024). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. [Link]
-
Keeley, A., & Fischer, C. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Journal of medicinal chemistry. [Link]
-
Wang, J., & Li, X. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic chemistry. [Link]
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Zhang, H., & Li, W. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of pharmaceutical sciences. [Link]
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Luthra, S., & Obert, J.P. (2012). Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders. Molecular pharmaceutics. [Link]
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Tzani, A., & Detsi, A. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing Aqueous Solubility of Benzo[d]isothiazole-3-carboxamide
Welcome to the technical support center for improving the aqueous solubility of Benzo[d]isothiazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the limited aqueous solubility of this compound during their experiments. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, grounded in established scientific principles and practical laboratory experience. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to make informed decisions in your formulation development.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter when trying to dissolve this compound in aqueous media.
Issue 1: The compound is not dissolving sufficiently in neutral aqueous buffers (e.g., PBS pH 7.4).
Root Cause Analysis:
This compound is a heterocyclic compound with a predicted LogP value in the range of 1.4 to 2.1[1][2]. This suggests a moderate lipophilicity, which often correlates with poor water solubility. The molecule possesses a carboxamide group and a nitrogen atom within the isothiazole ring, which can participate in hydrogen bonding[1]. However, the fused benzene ring contributes significantly to the molecule's hydrophobic character. At neutral pH, if the compound is not ionized, its solubility will be dictated by its intrinsic, and likely low, aqueous solubility.
Strategic Solutions:
-
pH Adjustment: The carboxamide group is generally neutral, but the nitrogen in the isothiazole ring could potentially be protonated under acidic conditions, forming a more soluble salt. Conversely, the N-H of the carboxamide is very weakly acidic. A systematic pH-solubility profile is the first and most critical experiment to perform.
-
Co-solvents: For many poorly water-soluble compounds, the addition of a water-miscible organic solvent, or co-solvent, can significantly increase solubility by reducing the polarity of the aqueous medium[3][4][5].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their apparent water solubility[6][7][8].
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Based on computational data, the key properties are:
-
LogP: ~1.4 - 2.1, indicating moderate lipophilicity and a tendency for low aqueous solubility[1][2].
-
Topological Polar Surface Area (TPSA): 55.98 Ų, which is a predictor of hydrogen bonding capacity[1].
-
Hydrogen Bond Donors/Acceptors: 1 donor and 3 acceptors, allowing for some interaction with water, but the hydrophobic core likely dominates[1].
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Weight | 178.21 g/mol [1] | Low, generally favorable for dissolution. |
| LogP | 1.39 - 2.10[1][2] | Moderately lipophilic, suggests poor aqueous solubility. |
| TPSA | 55.98 Ų[1] | Moderate polarity, suggests some H-bonding is possible. |
| H-Bond Donors | 1[1] | Can donate one hydrogen bond. |
| H-Bond Acceptors | 3[1] | Can accept three hydrogen bonds. |
pH Adjustment
Q2: How do I determine the optimal pH for dissolving my compound?
A2: You should perform a pH-solubility profile. This experiment involves attempting to dissolve the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). The solubility of weakly basic or acidic drugs is pH-dependent[9][10]. For a weakly basic compound, solubility will increase as the pH decreases below its pKa, due to the formation of a more soluble ionized form[11][12].
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Add Excess Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot Data: Plot solubility (e.g., in mg/mL or µM) against pH. The resulting graph will reveal the pH at which solubility is maximal.
Q3: My compound appears to be a weak base. What kind of pH modifiers should I use?
A3: For weakly basic drugs, acidic pH modifiers are used to increase solubility[9]. You can use dilute solutions of hydrochloric acid or organic acids like citric acid or tartaric acid. It is often best to use a buffering agent to maintain a stable pH. The goal is to bring the pH of the final solution below the pKa of the compound.
Co-solvents
Q4: Which co-solvents are most effective and what concentrations should I start with?
A4: Common, water-miscible organic solvents are used as co-solvents to enhance the solubility of hydrophobic compounds[3][5][13]. Good starting points include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Co-solvent Mixtures: Prepare aqueous solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of Ethanol in water).
-
Determine Solubility: Use the equilibrium solubility method described in the pH-profiling protocol for each co-solvent mixture.
-
Evaluate: Plot solubility versus co-solvent concentration to find the optimal system. Be mindful that high concentrations of organic solvents can be toxic in biological assays.
Table 2: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 5-20% | Generally well-tolerated at low levels. |
| Propylene Glycol | 10-40% | A common vehicle for oral and parenteral formulations. |
| PEG 400 | 10-50% | Can also be used in combination with other excipients[14]. |
| DMSO | <10% (in vitro), <1% (in vivo) | Potent solvent, but can have biological effects and toxicity. |
Workflow for Selecting a Solubilization Strategy
Caption: Drug encapsulation by a cyclodextrin molecule.
Advanced Strategies
Q6: What other options can I explore if the above methods are insufficient?
A6: If simple methods do not provide the required solubility, more advanced formulation strategies can be employed:
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility.[1] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are commonly used.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[1] Techniques include micronization and nanosuspension formation.[2]
-
Solid Dispersions: The drug can be dispersed in a hydrophilic carrier matrix at a molecular level, often in an amorphous state, which can significantly improve dissolution and solubility.[2]
-
Salt Formation: If the compound has a suitable ionizable group (a sufficiently basic or acidic pKa), forming a stable salt can dramatically improve solubility and dissolution rate. This requires screening various counter-ions to find a stable, crystalline salt form with optimal properties.
These advanced methods often require specialized equipment and formulation expertise.
We trust this guide will be a valuable resource in your research and development efforts. For further inquiries, please do not hesitate to contact our technical support team.
References
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Chemsrc. (n.d.). This compound | CAS#:16807-21-9. Retrieved from [Link]
-
Ansari, M. A., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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Crăciun, A. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations. Retrieved from [Link]
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Patel, V. R., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
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Singh, R., et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
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Sravani, G., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
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ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
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PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
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Serajuddin, A. T. (2007, July 30). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]
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Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved from [Link]
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YouTube. (2025, December 19). Why Is pH Critical For Weak Electrolyte Solubility?. Retrieved from [Link]
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-
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Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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Technical Support Center: Stabilizing Benzo[d]isothiazole-3-carboxamide in Solution
Welcome to the technical support center for Benzo[d]isothiazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established principles of pharmaceutical stability testing to ensure the integrity and reliability of your results.[1][2]
Introduction: Understanding the Stability of this compound
This compound belongs to the isothiazolinone class of compounds. While possessing a stable aromatic isothiazole ring system, these molecules can be susceptible to degradation under certain environmental conditions.[3][4] The primary degradation pathways for related isothiazolinones include hydrolysis, photolysis, and thermal decomposition.[5][6][7] Understanding these vulnerabilities is the first step in designing robust experimental protocols and ensuring the long-term stability of your solutions. This guide provides a proactive approach to identifying and mitigating potential degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A decrease in the concentration of your active pharmaceutical ingredient (API) is a common indicator of degradation.[2] For this compound, the most probable causes are hydrolysis, photolysis, or thermal degradation, especially if the solution is not stored under optimal conditions.
-
Hydrolysis: The isothiazolinone ring can be susceptible to cleavage by water, a process that is often pH-dependent. For many isothiazolinones, degradation is more rapid under alkaline (basic) conditions.[6]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds within the molecule, leading to the formation of degradation products.[5][6] Compounds with aromatic rings and conjugated systems can be particularly susceptible to photolytic degradation.[5]
-
Thermal Degradation: Elevated temperatures can accelerate chemical reactions, including the breakdown of the compound.[5] This is a critical factor to consider for both storage and during experimental procedures that involve heating.
To identify the specific cause, a systematic approach known as a forced degradation study is recommended.[8][1][2] This involves intentionally exposing your compound to harsh conditions to accelerate and identify potential degradation pathways.
Troubleshooting Guide: Investigating Decreased Concentration
If you observe a loss of your compound, follow these steps to pinpoint the cause:
-
Review Storage Conditions:
-
Temperature: Is the solution stored at the recommended temperature? The product is chemically stable under standard ambient conditions (room temperature), with a recommended storage temperature of 2 - 8 °C.
-
Light Exposure: Is the solution protected from light? Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[5]
-
pH of the Solution: What is the pH of your solvent or buffer? If possible, measure the pH and consider if it is in a range that could promote hydrolysis.
-
-
Perform a Mini-Forced Degradation Study:
-
Aliquot your this compound solution into several vials.
-
Expose each vial to a single stress condition (e.g., one in the dark at room temperature, one exposed to light, one at an elevated temperature like 40-60°C, and one at a basic pH).
-
Analyze the concentration of the parent compound in each vial at regular intervals using a stability-indicating analytical method like HPLC.[9] This will help you identify which condition causes the most significant degradation.
-
FAQ 2: I see new, unidentified peaks in my chromatogram after storing my this compound solution. What could they be?
The appearance of new peaks in your analytical run (e.g., by HPLC) strongly suggests the formation of degradation products.[1] Forced degradation studies are essential not only for identifying the conditions that cause degradation but also for generating and characterizing these potential degradants.[1][10] This is a critical step in developing a stability-indicating analytical method —a method that can accurately measure the active ingredient without interference from its degradation products.[1]
Troubleshooting Guide: Identifying Unknown Peaks
-
Correlate Peaks with Stress Conditions:
-
Analyze the samples from your mini-forced degradation study. The presence of new peaks under specific stress conditions (e.g., a particular peak only appears in the light-exposed sample) can help you infer the degradation pathway.
-
-
Utilize Advanced Analytical Techniques:
-
To identify the structure of the degradation products, more advanced analytical techniques are necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide the molecular weight of the unknown compounds, offering clues to their structure.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural elucidation.[5]
-
-
Ensure Mass Balance:
-
A key aspect of interpreting degradation data is to ensure mass balance. This means that the decrease in the amount of the parent compound should be accounted for by the sum of all the degradation products formed.[5] This confirms that all major degradants are being detected.
-
FAQ 3: How can I prepare a stable stock solution of this compound for my experiments?
Preparing a stable stock solution requires careful consideration of the solvent, storage conditions, and handling procedures.
-
Solvent Selection: Choose a solvent in which this compound is readily soluble and stable. Common starting points for similar compounds include DMSO for initial stock solutions, which are then diluted into aqueous buffers for experiments. However, the stability in DMSO over long periods should be verified. For aqueous solutions, buffered solutions at a neutral or slightly acidic pH are generally preferred for isothiazolinones to minimize hydrolysis.[6]
-
Storage:
-
Temperature: Store stock solutions at a low temperature, typically 2-8°C or frozen at -20°C, to slow down potential degradation reactions.[11]
-
Light Protection: Always store solutions in amber vials or other light-blocking containers.[5]
-
Inert Atmosphere: For compounds sensitive to oxidation, storing under an inert gas like nitrogen or argon can be beneficial.
-
-
Handling:
-
Allow frozen solutions to thaw completely and come to room temperature before use to ensure homogeneity.
-
Minimize the time that solutions are kept at room temperature or elevated temperatures during experiments.
-
Protocols for Stability Assessment
To formally assess the stability of this compound in your specific experimental solution, a forced degradation study is the most comprehensive approach.[8][1][2]
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).[8][12]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[8]
-
A control sample should be kept in the dark under the same temperature conditions.[12]
-
After the exposure period, analyze both the exposed and control samples by HPLC.[12]
-
Data Analysis:
-
For each condition, calculate the percentage of degradation of this compound. A degradation of 5-20% is generally considered suitable for demonstrating the stability-indicating nature of an analytical method.[8]
-
Compare the chromatograms from the stressed samples to the control to identify and quantify degradation products.
Data Summary Table for Forced Degradation
| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| Control | No Stress | 48 hours | Room Temp | < 1% | 0 |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Record Data] | [Record Data] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | [Record Data] | [Record Data] |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | [Record Data] | [Record Data] |
| Thermal | Solid State | 48 hours | 80°C | [Record Data] | [Record Data] |
| Photolytic | ICH Q1B Light | Per Guideline | Room Temp | [Record Data] | [Record Data] |
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on known reactions of the isothiazolinone ring system. The primary point of attack in hydrolysis is often the sulfur atom, leading to ring opening.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the logical progression from observing instability to characterizing degradation products and implementing preventative measures.
Caption: Workflow for troubleshooting and preventing degradation.
References
- Current time information in West Northamptonshire, GB. Google.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025, November 10). Retrieved January 14, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. (2022, April 18). Retrieved January 14, 2026, from [Link]
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A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved January 14, 2026, from [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. ScienceDirect. (2022, November 11). Retrieved January 14, 2026, from [Link]
-
The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. (2020, February 1). Retrieved January 14, 2026, from [Link]
-
Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. ResearchGate. (2025, August 5). Retrieved January 14, 2026, from [Link]
-
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. National Institutes of Health. (2022, December 10). Retrieved January 14, 2026, from [Link]
-
The chemistry of isothiazoles. ResearchGate. Retrieved January 14, 2026, from [Link]
-
(PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. (2020, February 20). Retrieved January 14, 2026, from [Link]
-
Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. (2014, November 25). Retrieved January 14, 2026, from [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. (2022, June 27). Retrieved January 14, 2026, from [Link]
-
Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. (2019, May 11). Retrieved January 14, 2026, from [Link]
-
Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Retrieved January 14, 2026, from [Link]
-
DBNPA. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Stability testing overview for Pharmaceutical products. GMP SOP. Retrieved January 14, 2026, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Retrieved January 14, 2026, from [Link]
-
Stability Testing. Charles River Laboratories. Retrieved January 14, 2026, from [Link]
-
7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Retrieved January 14, 2026, from [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. (2024, March 29). Retrieved January 14, 2026, from [Link]
-
This compound | CAS#:16807-21-9. Chemsrc. Retrieved January 14, 2026, from [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. (2019, October 17). Retrieved January 14, 2026, from [Link]
-
Synthesis of benzo[d]isothiazoles: an update. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5]Thiazin-4-One Derivatives. MDPI. Retrieved January 14, 2026, from [Link]
-
Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers. (2021, October 19). Retrieved January 14, 2026, from [Link]
-
1,2-Benzisothiazol-3(2H)-one. PubChem. Retrieved January 14, 2026, from [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
Chemistry of the thiazoles. Retrieved January 14, 2026, from [Link]
-
Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide. PubChem. Retrieved January 14, 2026, from [Link]
-
Benzothiazole. PubChem. Retrieved January 14, 2026, from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health. Retrieved January 14, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijsdr.org [ijsdr.org]
- 10. rjptonline.org [rjptonline.org]
- 11. enamine.net [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Benzo[d]isothiazole-3-carboxamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Benzo[d]isothiazole-3-carboxamide derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.[1] However, their synthesis can present challenges, with low yield being a frequent obstacle for researchers.
This guide is designed for chemistry professionals engaged in the synthesis of these compounds. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established synthetic routes. Our approach is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Understanding the Core Synthetic Pathways
The synthesis of N-substituted benzo[d]isothiazole-3-carboxamides is typically achieved via two primary routes. Understanding the fundamentals of your chosen pathway is the first step in troubleshooting.
-
Route A: Nucleophilic Ring-Opening of Saccharin Derivatives : This is a common and direct method. It involves the reaction of a suitable saccharin derivative (often N-substituted) with a primary or secondary amine. The amine acts as a nucleophile, attacking the carbonyl carbon and leading to the opening of the isothiazole ring to form the desired carboxamide. This method is often thermally driven.[2][3]
-
Route B: Intramolecular Cyclization : This approach typically starts with a 2-mercaptobenzamide derivative. An intramolecular N-S bond is formed through an oxidative dehydrogenative cyclization process. This reaction often requires a catalyst, such as a copper(I) or cobalt salt, and an oxidant, which can be molecular oxygen.[4][5] While effective for creating the core ring structure, it is a less direct route to N-substituted carboxamides compared to Route A.
Caption: Figure 1. Primary synthetic routes to the benzisothiazole core.
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific problems primarily related to Route A (Ring-Opening of Saccharin) , as it is a highly common method for generating diverse carboxamide libraries.
Question 1: My reaction shows very low conversion of the saccharin starting material. What are the likely causes and how can I fix them?
This is a common issue indicating that the reaction conditions are not optimal for activating the starting materials.
Answer: Low conversion is typically due to insufficient reactivity, which can be traced to the amine, the solvent, or the temperature.
-
Cause 1: Insufficient Nucleophilicity of the Amine: The reaction relies on the amine acting as a nucleophile. If the amine is sterically hindered (e.g., a bulky secondary amine) or has electron-withdrawing groups that reduce the nucleophilicity of the nitrogen atom, the reaction will be slow or may not proceed at all.
-
Solution: For weakly nucleophilic amines, consider adding a non-nucleophilic base (e.g., DBU or DIPEA) to facilitate the reaction. Alternatively, switching to a more polar, aprotic solvent like NMP instead of DMF can enhance reactivity.[2]
-
-
Cause 2: Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.
-
Solution: High-boiling point, polar aprotic solvents are generally preferred. If you are using a solvent like toluene or dioxane and seeing low conversion, switching to DMF, DMAc, or NMP can significantly improve the yield by better solvating the saccharin salt intermediate.[2]
-
-
Cause 3: Inadequate Reaction Temperature: This is a thermally driven reaction that requires sufficient energy to overcome the activation barrier of the nucleophilic attack and ring-opening.
-
Solution: Gradually increase the reaction temperature. Many of these reactions require temperatures between 100-150 °C. Monitor the reaction by Thin Layer Chromatography (TLC) at various temperature points to find the optimal condition without causing degradation.
-
| Parameter | Recommendation | Rationale |
| Solvent | NMP > DMAc > DMF > Toluene | Higher polarity and boiling point facilitate the reaction of less reactive amines. |
| Temperature | 100 - 150 °C | Provides necessary activation energy for nucleophilic attack and ring-opening. |
| Base (Optional) | DBU, DIPEA | Can be used for weakly nucleophilic amines or to neutralize any acidic byproducts. |
Question 2: My TLC shows the consumption of starting material, but there are multiple product spots and the yield of my desired carboxamide is poor. What side reactions are occurring?
The formation of multiple byproducts points towards issues with reaction specificity, often caused by moisture or excessive heat.
Answer: The most common side reaction is the hydrolysis of the saccharin ring, especially under basic conditions.
-
Primary Side Reaction: Hydrolysis of the Saccharin Ring: If water is present in the reaction mixture (from solvents or reagents), it can compete with the amine as a nucleophile. This, especially at high temperatures and in the presence of a base, leads to the hydrolysis of the saccharin imide, forming the corresponding 2-sulfamoylbenzoate salt.[2] This salt is typically water-soluble and will be lost during an aqueous work-up, contributing to low isolated yield.
-
Solution 1: Use Anhydrous Conditions. Ensure your solvent is anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Solution 2: Control Basicity. If you are using a base, ensure it is non-nucleophilic and added in a controlled manner. Excess base can catalyze hydrolysis.
-
-
Secondary Side Reaction: Thermal Degradation: At excessively high temperatures (>160-170 °C), both the starting materials and the desired product can begin to decompose, leading to a complex mixture of byproducts.[6]
-
Solution: Optimize Temperature. As mentioned previously, carefully monitor the reaction progress via TLC to find the lowest effective temperature that drives the reaction to completion in a reasonable timeframe.
-
Question 3: The reaction appears to be successful according to TLC/LC-MS, but I lose a significant amount of product during work-up and purification. How can I improve my recovery?
Product loss during isolation is a frustrating cause of low yield and is often due to suboptimal extraction or chromatography conditions.
Answer: This issue can be resolved by tailoring your work-up and purification strategy to the specific physicochemical properties of your product.
-
Problem 1: Inefficient Extraction: The product's solubility and acidic/basic properties can lead to it being lost in the aqueous phase during work-up. The product contains both a weakly acidic N-H proton (if derived from a primary amine) and a basic amide group.
-
Solution: During the aqueous work-up, carefully adjust the pH of the aqueous layer. A neutral or slightly acidic pH (pH 5-7) is often optimal for extracting the carboxamide product into an organic solvent like ethyl acetate or dichloromethane. Avoid strongly acidic or basic conditions during extraction.
-
-
Problem 2: Poor Chromatographic Separation: The product may co-elute with impurities, or it may streak on the silica gel column, leading to broad fractions and low recovery of pure material.
-
Solution 1: Choose the Right Solvent System. A gradient elution of ethyl acetate in hexanes is a good starting point. If the product is highly polar, adding a small amount of methanol (1-5%) to the mobile phase can improve elution.
-
Solution 2: Consider an Alternative to Silica Gel. If your compound is basic, it may interact strongly with the acidic silica gel. In such cases, consider using neutral or basic alumina for chromatography, or pre-treating your silica gel with triethylamine.
-
Solution 3: Attempt Crystallization. If your product is a solid, crystallization is often a superior method for purification, leading to higher purity and better recovery than chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the ring-opening of an N-substituted saccharin with a primary amine?
A1: The mechanism proceeds in two key steps:
-
Nucleophilic Acyl Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the saccharin ring. This forms a tetrahedral intermediate.
-
Ring-Opening Elimination: The tetrahedral intermediate collapses. The C-N bond of the original isothiazole ring cleaves, using the lone pair from the negatively charged oxygen to reform a carbonyl group. The nitrogen of the former ring is protonated upon work-up, resulting in the final 2-sulfamoylbenzamide (a constitutional isomer of the desired product if the starting saccharin is not N-substituted, but leads to the desired product from an N-substituted saccharin).
Caption: Figure 2. Mechanism of saccharin ring-opening by an amine.
Q2: I am working with the cyclization route (Route B) from a 2-mercaptobenzamide. What is the most common reason for low yield in this case?
A2: For the intramolecular cyclization of 2-mercaptobenzamides, the most common issue is the undesired intermolecular side reaction: the oxidation of the thiol group (-SH) of two starting material molecules to form a disulfide byproduct.[7] This dimerization competes directly with the desired intramolecular N-S bond formation. To minimize this, ensure a high-purity catalyst is used and that the reaction is run under optimized oxygen or oxidant concentration, as an excess can favor the intermolecular pathway.[5]
Q3: Is it possible to monitor the reaction progress effectively?
A3: Yes, TLC is an excellent tool. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The saccharin starting material is typically more polar than the N-substituted carboxamide product. You should see the spot for the starting material disappear as a new, higher Rf spot for the product appears. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Optimized Experimental Protocol (General Example)
This protocol describes a general procedure for the synthesis of an N-aryl-benzo[d]isothiazole-3-carboxamide from N-ethylsaccharin and an aniline derivative.
Synthesis of N-Phenyl-2-(N-ethylsulfamoyl)benzamide
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-ethylsaccharin (1.0 eq).
-
Add the substituted aniline (1.1 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the N-ethylsaccharin.
-
-
Reaction Execution:
-
Purge the flask with dry nitrogen gas for 5 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress every 2 hours using TLC (Mobile phase: 40% Ethyl Acetate / 60% Hexanes). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x the volume of water).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid or oil.
-
Troubleshooting Workflow
Caption: Figure 3. A decision-making flowchart for troubleshooting low yields.
References
-
[Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor] - National Institutes of Health (NIH). Available at: [Link]
-
[Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry] - MDPI. Available at: [Link]
-
[Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][8]Thiazin-4-One Derivatives] - MDPI. Available at: [Link]
-
[Artificial sugar saccharin and its derivatives: role as a catalyst] - PubMed Central, NIH. Available at: [Link]
-
[Cyclization Reactions for Synthesis of Benzthiazole- A Review] - Index Copernicus. Available at: [Link]
-
[Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors] - PubMed. Available at: [Link]
-
[Synthesis of benzo[d]isothiazoles: an update] - ARKIVOC. Available at: [Link]
-
[Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][8]Thiazin-4-One Derivatives] - PubMed Central, NIH. Available at: [Link]
-
[Synthesis of benzo[d]isothiazoles: an update | Request PDF] - ResearchGate. Available at: [Link]
-
[Forest of amines! (saccharin to cyclic and asymmetric amines)] - Sciencemadness Discussion Board. Available at: [Link]
-
[Benzoisothiazol-3-one synthesis] - Organic Chemistry Portal. Available at: [Link]
-
[A Review: Saccharin Discovery, Synthesis, and Applications] - Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]
-
[Synthesis & characterization of saccharine derivatives | PDF] - Slideshare. Available at: [Link]
Sources
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- 3. Synthesis & characterization of saccharine derivatives | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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- 8. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzo[d]isothiazole-3-carboxamide Derivatives
Welcome to the dedicated support center for the synthesis and optimization of benzo[d]isothiazole-3-carboxamide derivatives. This guide is structured to provide actionable solutions to common experimental challenges faced by researchers in medicinal chemistry and drug development. We will move from high-level frequently asked questions to deep-dive troubleshooting guides, focusing on the causality behind experimental choices to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones, the most common class of this compound derivatives.
Q1: What are the primary synthetic routes to N-substituted benzo[d]isothiazol-3(2H)-ones?
A1: There are two principal pathways, differentiated by the starting material employed.[1]
-
Intramolecular Cyclization of 2-Mercaptobenzamides: This is a highly common and effective method involving the oxidative dehydrogenative cyclization of a pre-formed 2-mercaptobenzamide.[2][3] This route directly couples the amide nitrogen and the thiol sulfur to form the N-S bond.
-
Intermolecular Reaction of 2-Halobenzamides: This pathway starts with a 2-halobenzamide (typically 2-bromo or 2-iodo) and reacts it with a sulfur source in a cascade reaction.[2][3] Common sulfur sources include elemental sulfur (S₈), potassium thiocyanate (KSCN), and carbon disulfide (CS₂).[3] This method forms the C-S bond and the N-S bond sequentially in one pot.
The choice between these routes often depends on the commercial availability and ease of synthesis of the respective starting materials.
Q2: My starting 2-mercaptobenzamide appears to be forming a disulfide. Is this a problem?
A2: Not necessarily. The formation of the corresponding disulfide from 2-mercaptobenzamide is a common observation, as thiols are susceptible to oxidation. In fact, mechanistic studies suggest that the disulfide may be a key intermediate in some catalytic cycles.[3] For instance, in KBr-catalyzed reactions under an oxygen atmosphere, the thiol is believed to be oxidized to the disulfide, which is then activated by the catalyst to proceed to the cyclized product.[3] However, if your specific protocol relies on the free thiol for coordination to a metal center, excessive premature disulfide formation could potentially slow the reaction rate. Ensuring a properly deoxygenated reaction setup until the oxidant or catalyst is introduced can help control this.
Q3: Do I need to use a metal catalyst? What are the common metal-free alternatives?
A3: While transition-metal catalysis (particularly with copper) is highly effective and widely documented, several robust metal-free alternatives exist.[1][2]
-
Metal Catalysts: Copper(I) and Copper(II) salts (e.g., CuI, CuCl, CuBr₂) are the most common, facilitating oxidative N-S bond formation or cascade reactions from 2-halobenzamides.[1][3] Other metals like cobalt and nickel have also been successfully used.[2][4]
-
Metal-Free Alternatives:
-
KBr/O₂: This system uses potassium bromide as a catalyst under an oxygen atmosphere for the intramolecular cyclization of 2-mercaptobenzamides.[3]
-
Selectfluor: This reagent can mediate intramolecular N-S bond formation through activation of a 2-alkylthiobenzamide precursor.[3][5]
-
Electrochemical Synthesis: An increasingly popular green chemistry approach that uses an electric current to drive the dehydrogenative cyclization of 2-mercaptobenzamides.[2]
-
The choice depends on factors like functional group tolerance, desired reaction conditions (e.g., temperature), and concerns about metal contamination in the final product.
Part 2: Troubleshooting Guide for Low Product Yield
Low yield is one of the most common frustrations in synthesis. The following guide provides a structured approach to diagnosing and solving this issue, complete with a logical workflow.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a decision-making workflow to systematically identify the root cause of low product yield.
Caption: Troubleshooting workflow for low product yield.
Q4: My yield is consistently low when starting from a 2-mercaptobenzamide. What should I investigate?
A4: This route relies on an efficient oxidative N-S bond formation. Here are the key parameters to scrutinize:
-
Inefficient Oxidation: The dehydrogenative cyclization requires an oxidant to proceed. If this step is sluggish, the starting material will remain unreacted.
-
Causality: The reaction involves the formal removal of two hydrogen atoms (from N-H and S-H) to form the N-S bond.[3] This requires a suitable electron acceptor (oxidant).
-
Solution (for Cu-catalyzed reactions): Most copper-catalyzed procedures rely on atmospheric oxygen (O₂) as the terminal oxidant.[2] Ensure your reaction is not running under a strictly inert atmosphere unless specified. You can try bubbling air or O₂ through the reaction mixture gently or running the reaction with a balloon of O₂.
-
Solution (for metal-free reactions): If using a system like KBr, O₂ is the co-catalyst.[3] Ensure good headspace and stirring for efficient gas-liquid mixing. For other systems, an explicit chemical oxidant may be required.
-
-
Catalyst Deactivation: The catalyst may not be active or could be poisoned by impurities.
-
Causality: Copper(I) is often the active catalytic species. If it becomes irreversibly oxidized to Cu(II) without an efficient reduction cycle, or if it is sequestered by strongly coordinating impurities in the starting material or solvent, the reaction will stall.
-
Solution: Use high-purity starting materials and dry, degassed solvents. Ensure the copper salt used is of good quality. In some cases, adding a ligand (e.g., 1,10-phenanthroline) can stabilize the catalyst and improve yields.[3]
-
-
Suboptimal Temperature or Solvent: The reaction may have a specific activation energy barrier or require a solvent that facilitates the correct geometry for cyclization.
-
Causality: The intramolecular reaction requires the molecule to adopt a conformation where the amide nitrogen and thiol sulfur are in proximity. The solvent can influence this, and sufficient thermal energy is needed to overcome the activation barrier.
-
Solution: Screen different solvents. While DMF is common, other solvents like DMSO, toluene, or even water have been used effectively depending on the specific catalytic system.[1][2] Perform a temperature screen, for example, from 70 °C to 120 °C, to find the optimum.
-
Table 1: Optimized Conditions for Intramolecular Cyclization
| Catalyst System | Oxidant | Typical Solvent | Temperature (°C) | Base (if any) | Reference |
| CuI (10 mol%) | O₂ (air) | DMF | 70 - 100 | None | [2] |
| CoPcS (heterogeneous) | O₂ (air) | H₂O | 80 | None | [2] |
| KBr (20 mol%) | O₂ (air) | DMSO | 120 | None | [3] |
| Electrochemical | - (Anodic) | MeCN / Bu₄NBr | Room Temp | None | [2] |
Q5: I'm attempting the synthesis from a 2-halobenzamide and a sulfur source, but I'm getting a complex mixture of products. What are the likely side reactions?
A5: This cascade reaction is more complex, involving at least two bond-forming events. Poor control can lead to several side products.
-
Incomplete Cyclization / Intermediate Formation: The reaction may stall after the initial C-S bond formation but before the final N-S cyclization.
-
Causality: The first step is typically a copper-catalyzed reaction of the 2-halobenzamide with the sulfur source to form a 2-(polysulfido)benzamide or a related intermediate.[3] The subsequent intramolecular nucleophilic attack of the amide nitrogen onto the sulfur is a separate step that may have its own kinetic barrier.
-
Solution: Ensure the base and temperature are appropriate for the cyclization step. Stronger bases like DMAP or higher temperatures may be needed to promote the final ring closure.[2] Check the literature for the specific sulfur source you are using, as the optimal conditions can vary significantly.
-
-
Hydrolysis of the Amide Bond: The amide bond, while generally stable, can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.[6]
-
Causality: Amides are resonance-stabilized, making them relatively poor electrophiles.[7] However, strong nucleophiles (like OH⁻ generated from residual water and base) can attack the carbonyl carbon, leading to the formation of the corresponding 2-halobenzoic acid.
-
Solution: Use anhydrous solvents and reagents. Avoid excessively strong bases or prolonged reaction times at very high temperatures if you suspect hydrolysis is an issue. If your N-substituent is sterically bulky, it can sometimes protect the amide from hydrolysis.
-
-
Side Reactions with the Sulfur Source: Elemental sulfur (S₈) can form various polysulfide species, which can lead to undesired byproducts.
-
Causality: The reaction of the catalyst with S₈ can generate various copper-sulfide species. If the reaction with the benzamide is not efficient, these can lead to other sulfur-based impurities.
-
Solution: Carefully control the stoichiometry of the sulfur source. Using a more defined sulfur transfer reagent like KSCN or CS₂ can sometimes give cleaner reactions, although they come with their own optimization challenges.[3]
-
Table 2: Conditions for Intermolecular Cascade Reactions
| Starting Material | Sulfur Source | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| 2-Iodobenzamide | S₈ | CuCl (20 mol%) | K₂CO₃ | DMF | 120 | [3] |
| 2-Bromobenzamide | KSCN | CuI (10 mol%) | K₂CO₃ | H₂O | 100 | [3] |
| 2-Halobenzamide | CS₂ | CuBr (10 mol%) | K₃PO₄ | DMSO | 120 | [3] |
| 2-Iodobenzamide | S₈ | nano-NiFe₂O₄ | DMAP | Toluene | 110 | [2] |
Part 3: Experimental Protocols and Methodologies
This section provides a general, illustrative protocol for one of the most common synthetic methods.
Protocol: Copper-Catalyzed Intramolecular Oxidative Cyclization of 2-Mercaptobenzamide
This protocol describes a general procedure for the synthesis of an N-substituted benzo[d]isothiazol-3(2H)-one from its corresponding 2-mercaptobenzamide precursor.
Diagram of Key Synthetic Pathways
Caption: Primary synthetic routes to the target scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted-2-mercaptobenzamide (1.0 equiv).
-
Addition of Catalyst and Solvent: Add the copper(I) iodide (CuI) catalyst (0.1 equiv). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Initiation of Reaction: Begin vigorous stirring. Replace the inert atmosphere with a balloon of oxygen (O₂) or ensure the top of the condenser is open to the air (depending on safety assessment and solvent volatility). Heat the reaction mixture to the optimized temperature (typically 80-100 °C) using an oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 6-24 hours. Look for the disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound derivative.
References
-
Wang, Z., Kuninobu, Y., & Kanai, M. (2013). Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones and N-Acyl-benzothiazetidine by Intramolecular Dehydrogenative Cyclization. The Journal of Organic Chemistry, 78(15), 7337–7342. Available at: [Link]
-
He, Y., Huang, Y., Yang, K., & Li, B. (2018). Strategies for synthesizing benzo[d]isothiazol-3(2H)-one derivatives. ResearchGate. Available at: [Link]
-
He, Y., Yuan, D., Yang, K.-M., & Li, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. Molecules, 30(9), 2099. Available at: [Link]
-
He, Y., Yuan, D., Yang, K.-M., & Li, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. ResearchGate. Available at: [Link]
-
Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3899. Available at: [Link]
-
Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. Available at: [Link]
-
Dehaen, W., Ivanova, Y., Smoljo, M., & De Jonghe, S. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
-
Kumar, S., & Kumar, A. (2021). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 57(78), 9934-9955. Available at: [Link]
-
Schilling, C. L., & Johnson, J. A. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(7), 2206-2211. Available at: [Link]
-
D'Amico, J. J., & Campbell, C. C. (2010). Synthesis of N-Substituted Isothiazol-3(2H)-ones from N-Substituted 3-Benzoylpropionamides. ChemInform, 14(25). Available at: [Link]
-
He, Y., Yuan, D., Yang, K.-M., & Li, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][8]Thiazin-4-One Derivatives. PMC. Available at: [Link]
-
Dehaen, W., Ivanova, Y., Smoljo, M., & De Jonghe, S. (2024). Synthesis of benzo[d]isothiazoles: an update. ResearchGate. Available at: [Link]
-
He, Y., Yuan, D., Yang, K.-M., & Li, B. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H). Semantic Scholar. Available at: [Link]
-
Nagy, P. (2020). Amide Activation in Ground and Excited States. PMC. Available at: [Link]
-
Sharma, A., & Kumar, R. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoisothiazol-3-one synthesis [organic-chemistry.org]
Technical Support Center: Navigating Off-Target Effects of Benzo[d]isothiazole-3-carboxamide Derivatives
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with Benzo[d]isothiazole-3-carboxamide compounds in experimental assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate off-target effects, ensuring the integrity and reliability of your research data.
The this compound scaffold is a privileged structure in medicinal chemistry, showing promise in a variety of therapeutic areas. However, like many heterocyclic compounds, it can be prone to producing misleading results in high-throughput screening (HTS) and other biochemical assays due to off-target activities. This phenomenon is often attributed to the classification of isothiazolones as Pan-Assay Interference Compounds (PAINS).[1] PAINS are notorious for their promiscuous activity, which arises from a variety of mechanisms rather than specific, high-affinity binding to the intended biological target.[1]
This guide is structured to provide you with a clear understanding of the potential pitfalls and the scientific rationale behind the recommended troubleshooting strategies. By following the principles of rigorous assay design and validation outlined here, you can confidently advance your research and development of novel therapeutics based on the this compound core.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing potent activity in my primary screen, but the dose-response curve is unusually steep. What could be the cause?
A1: An unusually steep Hill slope in a dose-response curve is a classic hallmark of compound aggregation.[2] At a critical concentration, your compound may be forming colloidal particles in the assay buffer. These aggregates can non-specifically sequester and denature your target protein, leading to a sharp drop in its activity that mimics true inhibition. This is a common behavior for many PAINS.[3] It is crucial to investigate this possibility before investing further resources in optimizing a compound that may be a false positive.
Q2: I suspect my compound is a PAIN. What are the most common off-target mechanisms for isothiazolone-based compounds?
A2: Isothiazolones, the parent class of your compound, are known to exhibit several off-target mechanisms characteristic of PAINS:
-
Thiol Reactivity: The isothiazolone ring is an electrophilic scaffold that can react covalently with nucleophilic residues on proteins, particularly the thiol group of cysteine.[4] This covalent modification can irreversibly inactivate your target enzyme or other proteins in the assay, leading to a false-positive signal.
-
Aggregation: As mentioned above, these compounds can form aggregates that non-specifically inhibit proteins.[2][5]
-
Redox Cycling: Some heterocyclic compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), generating reactive oxygen species (ROS) like hydrogen peroxide.[6] ROS can then oxidize and damage proteins non-specifically.
-
Assay Interference: The compound itself might interfere with the assay technology, for example, by absorbing light at the excitation or emission wavelengths of a fluorescence-based assay, or by inhibiting a reporter enzyme like luciferase.[5][7]
Q3: How can I quickly check if my compound is likely a PAIN without running extensive experiments?
A3: Several computational tools and filters have been developed to predict the likelihood of a compound being a PAIN based on its chemical structure. These tools identify substructures that are known to be associated with promiscuous activity. While not foolproof, they provide a valuable first-pass assessment to flag potentially problematic compounds. Some widely used resources include:
-
PAINS Filters: These are substructure filters that can be applied to your compound library.[1] Many cheminformatics software packages have built-in PAINS filters.
-
Public Databases: You can search for your compound or similar structures in public bioassay databases like PubChem to see if it has been reported as active in multiple, unrelated assays, which is a strong indicator of promiscuous behavior.[4]
It's important to remember that these are predictive tools and experimental validation is always necessary.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered with this compound derivatives in assays.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High potency with a steep Hill slope in the dose-response curve.
-
Irreproducible IC50 values between experiments.
-
Activity is sensitive to changes in enzyme or substrate concentration.
Troubleshooting Workflow:
Figure 1: Workflow for diagnosing compound aggregation.
Detailed Steps & Rationale:
-
Detergent Test: The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 at a concentration above its critical micelle concentration (CMC) can prevent the formation of compound aggregates.[2][3] If your compound's activity is due to aggregation, you should observe a significant decrease in potency (a rightward shift in the IC50 curve) or a complete loss of activity in the presence of the detergent.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[8][9] By analyzing a solution of your compound at concentrations used in the assay, you can determine if aggregates are present. The appearance of particles in the 50-1000 nm range is a strong indication of aggregation.[2]
Issue 2: Suspected Thiol Reactivity
Symptoms:
-
Time-dependent inhibition (IC50 decreases with longer pre-incubation times).
-
Activity is sensitive to the presence of reducing agents like DTT or TCEP in the assay buffer.
-
The compound belongs to a chemical class known to be electrophilic.
Troubleshooting Workflow:
Figure 2: Workflow for diagnosing thiol reactivity.
Detailed Steps & Rationale:
-
Thiol Scavenger Test: Including a high concentration of a non-protein thiol scavenger, such as glutathione (GSH), in your assay can help diagnose covalent reactivity.[10][11] If your compound acts by reacting with cysteines on the target protein, the scavenger will compete for this reaction, leading to a decrease in the observed potency of your compound.
-
Direct Thiol Reactivity Assay: A more direct method is to monitor the reaction of your compound with a thiol-containing molecule that produces a colorimetric or fluorescent signal. A common method uses 5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[12][13] A decrease in the absorbance of the TNB2- product over time in the presence of your compound indicates a reaction with the thiol.
-
Mass Spectrometry (MS): The definitive way to confirm covalent modification is to incubate your compound with the target protein and then analyze the protein by mass spectrometry.[14] An increase in the mass of the protein corresponding to the molecular weight of your compound is strong evidence of a covalent adduct. Tandem MS (MS/MS) can be used to identify the specific amino acid residue that has been modified.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To determine if the this compound compound forms aggregates at concentrations relevant to the biological assay.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.02 µm Anotop or similar)
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in the biological assay)
Procedure:
-
Sample Preparation: a. Prepare a series of dilutions of your compound in the assay buffer, bracketing the concentration range where activity is observed in your assay (e.g., from 1 µM to 50 µM). Include a buffer-only control. b. Allow the solutions to equilibrate at the assay temperature for at least 30 minutes. c. Filter each solution through a 0.02 µm syringe filter directly into a clean, dust-free DLS cuvette.[15] This step is critical to remove any extrinsic dust particles that could interfere with the measurement.
-
DLS Measurement: a. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. b. Set the data acquisition parameters according to the instrument manufacturer's instructions. A typical measurement will involve multiple acquisitions of a few seconds each. c. Acquire data for each concentration, starting with the buffer-only control.
-
Data Analysis: a. Analyze the correlation function to determine the size distribution of particles in the solution. b. For the buffer-only control, you should see a baseline reading with no significant particle population. c. For the compound solutions, look for the appearance of a new population of particles, typically in the range of 50-1000 nm in diameter.[2] d. Plot the average particle size and polydispersity index (PDI) as a function of compound concentration. A sharp increase in particle size at a specific concentration is indicative of the critical aggregation concentration (CAC).
Interpretation of Results:
| DLS Result | Interpretation |
| No significant particle population detected at assay concentrations. | Aggregation is unlikely to be the mechanism of action. |
| A population of particles >50 nm is detected at concentrations where biological activity is observed. | Aggregation is a likely cause of the observed activity. |
Protocol 2: Thiol Reactivity Assay using DTNB
Objective: To assess the potential of the this compound compound to react with thiol groups.
Materials:
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 412 nm.
-
96-well microplate
-
5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Reduced glutathione (GSH)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of DTNB in DMSO. b. Prepare a 10 mM stock solution of GSH in assay buffer.
-
Assay Setup (in a 96-well plate): a. In separate wells, add your compound at various concentrations (e.g., 10, 50, 100 µM). Include a DMSO vehicle control. b. To each well, add GSH to a final concentration of 100 µM. c. To initiate the reaction, add DTNB to a final concentration of 100 µM. The final volume in each well should be 200 µL.
-
Measurement: a. Immediately measure the absorbance at 412 nm (A412) at time zero. b. Continue to measure the A412 at regular intervals (e.g., every 5 minutes) for up to 1-2 hours.
-
Data Analysis: a. For each concentration of your compound, plot the A412 as a function of time. b. A time-dependent decrease in A412 in the presence of your compound compared to the vehicle control indicates that your compound is reacting with the thiol groups of GSH, thus preventing the reaction with DTNB. c. Calculate the initial rate of the reaction for each compound concentration.
Interpretation of Results:
| Observation | Interpretation |
| No significant decrease in A412 over time compared to the vehicle control. | The compound is not significantly reactive towards thiols under these conditions. |
| A concentration-dependent decrease in A412 over time. | The compound is reactive towards thiols and may be a covalent modifier of proteins. |
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutics. However, a thorough understanding and proactive approach to mitigating potential off-target effects are paramount to success. The troubleshooting guides and experimental protocols provided in this technical support center are designed to equip researchers with the necessary tools to identify and overcome the challenges posed by the PAINS-like behavior of this compound class. By integrating these validation steps into your workflow, you can ensure the generation of high-quality, reliable data, and increase the likelihood of successfully advancing your drug discovery programs.
References
- Borgstahl, G.E.O. (2011). DLS Protocol. Methods in Molecular Biology, 363.
- Bast, A., & Haenen, G. R. (2014). Glutathione revisited: a better scavenger than previously thought. Frontiers in Pharmacology, 5, 1.
- Haenen, G. R., & Bast, A. (2014). Glutathione revisited: a better scavenger than previously thought.
- Practical Fragments. (2009).
- Center for Macromolecular Interactions.
- Sygnature Discovery.
- Kumar, S., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances, 9(66), 38661-38668.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
- Aldonza, M. B., et al. (2015). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Antioxidants, 4(4), 726-751.
- Wanker, E. E., et al. (2004). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences, 101(44), 15685-15690.
- Huth, J. R., et al. (2005). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of the American Chemical Society, 127(1), 217-224.
- Taylor & Francis. (n.d.). Scavengers – Knowledge and References.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
- Huth, J. R., et al. (2007). ALARM NMR for HTS triage and chemical probe validation. Current Protocols in Chemical Biology, 1(1), 1-14.
- Zimmermann, A., et al. (2018). PrePeP – A Tool for the Identification and Characterization of Pan Assay Interference Compounds.
- Backus, K. M., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
- Spilling, C. D., et al. (2017). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science, 8(10), 7179-7184.
- Lee, J. C., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2206-2215.
- Baell, J. B., & Nissink, J. W. M. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 9(2), 108-112.
- Aherne, W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Ioven, V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 939.
- ResearchGate. (2020). The use of Tween-20 or Triton X-100 detergents decreases the stability...
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- Gecibesler, I. H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 24597-24610.
- ResearchGate. (2019).
- Shoichet, B. K. (2006). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 1(8), 481-483.
- Galkin, M. A., et al. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), 86(Suppl 1), S194-S208.
- Al-Masoudi, N. A., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega, 8(35), 31849-31860.
- Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769.
- Asiri, A. M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4104.
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Chen, J., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][15][16]Thiazin-4-One Derivatives. Molecules, 27(9), 2949.
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Chen, J., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][15][16]Thiazin-4-One Derivatives. ResearchGate.
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Technical Support Center: A Guide to Reducing Background Fluorescence in Assays Utilizing Benzo[d]isothiazole-3-carboxamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Benzo[d]isothiazole-3-carboxamide and its derivatives in fluorescence-based assays. The unique structural properties of this heterocyclic scaffold, which make it valuable in medicinal chemistry, also predispose it to fluorescence, creating potential challenges with high background signal.[1][2]
This document provides a structured, in-depth approach to diagnosing and mitigating background fluorescence, moving beyond simple checklists to explain the underlying scientific principles. Our goal is to empower you to develop robust, high-quality assays with optimal signal-to-noise ratios.
Part 1: Foundational Knowledge - Understanding the "Why"
Before troubleshooting, it's critical to understand the origins of fluorescence and background. This section addresses the fundamental properties of your compound and the common sources of interference.
Q1: What is this compound, and why is it likely to be fluorescent?
This compound belongs to a class of compounds built on a benzisothiazole core, a fused heterocyclic aromatic system. Aromatic systems with conjugated pi (π) electrons are often fluorescent because these electrons can be readily excited to higher energy states by absorbing light (excitation) and then emit light (fluorescence) as they return to their ground state.[3][4] The specific substituents on the benzisothiazole ring will modulate the exact excitation and emission wavelengths. Derivatives of the related benzothiazole scaffold are well-documented for their fluorescent properties and are used in bio-imaging applications.[5] Therefore, it is reasonable to assume that this compound itself, or impurities from its synthesis, may contribute to the signal in your assay.
Q2: What are the primary sources of background fluorescence in my experiment?
High background is rarely from a single source. It is typically a cumulative effect from multiple components of your experimental system. Understanding these sources is the first step in diagnosing the problem.
The diagram below categorizes the common culprits of background fluorescence.
Caption: Major categories and specific examples of background fluorescence sources.
Part 2: Systematic Troubleshooting Workflow - The "How-To" Guide
Follow this workflow to systematically identify and address the source of high background in your assay.
Caption: A logical workflow for troubleshooting high background fluorescence.
Step 1: Isolate the Source of the Background
Q3: How do I determine where the high background is coming from?
The most critical step is to run a set of diagnostic controls. This allows you to pinpoint which component of your assay is the primary contributor to the background signal.
This protocol should be run on the same plate, at the same time, to ensure comparability.
-
Prepare Wells: Use a microplate compatible with your fluorescence reader (preferably glass-bottom to reduce plastic autofluorescence).[6]
-
Control 1 (Instrument Noise): Add only your assay buffer to a set of wells. This measures the baseline noise of the instrument and buffer.
-
Control 2 (Compound Background): Add assay buffer and your this compound compound at the final assay concentration. This tests for intrinsic fluorescence from the compound, its aggregates, or impurities.
-
Control 3 (Sample Autofluorescence): Add your biological sample (e.g., cells, tissue) in assay buffer without the compound. This measures the natural autofluorescence of your sample.[7]
-
Control 4 (Full Assay Blank): If your assay includes other fluorescent reagents (e.g., labeled antibodies), include a control with the sample and all reagents except the this compound.
-
Full Experiment: Run your complete assay with the sample and all reagents, including the this compound.
-
Measurement: Read the fluorescence of the entire plate using your standard instrument settings.
| If This Signal is Unusually High... | Compared To... | The Likely Cause Is... |
| Control 2 (Buffer + Compound) | Control 1 (Buffer Only) | Reagent-related background. The compound itself is fluorescent, contains fluorescent impurities, or is aggregating/precipitating in the buffer.[8] |
| Control 3 (Sample Only) | Control 1 (Buffer Only) | Sample autofluorescence. Your cells or tissue have high levels of endogenous fluorophores like NADH, collagen, or lipofuscin.[9][10] |
| Full Experiment | All Controls | Protocol-related issues. This could be non-specific binding of the compound to the sample or insufficient washing to remove unbound compound.[11][12] |
| Control 1 (Buffer Only) | An empty well | Instrumental noise or contaminated buffer. This could be detector noise, light leaks, or fluorescent components in your buffer/media (e.g., phenol red, riboflavin).[13][14] |
Step 2: Address the Identified Source
Based on your findings from the diagnostic controls, proceed with the targeted solutions below.
Q4: My background is high even without a biological sample. What should I do? (Reagent/Solvent Issues)
This points to your compound, solvent, or consumables.
-
Compound Purity and Handling:
-
Verify Purity: Use the highest purity grade of this compound available. Fluorescent impurities from synthesis can be a major issue.
-
Proper Storage: Protect the compound from light to prevent photodegradation into fluorescent byproducts.[11] Store as recommended, often as single-use aliquots to avoid freeze-thaw cycles.[15]
-
-
Solvent and Buffer Optimization:
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the fluorescence emission spectra and intensity.[16][17] A shift in the emission peak could move it closer to your detection channel, increasing background. Test different solvents for your stock solution and different buffers for your final assay. Polar solvents often lead to higher fluorescence intensity.[18][19]
-
Buffer Composition: Avoid media containing phenol red, riboflavin, or high concentrations of fetal bovine serum (FBS), as these are known to be fluorescent.[13][20][21] If possible, switch to a specialized low-fluorescence medium (e.g., FluoroBrite™) or an optically clear buffered saline solution (e.g., PBS) for the final reading step.[20][22]
-
-
Consumables:
Q5: The background is specifically from my biological sample (autofluorescence). How can I reduce it?
This is a common issue, especially with metabolically active cells or tissues rich in structural proteins like collagen.[9]
-
Method A: Spectral Separation
-
Rationale: Most cellular autofluorescence occurs in the blue-green region of the spectrum (emission ~350-550 nm).[21] If your assay design is flexible, consider using a red-shifted derivative of your compound or a secondary detection reagent that emits in the far-red spectrum (>650 nm), where autofluorescence is minimal.[20][23]
-
-
Method B: Chemical Quenching
-
Rationale: Certain chemicals can specifically quench autofluorescence from different sources.
-
For Aldehyde-Induced Fluorescence: If you fix your samples with formaldehyde or glutaraldehyde, treat them with a reducing agent like sodium borohydride (0.1% in PBS) to reduce the Schiff bases that cause autofluorescence.[9]
-
For Lipofuscin: In aged cells or tissues like the brain, lipofuscin granules are a major source of broad-spectrum autofluorescence.[10] This can be quenched by treating with Sudan Black B.[9]
-
Commercial Reagents: Consider using commercially available quenching kits (e.g., Vector TrueVIEW™) which are designed to reduce autofluorescence from multiple sources with minimal effect on the specific signal.[24]
-
-
Method C: Photobleaching
-
Prepare Sample: Prepare your cells or tissue section on the slide or plate as you normally would, up to the step before adding the this compound.
-
Expose to Light: Place the sample under a high-intensity light source. This can be the lamp of a fluorescence microscope or a dedicated LED array.[27][28]
-
Irradiate: Expose the sample for a period ranging from 15 minutes to several hours. The optimal time must be determined empirically. Start with a shorter duration and check the autofluorescence level.
-
Proceed with Assay: Once the autofluorescence has been sufficiently reduced (check using an unstained control), proceed with your normal staining protocol by adding the this compound.
Part 3: Protocol Optimization & Best Practices
Q6: How can I optimize my experimental protocol to proactively minimize background?
A well-designed protocol is the best defense against high background.
-
Washing Steps: This is one of the simplest yet most effective ways to reduce background. Insufficient washing leaves unbound compound in the well, which directly contributes to background fluorescence.[11][22]
-
Recommendation: Increase the number of wash steps (e.g., from 2 to 4) and the duration of each wash after incubation with the compound. Ensure gentle but thorough agitation.
-
-
Concentration Titration: Using too high a concentration of the fluorescent compound is a common error.[29]
-
Rationale: At high concentrations, non-specific binding increases, and the compound may form aggregates, both of which elevate background.
-
Recommendation: Perform a titration experiment to find the lowest concentration of this compound that gives a robust specific signal over background. This will maximize your signal-to-noise ratio.
-
-
Blocking Buffers: While blocking buffers (e.g., BSA, serum) are essential for preventing non-specific binding in immunoassays, they can sometimes be a source of background themselves.[7][21]
-
Recommendation: If using a blocking buffer, ensure it is high-purity and filtered. Test different blocking agents or different concentrations of serum to find one with minimal fluorescence.
-
Part 4: Advanced Topics & FAQs
Q7: Can my instrument settings contribute to high background?
Yes, instrument settings are critical for acquiring high-quality data.
-
Filter Sets: Ensure your excitation and emission filters are a good match for your compound's spectra and have minimal overlap. A high-quality bandpass filter is crucial to block excitation light from reaching the detector ("bleed-through").[11]
-
Detector Gain/Exposure Time: While increasing gain or exposure time can make a weak signal brighter, it also amplifies the background.[24] The goal is not to get the brightest possible image, but the one with the best signal-to-background ratio.
-
Confocal Microscopy: If using a confocal microscope, reducing the pinhole size can effectively reject out-of-focus light, which is a major contributor to background haze, thereby increasing the signal-to-background ratio.[30]
Q8: What is the difference between background and noise, and how do I measure it?
Though often used interchangeably, they are distinct concepts.
-
Background: This is the unwanted, often constant or slowly varying, signal from all the sources we've discussed (autofluorescence, unbound probe, etc.). It is a real photon signal that can be reduced through the methods in this guide.
-
Noise: This is the random fluctuation in a signal, which can be electronic (from the detector) or photonic (the inherent statistical variation in the arrival of photons).[14][31] Noise determines the uncertainty of your measurement.
-
Signal-to-Background Ratio (SBR): This is calculated as (Mean Signal Intensity) / (Mean Background Intensity). Your primary goal is to maximize this ratio.
-
Signal-to-Noise Ratio (SNR): This is calculated as (Mean Signal Intensity - Mean Background Intensity) / (Standard Deviation of the Background).[32] SNR determines the detectability of your signal. A signal is generally considered real if the SNR is greater than 3.
By systematically applying the diagnostic and optimization strategies outlined in this guide, you can effectively reduce background fluorescence and enhance the quality and reliability of your data when working with this compound.
References
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- Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. PMC.
- Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1)
- Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
- Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace.
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- A simple quenching method for fluorescence background reduction and its application to the direct, quantitative detection of specific mRNA. PubMed.
- 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Bio.
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- Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. JoVE.
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- Synthesis of benzo[d]isothiazoles: an upd
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- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.
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- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.
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Technical Support Center: Long-Term Storage and Stability of Benzo[d]isothiazole-3-carboxamide Derivatives
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Benzo[d]isothiazole-3-carboxamide and its derivatives. The inherent stability of a compound is a critical parameter influencing its shelf-life, experimental reproducibility, and ultimate viability as a therapeutic agent. This document provides a comprehensive overview of potential stability issues, troubleshooting protocols for unexpected degradation, and best practices for long-term storage based on fundamental chemical principles and established analytical methodologies.
The this compound scaffold features a fused aromatic system, which generally confers significant stability. The isothiazole ring itself is an aromatic heterocyclic system, contributing to the molecule's robustness[1]. However, the exocyclic carboxamide group and the sulfur heteroatom represent potential sites for chemical transformation under suboptimal storage conditions. This guide will address these specific liabilities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound compounds.
Q1: What is the general stability profile of the this compound core structure?
A: The core structure is generally robust due to its aromatic nature[1]. The fused benzene and isothiazole rings create a stable electron-delocalized system. However, two primary functional groups are susceptible to degradation over time: the carboxamide moiety and the isothiazole sulfur atom . The carboxamide is relatively resistant to hydrolysis but can degrade under harsh acidic or basic conditions, or upon prolonged exposure to moisture[2][3]. The sulfur atom is susceptible to oxidation. Overall, the compound is considered stable under recommended storage conditions[4].
Q2: What are the primary environmental factors that can cause degradation during long-term storage?
A: The key factors that can compromise the stability of these compounds are, in order of commonality:
-
Moisture/Humidity: This is the most critical factor, as it can facilitate the slow hydrolysis of the carboxamide bond, especially if acidic or basic impurities are present[5].
-
Temperature: Elevated temperatures accelerate the rate of all potential degradation reactions, including hydrolysis and oxidation.
-
Light (UV/Visible): Aromatic and heterocyclic compounds can be susceptible to photodecomposition. Direct sunlight or prolonged exposure to strong artificial light should be avoided[6].
-
Oxygen/Oxidizing Agents: The sulfur atom in the isothiazole ring can be oxidized, leading to the formation of sulfoxides or sulfones. Storing under an inert atmosphere is recommended for maximum long-term stability.
Q3: What are the ideal long-term storage conditions for solid samples?
A: For optimal long-term stability, solid this compound samples should be stored according to the conditions outlined in the table below. The primary goal is to mitigate the risks of hydrolysis, oxidation, and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower[6] | Reduces the kinetic rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sulfur atom in the isothiazole ring. |
| Light Exposure | In the dark (Amber vials)[6] | Protects against photolytic degradation pathways. |
| Humidity | Dry/Desiccated | Minimizes moisture availability, thereby preventing carboxamide hydrolysis[5]. |
| Container | Tightly sealed glass or polypropylene vial[7] | Prevents moisture ingress and is generally non-reactive. |
Q4: I've observed a change in the color or physical state (e.g., clumping) of my solid compound. What could this indicate?
A: A visual change is a primary indicator of potential degradation.
-
Discoloration (e.g., yellowing or browning): This often suggests the formation of minor degradation products, potentially from oxidation or photodecomposition. These new chromophores can impart color even at very low concentrations.
-
Clumping or Caking: This is a strong indication of moisture absorption. The presence of water can not only lead to hydrolysis but also lower the glass transition temperature of amorphous solids, increasing molecular mobility and reactivity[5].
If you observe any physical changes, it is imperative to re-analyze the sample for purity and potency before use.
Section 2: Troubleshooting Guide - Investigating Stability Issues
This section provides a systematic approach for diagnosing and understanding stability problems when they are detected through routine analysis.
Q: My HPLC or LC-MS analysis shows a decrease in the purity of my this compound sample and the appearance of new peaks. How do I troubleshoot this?
A: A decrease in purity is a quantitative sign of degradation. The following workflow provides a logical sequence of steps to identify the cause and nature of the instability.
Workflow for Investigating Compound Degradation
Caption: Systematic workflow for troubleshooting observed compound degradation.
Step-by-Step Troubleshooting Explanation
-
Review Storage History: Cross-reference the storage conditions of the degraded sample against the recommended protocol. Were there any deviations? Check for exposure to light, elevated temperatures, or potential sources of moisture.
-
Confirmatory Analysis: Re-run the purity analysis using a validated stability-indicating method. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose[8]. The use of a mass spectrometer (LC-MS) in tandem is highly recommended to obtain mass information on the unknown impurity peaks[9].
-
Characterize Degradants: If the degradation is confirmed, the next step is to identify the new impurities. High-resolution mass spectrometry (HRMS) can provide an accurate mass and predicted elemental formula. If the degradant is present in sufficient quantities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can definitively establish its structure[9].
-
Conduct Forced Degradation Study: A forced degradation (or stress testing) study is a powerful tool to predict and identify likely degradation products and pathways[10][11]. By subjecting the compound to harsh conditions, you can generate the degradants that may form over a much longer period under normal storage. This is a cornerstone of developing a stability-indicating analytical method[11]. (See Protocol 2 for methodology).
-
Identify Pathway and Implement Corrective Actions: Compare the degradants generated during the forced degradation study with those observed in your stored sample.
-
If the degradant matches the product from the acid/base hydrolysis stress test, moisture is the likely culprit.
-
If it matches the product from the oxidative stress test, exposure to oxygen is the issue.
-
If it matches the product from the photostability test, light protection is inadequate. Based on these findings, optimize the storage and handling procedures to prevent future degradation.
-
Section 3: In-Depth Technical Protocols
This section provides standardized, step-by-step procedures for key stability assessment workflows.
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is essential for validating that your analytical method is "stability-indicating"[10].
| Stress Condition | Procedure | Typical Incubation | Analysis |
| Acid Hydrolysis | Dissolve compound (1 mg/mL) in a 1:1 mixture of Acetonitrile and 0.1 M HCl. | Heat at 60°C for 24-48 hours. | Neutralize with NaOH, dilute, and inject into HPLC/LC-MS. |
| Base Hydrolysis | Dissolve compound (1 mg/mL) in a 1:1 mixture of Acetonitrile and 0.1 M NaOH. | Heat at 60°C for 24-48 hours. | Neutralize with HCl, dilute, and inject into HPLC/LC-MS. |
| Oxidation | Dissolve compound (1 mg/mL) in a 1:1 mixture of Acetonitrile and 3% H₂O₂. | Store at room temperature, protected from light, for 24 hours. | Dilute and inject directly into HPLC/LC-MS. |
| Thermal Stress | Store the solid compound in a sealed vial. | Heat at 80°C for 72 hours. | Dissolve in an appropriate solvent and inject into HPLC. |
| Photostability | Expose the solid compound in a quartz cuvette to a calibrated light source providing UV and visible output (ICH Q1B compliant). | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | Dissolve in an appropriate solvent and inject into HPLC. |
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the intact parent compound from all potential degradation products generated during forced degradation studies[8].
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for a wide range of small molecules[9].
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Inject a mixture of samples from all forced degradation experiments to create a "cocktail" of the parent compound and all potential degradants.
-
Optimize the gradient to achieve baseline resolution (Rs > 1.5) between the parent peak and all impurity peaks.
-
-
Wavelength Selection: Use a Photo-Diode Array (PDA) detector to analyze the UV spectra of all peaks. Select a wavelength for quantification that provides a good response for both the parent compound and the impurities, or use multiple wavelengths if necessary.
-
Method Validation (ICH Q2(R1) Guidelines): Once the method is developed, validate it for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. Specificity is proven by demonstrating that the parent peak is spectrally pure in the presence of all degradants (peak purity analysis).
Section 4: Understanding the Chemistry of Degradation
A mechanistic understanding of how a molecule degrades is key to preventing it. For this compound, two primary pathways are of concern.
Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
-
Hydrolysis of the Carboxamide: Amides are the most stable of the carboxylic acid derivatives, but their hydrolysis can be catalyzed by acid or base[12]. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide. While slow in neutral water, this process is accelerated by heat and the presence of acidic or basic catalysts[3]. The product is the corresponding carboxylic acid and ammonia. This is the most common degradation pathway for compounds stored improperly with exposure to moisture.
-
Oxidation of the Sulfur Atom: The sulfur atom in the isothiazole ring is in a relatively low oxidation state and is susceptible to oxidation. Common laboratory oxidants, and even atmospheric oxygen over long periods, can oxidize the sulfur to a sulfoxide (S=O) or, under more vigorous conditions, a sulfone (O=S=O). This transformation significantly alters the electronic properties and polarity of the molecule, which will be readily detectable by reversed-phase HPLC.
Section 5: References
-
[APIsec]. (2025-10-21). Troubleshooting Guide for API Failure: Common Causes & Solutions.
-
[ResearchGate]. (n.d.). Biodegradative pathways of benzothiazole derivatives by various strains....
-
[Helixbeat]. (n.d.). Common API Issues And How API Software Testing Solves Them.
-
[Site24x7]. (n.d.). Troubleshooting Common REST API Errors: A Complete Guide.
-
[monoscope]. (2023-09-23). Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope.
-
[PFLB]. (2025-07-07). API Failure: 11 Reasons And Solutions.
-
[PMC - NIH]. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates.
-
[ResearchGate]. (2025-08-06). The microbial degradation of benzothiazoles | Request PDF.
-
[ResearchGate]. (n.d.). The chemistry of isothiazoles.
-
[HP Log on selector]. (2022-05-19). SAFETY DATA SHEET.
-
[PMC - NIH]. (2019-12-04). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging.
-
[MDPI]. (2025-01-06). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture.
-
[chem.uaic.ro]. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.
-
[ResearchGate]. (n.d.). Analytical methods for isothiazolinones determination in different products.
-
[ResearchGate]. (2025-08-07). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
-
[AAPS PharmSciTech]. (n.d.). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide.
-
[Separation Science]. (2025-03-24). Analytical Techniques In Stability Testing.
-
[Lumiprobe]. (n.d.). Reagent storage conditions.
-
[Wikipedia]. (n.d.). Isothiazole.
-
[Quora]. (2019-03-06). Why are amides resist hydrolysis in plain water?.
-
[PubMed]. (n.d.). influence of thiazole ring on conformational properties of amino acid residues.
-
[Kinam Park]. (n.d.). Assay and Stability Testing.
-
[Biomedical Journal of Scientific & Technical Research]. (2022-11-30). Forced Degradation – A Review.
-
[Crash Course]. (2021-07-28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
-
[MDPI]. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
-
[Wikipedia]. (n.d.). Hydrogen storage.
-
[Khan Academy]. (2010-10-21). Relative stability of amides, esters, anhydrides, and acyl chlorides.
-
[IJSDR]. (n.d.). Stability indicating study by using different analytical techniques.
-
[Semantic Scholar]. (n.d.). Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles.
-
[ResearchGate]. (2016-02-08). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
-
[Benchchem]. (n.d.). A comparative study on the stability of Cystothiazole B and related compounds.
-
[Michigan State University]. (n.d.). Heterocyclic Chemistry.
-
[ResearchGate]. (2016-02-08). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
-
[Thieme]. (2019-10-17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
-
[Frontiers]. (2021-10-19). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment.
-
[Wikipedia]. (n.d.). Urea.
-
[PMC - NIH]. (2025-05-09). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][14]Thiazin-4-One Derivatives.
-
[Sigma-Aldrich]. (n.d.). Benzo[d]isothiazole derivative.
-
[ChemScene]. (n.d.). 16807-21-9 | this compound.
-
[MSU chemistry]. (n.d.). Heterocyclic Compounds.
-
[PubChem]. (n.d.). 1,2-Benzisothiazol-3(2H)-one.
-
[ResearchGate]. (2025-08-06). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters.
-
[ResearchGate]. (2025-08-10). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent | Request PDF.
-
[Master Organic Chemistry]. (2019-10-07). Amide Hydrolysis Using Acid Or Base.
-
[Santa Cruz Biotechnology]. (n.d.). Benzthiazide.
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- 14. Common API Issues And How API Software Testing Solves Them [helixbeat.com]
Technical Support Center: Refinement of Purification Methods for Benzo[d]isothiazole-3-carboxamide
Welcome to the technical support center for the purification of Benzo[d]isothiazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Impurities are typically carried over from the synthetic route used. Common synthesis pathways, such as the cyclization of 2-mercaptobenzamides or reactions involving 2-halobenzamides, can introduce specific impurities.[1] You should anticipate the presence of:
-
Unreacted Starting Materials: Such as substituted 2-mercaptobenzamides or 2-halobenzamides.
-
Reagents and Catalysts: Depending on the method, this could include residual copper catalysts, oxidizing agents, or bases.[1]
-
Side-Products: Disulfide-linked dimers formed from the oxidative coupling of 2-mercaptobenzamide starting materials are a common byproduct.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
Q2: Which purification method is generally recommended for this compound?
A2: The choice depends on the scale and purity of your crude product.
-
Recrystallization: This is the preferred method for large quantities of material that are already relatively pure (>85%). Many modern synthetic methods are designed to yield a product that can be purified simply by precipitation or recrystallization from the reaction medium.[1][2]
-
Flash Column Chromatography: This is the method of choice for purifying complex mixtures with multiple components or for isolating highly pure material (>99%) from small-scale reactions. It is particularly useful when impurities have solubility profiles similar to the product.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but sparingly at low temperatures.[3] For this compound, which is a moderately polar molecule, consider solvents like ethanol, methanol, or ethyl acetate.[4] A solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) can also be highly effective. Always perform a small-scale solvent screen first.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3][5] It allows you to:
-
Assess the complexity of your crude mixture.
-
Select an appropriate solvent system for column chromatography.
-
Track the elution of your compound and the separation from impurities during chromatography.
-
Check the purity of fractions before combining them.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The cooling process was too rapid , preventing nucleation. 3. The compound is highly soluble even at low temperatures in the chosen solvent. | 1. Gently heat the solution and evaporate some of the solvent to increase the concentration. Retest for saturation.[3] 2. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. 3. Re-evaluate your solvent choice. Consider using a solvent/anti-solvent system. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The crude material is significantly impure. Impurities can depress the melting point and interfere with lattice formation. | 1. Select a solvent with a lower boiling point.[3] 2. Attempt to purify the material first by flash column chromatography to remove the bulk of the impurities, and then perform a final recrystallization.[3] |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much cold solvent was used to wash the crystals during filtration. 3. Premature crystallization occurred during a hot filtration step. | 1. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[3] 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution to remove insoluble impurities. |
| Colored Impurities Remain in Crystals | 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. A second recrystallization may be necessary. |
Guide 2: Flash Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. The chosen eluent system is not optimal. The polarity difference between solvents is insufficient to resolve the compounds. 2. The column was packed improperly , leading to channeling. 3. The sample was overloaded onto the column. | 1. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a difference in Rf values of at least 0.2) between your product and the impurities.[3] 2. Ensure the column is packed uniformly without any air bubbles or cracks.[3] 3. Load the sample in a minimal volume of solvent as a narrow, concentrated band. |
| Product is Not Eluting from the Column | 1. The eluent system is not polar enough to move the compound. 2. The compound is strongly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3] 2. Consider using a more polar "kicker" solvent like methanol in small proportions (0.5-1%) in your eluent. |
| Streaking or Tailing of the Product on TLC and Column | 1. The compound may be degrading on the acidic silica gel. The carboxamide group can interact strongly. 2. The sample was loaded in a solvent stronger than the eluent , causing the band to spread. | 1. Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine. This neutralizes acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.[3] 2. Dissolve the sample in the mobile phase if possible, or a weak solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and dry-load it onto the column. |
Experimental Protocols & Workflows
Purification Workflow Overview
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Caption: Decision-making tree for troubleshooting recrystallization.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.
References
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. National Institutes of Health (NIH).
-
(PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate.
-
Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][6]Thiazin-4-One Derivatives. MDPI.
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints.
-
Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde. Benchchem.
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate.
-
Synthesis of benzo[d]isothiazoles: an update | Request PDF. ResearchGate.
-
Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
-
16807-21-9 | this compound. ChemScene.
-
16807-21-9|this compound|BLD Pharm. BLD Pharm.
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health (NIH).
-
Benzo[d]isothiazole derivative. Sigma-Aldrich.
-
An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem.
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Benzo[d]isothiazole-3-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isothiazole-3-carboxamide derivatives. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for overcoming the common challenge of poor cell permeability associated with this chemical scaffold. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose permeability issues and rationally design next-generation compounds with improved cellular entry and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor cell permeability?
A1: The this compound scaffold, while a valuable core in medicinal chemistry, possesses inherent physicochemical properties that can impede passive diffusion across cellular membranes.[1][2][3][4] Key contributing factors often include:
-
High Polarity: The carboxamide group and the heteroatoms (nitrogen and sulfur) contribute significantly to the molecule's topological polar surface area (TPSA). A high TPSA (typically >140 Ų) is strongly correlated with poor membrane permeability due to the high energy penalty of moving polar groups out of the aqueous environment and into the lipophilic membrane interior.[5][6]
-
Hydrogen Bonding Capacity: The carboxamide moiety contains both hydrogen bond donors (HBD) and acceptors (HBA), which form favorable interactions with water. For a molecule to cross the cell membrane, these hydrogen bonds with water must be broken, which is an energetically unfavorable process.[7][8]
-
Potential for Low Lipophilicity: Depending on the substitutions, the core scaffold may not be sufficiently lipophilic to readily partition into the lipid bilayer. An optimal balance between lipophilicity (measured as LogP) and aqueous solubility is crucial for membrane transit.[7][9][10]
Q2: What is the difference between passive diffusion and active transport, and why is it important for my compound?
A2: Understanding the mechanism of transport is critical for troubleshooting.
-
Passive Diffusion: This is the primary mechanism for most drugs, where the compound moves across the membrane down its concentration gradient without the help of a transport protein.[9] It is highly dependent on the physicochemical properties mentioned above (lipophilicity, size, polarity).[7][11] The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically measures this type of transport.[12][13][14]
-
Active Transport: This process involves membrane proteins (transporters) that move compounds across the membrane. This can either facilitate uptake (influx) or actively remove the compound from the cell (efflux). Efflux, mediated by transporters like P-glycoprotein (P-gp), is a common cause of low intracellular drug concentration even if passive permeability is reasonable.[15][16] Cell-based assays like the Caco-2 assay can assess both passive diffusion and active transport.[17][18]
Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. Is this likely a permeability issue?
A3: Yes, this is a classic indicator of poor cell permeability. If a compound is potent against its purified target protein (biochemical assay) but fails to elicit a response in a whole-cell system (cell-based assay), it strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration. The first step is to experimentally quantify its permeability using the assays described in this guide.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving permeability problems with your this compound series.
Problem 1: My initial in-silico predictions (e.g., high TPSA, low LogP) suggest poor permeability. What is the first experimental step?
Solution: The Diagnostic Permeability Panel
Before investing in extensive medicinal chemistry, it is crucial to obtain experimental data. We recommend a tiered approach starting with PAMPA, followed by a Caco-2 assay if necessary. This panel allows you to efficiently diagnose the specific permeability barrier.
Diagnostic Workflow
Caption: Diagnostic workflow for characterizing permeability issues.
Interpreting the Results:
| Assay Result | Interpretation | Next Step |
| High PAMPA Papp | The compound has good intrinsic passive permeability. If cell-based activity is still low, other issues like metabolic instability or target engagement in the cellular context might be at play. | Investigate metabolic stability, cellular target engagement. |
| Low PAMPA Papp | The compound has poor intrinsic passive permeability. This is the primary barrier. | Proceed to Caco-2 assay to rule out active transport contributions before starting medicinal chemistry. |
| Low Caco-2 Papp (A-B), ER < 2 | Confirms that the primary issue is poor passive permeability. The compound is not being significantly removed by efflux pumps.[19] | Focus medicinal chemistry efforts on improving physicochemical properties for passive diffusion (See Problem 2). |
| Low Caco-2 Papp (A-B), ER > 2 | Indicates that the compound is a substrate for efflux transporters (like P-gp).[16][20] Both poor passive diffusion and active efflux are contributing to the low net permeability. | Medicinal chemistry efforts should aim to reduce efflux liability in addition to improving passive permeability (See Problem 3). |
Problem 2: My compound has confirmed poor passive permeability (Low PAMPA, Low Caco-2 with ER < 2). How can I improve it?
Solution: Rational Medicinal Chemistry Modifications
The goal is to modulate the compound's physicochemical properties to make it more "membrane-friendly." This involves a careful balancing act, as changes can affect solubility, target potency, and other properties.[7]
Key Strategies to Improve Passive Permeability:
| Strategy | Rationale | Potential Liabilities |
| Increase Lipophilicity (LogP) | Enhances partitioning from the aqueous phase into the lipid bilayer.[7][9] Add small, lipophilic groups (e.g., methyl, ethyl, halogen) to aromatic regions. | Decreased aqueous solubility, increased non-specific binding, increased metabolism. |
| Reduce Polar Surface Area (TPSA) | Lowers the energy penalty for desolvation.[5][6] Replace polar groups with less polar isosteres (e.g., replace a hydroxyl with a methoxy group) or mask them. | Loss of key interactions with the target protein, leading to reduced potency. |
| Reduce H-Bond Donor (HBD) Count | Reduces the strength of interactions with water that must be broken.[8][21] N-methylation of the carboxamide or other amines can be a highly effective strategy. | Can disrupt target binding. May alter conformation. |
| Utilize Intramolecular H-Bonding | Encourage the formation of an internal hydrogen bond that masks polar groups, effectively reducing the dynamic PSA in a nonpolar environment.[22][23][24] This creates a "chameleonic" molecule. | Requires specific stereochemistry and functionality; can be difficult to design rationally. |
| Prodrug Approach | Covalently attach a lipophilic, bioreversible promoiety to a polar functional group (like the carboxamide). The promoiety masks polarity to facilitate entry, then is cleaved inside the cell to release the active drug.[25][26][27][28] | Requires specific enzymes for cleavage, which can vary by cell type. Adds synthetic complexity. |
Visualizing the Prodrug Strategy
Caption: Prodrug strategy to mask polarity and improve cell entry.
Problem 3: My compound is an efflux substrate (High Caco-2 ER > 2). What are my options?
Solution: Designing Around Efflux
Efflux pumps like P-gp often recognize specific structural motifs. Subtle structural changes can sometimes disrupt this recognition.
-
Saturate the Transporter: In some cases, high concentrations of a drug can saturate the efflux pump, leading to increased net permeability. However, this is often not a viable therapeutic strategy.
-
Modify Structural Features: While P-gp substrate recognition is complex, general strategies include:
-
Breaking symmetry: Adding or moving substituents can disrupt the fit into the transporter's binding pocket.
-
Altering H-bonding patterns: Removing or shifting H-bond acceptors/donors can reduce recognition.
-
Introducing rigidity: Constraining the molecule's conformation can prevent it from adopting the shape required for transporter binding.
-
-
Co-administration with an Inhibitor: Formulating the drug with an inhibitor of the specific efflux pump can increase its absorption. This is a clinical strategy but is less ideal during lead optimization.[29]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion and is an excellent first-pass screen for membrane permeability.[12][13][14][19]
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF) and matching 96-well acceptor plates.
-
Phospholipid solution (e.g., 1-2% L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Analytical equipment (LC-MS/MS or UV-Vis plate reader).
Procedure:
-
Prepare Membrane: Carefully apply 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate (approx. 20 min).[30]
-
Prepare Plates:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well.
-
Donor Plate: Prepare the test compound solution by diluting the DMSO stock into PBS to a final concentration of 10-50 µM (final DMSO concentration should be <1%).
-
-
Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating the "sandwich."
-
Add Compound: Add 150-200 µL of the test compound solution to the donor (top) wells.
-
Incubate: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.[12][13]
-
Disassemble & Sample: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantify: Determine the compound concentration in the donor (CD) and acceptor (CA) wells using LC-MS/MS.
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp).
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - (CA / Ceq))
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and Ceq is the equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the gold standard for predicting human intestinal absorption, as it accounts for passive, paracellular, and active transport.[17][18][20][31]
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell® permeable supports (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 6.5 (apical) and 7.4 (basolateral).
-
Lucifer Yellow and TEER meter for monolayer integrity checks.
-
Test compound and analytical standards.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a high density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.[17][20]
-
Monolayer Integrity Check:
-
TEER: Measure the Transepithelial Electrical Resistance (TEER). Values should be >300 Ω·cm² before starting the experiment.[17]
-
Lucifer Yellow: Include Lucifer Yellow, a membrane-impermeable fluorescent dye, in the donor compartment. Its leakage into the receiver compartment should be <1% to confirm tight junction integrity.[13][19]
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add test compound in HBSS (pH 6.5) to the apical (top) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B→A):
-
Wash the monolayer.
-
Add test compound in HBSS (pH 7.4) to the basolateral chamber.
-
Add fresh HBSS (pH 6.5) to the apical chamber.
-
-
-
Incubation and Sampling: Incubate at 37°C. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio (ER):
-
Calculate the Papp for both A→B and B→A directions using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane area, and C0 is the initial donor concentration.[20]
-
Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).[20] An ER > 2 is a strong indicator of active efflux.[16]
-
References
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved January 14, 2026, from [Link]
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Physicochemical properties of drugs and membrane permeability | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved January 14, 2026, from [Link]
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Factors Affecting Drug Distribution: Tissue Permeability - JoVE. (2025). Retrieved January 14, 2026, from [Link]
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Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). Retrieved January 14, 2026, from [Link]
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Prodrug approaches to the improved delivery of peptide drugs - University of Arizona. (1999). Retrieved January 14, 2026, from [Link]
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2024). Retrieved January 14, 2026, from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
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Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 14, 2026, from [Link]
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Parallel artificial membrane permeability assay - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.). Retrieved January 14, 2026, from [Link]
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What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025). Retrieved January 14, 2026, from [Link]
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. (n.d.). Retrieved January 14, 2026, from [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012). Retrieved January 14, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 14, 2026, from [Link]
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Permeability enhancement techniques for poorly permeable drugs: A review. (2025). Retrieved January 14, 2026, from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.). Retrieved January 14, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 14, 2026, from [Link]
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - ResearchGate. (2023). Retrieved January 14, 2026, from [Link]
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Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved January 14, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved January 14, 2026, from [Link]
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pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved January 14, 2026, from [Link]
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Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). Retrieved January 14, 2026, from [Link]
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Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
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Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
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Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). Retrieved January 14, 2026, from [Link]
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Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 14, 2026, from [Link]
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What Has Polar Surface Area Ever Done for Drug Discovery? - ResearchGate. (2025). Retrieved January 14, 2026, from [Link]
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Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][25]Thiazin-4-One Derivatives - PMC. (2025). Retrieved January 14, 2026, from [Link]
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Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of benzo[d]isothiazoles: an update | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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Method for Determination of Drug Permeability - Labinsights. (2023). Retrieved January 14, 2026, from [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of Benzo[d]isothiazole-3-carboxamide in Primary Cells
Introduction: Understanding the Challenge
The Benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and other therapeutic areas.[1][2] Benzo[d]isothiazole-3-carboxamide and its analogues, while promising, can exhibit significant cytotoxicity, particularly in sensitive primary cell models which more closely mimic in vivo physiology than immortalized cell lines.[3][4] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to proactively design experiments, troubleshoot common issues, and ultimately minimize the off-target cytotoxic effects of these compounds, ensuring the generation of reliable and translatable data.
Part 1: Proactive Experimental Design to Mitigate Cytotoxicity
The most effective way to handle cytotoxicity is to prevent it from becoming an artifact that confounds your results. A well-designed experiment is a self-validating system.
Q1: Why are my primary cells so much more sensitive to my this compound compound than standard cancer cell lines?
A1: Primary cells are generally more sensitive to chemical insults than immortalized cell lines for several reasons.[3] Unlike cancer cell lines, which are adapted for robust proliferation in artificial culture conditions, primary cells have a finite lifespan, more complex and specialized metabolic pathways, and intact cell stress response signaling.[3][5] They have not been "hardened" by decades of selection for rapid growth and are thus a better—but more delicate—model for assessing potential toxicity to normal tissues.
Q2: How do I choose the right starting concentration for my experiments?
A2: Never begin with a single, high concentration. The first and most critical step is to perform a dose-response curve to determine the 50% inhibitory concentration (IC50).[6] This allows you to identify a sub-lethal concentration range for your mechanistic studies.
-
Rationale: A full dose-response curve (typically 8-12 points, using a semi-log dilution series) provides a comprehensive view of the compound's potency. It helps distinguish a specific therapeutic effect from general toxicity and is essential for reproducible science.[7]
-
Actionable Advice: Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to the picomolar or nanomolar range. Assess viability using a standard method like the MTT assay after a relevant incubation period (e.g., 24, 48, or 72 hours).[6]
Q3: My compound is dissolved in DMSO. Could the solvent be the problem?
A3: Absolutely. Solvent toxicity is a common and often overlooked source of cytotoxicity.[8] Primary cells are particularly sensitive to organic solvents like Dimethyl Sulfoxide (DMSO).[9]
-
Causality: DMSO can disrupt cell membrane integrity, induce oxidative stress, and even trigger apoptosis at concentrations that are well-tolerated by robust cell lines.[9]
-
Trustworthiness through Controls: Always include a "vehicle control" group in every experiment. This group should contain cells treated with the highest concentration of DMSO used in your compound dilutions, but without the compound itself.[10] This allows you to subtract the effect of the solvent from the effect of your compound.
-
Best Practice: The final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, with an ideal target of <0.1% for sensitive primary cells.[8] If your compound's solubility requires a higher DMSO concentration, it is a strong indicator of a formulation problem that needs to be addressed.
| Solvent | Typical Final Concentration | Notes for Primary Cells |
| DMSO | ≤ 0.5% (Ideal: < 0.1%) | Highly permeable. Can have biological effects. Essential to run vehicle controls.[8][9] |
| Ethanol | ≤ 0.5% | Can be more rapidly cytotoxic than DMSO for some cell types.[9] |
| Methanol | ≤ 0.1% | Generally more toxic than DMSO or ethanol; use with caution.[10] |
Part 2: Troubleshooting Guide for Unexpected Cytotoxicity
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for diagnosing and resolving unexpected cytotoxicity in cell-based assays.
Q4: I see massive cell death even at low concentrations, and the effect isn't dose-dependent. What's happening?
A4: This pattern strongly suggests a problem with compound solubility and precipitation.[11][12] this compound, like many heterocyclic compounds, can have poor aqueous solubility.
-
The "Why": When you dilute your DMSO stock into the aqueous culture medium, the compound can "crash out" of solution, forming aggregates or precipitates.[10] These aggregates can be physically damaging to cells or present a very high, localized concentration of the drug, leading to erratic and severe toxicity that does not follow a classical dose-response curve.[11]
-
How to Verify:
-
Visual Inspection: Before adding to cells, prepare your highest concentration dilution in cell culture medium and hold it up to a light source. Look for cloudiness, crystals, or a visible precipitate.
-
Solubility Assay: Perform a kinetic solubility assay by preparing dilutions in your final assay buffer, incubating for 1-2 hours, centrifuging to pellet any precipitate, and measuring the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.[13]
-
-
Solutions:
-
Reduce Final Concentration: Your primary solution is to work below the compound's solubility limit in your assay medium.
-
Modify Dilution Protocol: Instead of diluting your DMSO stock into a small volume of aqueous buffer before adding it to the final well, add the small volume of DMSO stock directly to the final volume of media in the well. This avoids an intermediate high aqueous concentration where precipitation is most likely.[11]
-
Q5: My cytotoxicity results are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistency is a common challenge, especially with primary cells. The key is to standardize every possible variable.[6][7]
-
Cell Passage Number: Primary cells change with every division. Use cells within a narrow and consistent passage range for all related experiments (e.g., always use passages 3-5).[8]
-
Cell Seeding Density: Ensure you have a uniform single-cell suspension before plating and that the density is consistent across all wells and experiments. Over-confluent or under-confluent cells will respond differently to toxic insults.[14]
-
Reagent Variability: Serum is a major source of variability. Different lots of fetal bovine serum (FBS) can contain different levels of growth factors and binding proteins, which can significantly alter compound availability and cell health.[6] If possible, test and reserve a large batch of a single serum lot for the entire project.
-
Compound Preparation: Always use freshly prepared dilutions of your this compound for each experiment. Do not store aqueous dilutions, as the compound can degrade or precipitate over time.[6]
Q6: How can I tell if my compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic)?
A6: This is a critical mechanistic question. Assays that measure metabolic activity (like MTT or resazurin) can decrease in both scenarios, so they alone are insufficient.[7] You need to pair them with a method that assesses cell number or cell death directly.
-
Distinguishing the Effects:
-
Recommended Assays:
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the total number of cells at the end of the experiment.
-
Apoptosis vs. Necrosis Assays: Use flow cytometry with Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This provides definitive evidence of cell death.[8]
-
Part 3: Advanced Mitigation & Mechanistic Insights
If you have confirmed true, dose-dependent cytotoxicity, you can explore strategies to mitigate it or understand its mechanism.
Potential Mechanism of Benzo[d]isothiazole-Induced Cytotoxicity
Caption: Potential pathway for Benzo[d]isothiazole-induced cytotoxicity via oxidative stress and apoptosis.
Q7: My data suggests apoptosis. What is the likely mechanism for a Benzo[d]isothiazole compound and can I block it?
A7: Many bioactive benzothiazole and benzoisothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[2][15][16] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial stress and subsequent activation of executioner caspases like caspase-3.[17][18]
-
Mechanistic Clues: Studies on related structures show they can induce apoptosis by activating procaspase-3 to caspase-3.[15][16] This is a hallmark of the apoptotic cascade.
-
Mitigation Strategy - Co-treatment with Antioxidants: If ROS production is a key initiating event, you can often rescue cells by co-treating them with an antioxidant.
-
Actionable Protocol: Dose your primary cells with your this compound compound in the presence and absence of N-acetylcysteine (NAC) , a potent antioxidant (typically at 1-5 mM). If NAC treatment significantly increases cell viability compared to the compound alone, it strongly implicates oxidative stress as a primary mechanism of toxicity.
-
Q8: How does serum in the media affect my compound's cytotoxicity?
A8: Components in the culture medium, especially serum proteins like albumin, can bind to your compound, affecting its free concentration and, consequently, its activity and cytotoxicity.[9][19]
-
The "Protein Binding" Effect: A compound with high affinity for serum proteins will have a lower free concentration available to interact with the cells.[20][21] The observed IC50 in a high-serum medium (e.g., 10% FBS) might be significantly higher (less potent) than in a low-serum or serum-free medium.
-
Why It Matters for Troubleshooting: If you observe lower-than-expected toxicity, it could be due to high protein binding. Conversely, if you switch from a high-serum to a low-serum medium, you may see a sudden and dramatic increase in cytotoxicity because more free compound is available.[9]
-
Actionable Advice: Maintain a consistent serum concentration across all related experiments. If you suspect protein binding is a major factor, you can perform your dose-response experiments in parallel using media with different serum percentages (e.g., 10%, 5%, and 1%) to quantify the effect.[9]
Part 4: Key Experimental Protocols
Protocol 1: Determining IC50 via MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.
Materials:
-
Primary cells of interest in complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Dilution: Prepare serial dilutions of your compound in complete culture medium. For an 8-point curve, you might prepare 2X final concentrations of 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM, and 0 nM (vehicle control).
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the medium containing the different compound concentrations to the appropriate wells. Be sure to include vehicle control wells (medium with the same final DMSO concentration as the highest compound dose).[6]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to mix. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[7]
References
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Ma, J., et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. National Institutes of Health. [Link]
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Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. [Link]
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Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][15]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry. [Link]
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Hassan, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. European Journal of Medicinal Chemistry. [Link]
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Gillespie, J. R., et al. (2017). Synthesis of benzo[d]isothiazoles: an update. ResearchGate. [Link]
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Bakavandi, A., et al. (2022). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]
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Żurek, E., et al. (2023). Novel hybrid benzoisothiazole-1,2,3-triazole-4-carboxamides with sub-micromolar toxicity towards human breast carcinoma cells and high affinity to DNA. ResearchGate. [Link]
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Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link]
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Yang, K., et al. (2024). The direct oxidation of benzo[d]isothiazol-3(2H)-ones for... ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Benzo[d]isothiazole-3-carboxamide Derivatives as Novel Therapeutic Inhibitors
In the landscape of modern drug discovery, the identification of novel scaffolds with broad therapeutic potential is a paramount objective. The benzo[d]isothiazole core, a privileged heterocyclic structure, has emerged as a versatile framework for the development of potent and selective inhibitors against a range of biological targets. This guide provides an in-depth comparative analysis of benzo[d]isothiazole-3-carboxamide derivatives against established inhibitors in three key therapeutic areas: cancer immunotherapy, metabolic disorders, and neuropsychiatry. By examining their mechanisms of action, biochemical potency, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction to the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole moiety, characterized by a benzene ring fused to an isothiazole ring, represents a significant structural motif in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural rigidity and the presence of heteroatoms in the benzo[d]isothiazole core allow for diverse and specific interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutics. This guide will focus on derivatives of this compound and their comparative performance as inhibitors of key pathological targets.
Cancer Immunotherapy: Targeting the PD-1/PD-L1 Axis
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1] Small molecule inhibitors of this pathway are of immense interest as they offer potential advantages over monoclonal antibody therapies in terms of oral bioavailability and reduced immunogenicity.[2]
A novel series of benzo[d]isothiazole derivatives has been identified as potent inhibitors of the PD-1/PD-L1 interaction.[2] A standout compound from this series, designated D7, demonstrates significant inhibitory activity.[2]
Comparative Analysis:
| Compound/Drug Name | Target | Mechanism of Action | Potency (IC50) |
| Benzo[d]isothiazole Derivative (D7) | PD-L1 | Small molecule inhibitor that binds to PD-L1, inducing its dimerization and blocking the interaction with PD-1.[2] | 5.7 nM[2] |
| BMS-202 | PD-L1 | Small molecule inhibitor that binds to PD-L1 and disrupts its interaction with PD-1. | ~20-30 nM (Reported IC50 values vary) |
| Nivolumab | PD-1 | Monoclonal antibody that blocks the interaction of PD-1 with PD-L1 and PD-L2.[3] | Varies by assay (typically low nM) |
| Pembrolizumab | PD-1 | Humanized monoclonal antibody that binds to the PD-1 receptor and blocks its interaction with PD-L1 and PD-L2.[4] | Varies by assay (typically low nM) |
| Atezolizumab | PD-L1 | Monoclonal antibody that inhibits the binding of PD-L1 to PD-1 and B7-1 on T cells.[3] | Varies by assay (typically low nM) |
Experimental Workflow: PD-1/PD-L1 Interaction Assay
The following diagram illustrates a typical workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.
Caption: Workflow for a PD-1/PD-L1 HTRF Inhibition Assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol is adapted from commercially available HTRF assay kits and is suitable for high-throughput screening of small molecule inhibitors.[2][5]
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a known inhibitor (e.g., BMS-202) in 100% DMSO. Using an acoustic dispenser, add 80 nL of each compound dilution to a low-volume 384-well white plate. For control wells, add 80 nL of DMSO.
-
Reagent Preparation:
-
Prepare a 2x working solution of recombinant human PD-1 protein tagged with a FRET donor (e.g., Europium cryptate) in assay buffer.
-
Prepare a 2x working solution of recombinant human PD-L1 protein tagged with a FRET acceptor (e.g., d2) in assay buffer.
-
Prepare a 4x working solution of the corresponding HTRF detection antibodies in the assay buffer.
-
-
Protein Addition: Add 4 µL of the 2x PD-1 protein solution to all wells of the assay plate.
-
Incubation 1: Incubate the plate for 30 minutes at room temperature, protected from light.
-
PD-L1 and Detection Reagent Addition: Add 4 µL of the 2x PD-L1 protein solution and 4 µL of the 4x HTRF detection antibody mixture to all wells.
-
Incubation 2: Seal the plate and incubate for 1 to 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Metabolic Disorders: Inhibition of Phosphomannose Isomerase (PMI)
Phosphomannose isomerase (PMI) is a crucial enzyme in the mannose metabolic pathway, catalyzing the interconversion of mannose-6-phosphate and fructose-6-phosphate.[6] Inhibition of PMI is a therapeutic strategy for Congenital Disorders of Glycosylation Type Ia (CDG-Ia), a rare genetic disorder caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2).[7][8] By inhibiting PMI, mannose-6-phosphate can be shunted towards the deficient PMM2 pathway, potentially ameliorating the disease phenotype.[7] Benzo[d]isothiazol-3(2H)-one derivatives have been identified as potent inhibitors of PMI.[6]
Comparative Analysis:
| Compound/Drug Name | Target | Mechanism of Action | Potency (IC50) |
| ML089 (5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one) | Phosphomannose Isomerase (PMI) | Non-competitive inhibitor of human PMI.[7][8][9] | 1.3 µM[9] |
| Thr101 (6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one) | Phosphomannose Isomerase (PMI) | Inhibitor of PMI.[9] | 2.9 µM[9] |
| MLS0315771 | Phosphomannose Isomerase (PMI) | Competitive inhibitor of PMI.[10] | ~1 µM[10] |
Signaling Pathway: Mannose Metabolism and PMI Inhibition
The following diagram illustrates the role of PMI in mannose metabolism and the therapeutic rationale for its inhibition in CDG-Ia.
Caption: Role of PMI in mannose metabolism and the point of inhibition.
Protocol: Phosphomannose Isomerase (PMI) Inhibition Assay
This is a coupled enzymatic assay to determine the potency of inhibitors against PMI by monitoring the production of NADPH.[7]
-
Reagent Preparation:
-
Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.
-
Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml phosphoglucose isomerase (PGI), 30 ng/ml PMI, 1.8 µg/ml glucose-6-phosphate dehydrogenase (G6PDH).
-
-
Assay Procedure:
-
Add 9 µL of the Substrate Working Solution to the wells of a 384-well black plate. For positive control wells (no PMI activity), use a substrate solution without mannose-6-phosphate.
-
Add 2 µL of test compounds (e.g., ML089) at various concentrations (in 10% DMSO) to the wells. Add 2 µL of 10% DMSO to control wells.
-
Initiate the reaction by adding 9 µL of the Enzyme Working Solution to all wells.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the fluorescence (Ex 544 nm, Em 590 nm) on a plate reader.
-
-
Data Analysis: The decrease in fluorescence, corresponding to the inhibition of NADPH production, is proportional to the inhibition of PMI. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Neuropsychiatric Disorders: Modulation of Dopamine and Serotonin Receptors
Atypical antipsychotics are cornerstone treatments for a variety of neuropsychiatric disorders, and their therapeutic efficacy is largely attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[11] A series of benzoisothiazole-3-carboxamides have been synthesized and shown to possess affinity for these key receptors, suggesting their potential as novel atypical antipsychotic agents.[12]
Comparative Analysis:
| Compound/Drug Name | Primary Targets | Mechanism of Action |
| Benzoisothiazole-3-carboxamides | Dopamine D2, Serotonin 5-HT2A, Serotonin 5-HT1A receptors[12] | Potential antagonists or partial agonists at these receptors. |
| Olanzapine | Dopamine D2, Serotonin 5-HT2A, Muscarinic, and Histamine receptors | Broad-spectrum antagonist with high affinity for multiple receptors.[11] |
| Quetiapine | Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors | Weak D2 antagonist with higher affinity for 5-HT2A receptors.[11] |
| Risperidone | Dopamine D2 and Serotonin 5-HT2A receptors | Potent antagonist at both D2 and 5-HT2A receptors.[11] |
Experimental Workflow: Receptor Binding Assay
The following diagram outlines a typical radioligand binding assay workflow to determine the affinity of a test compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
-
Reagent Preparation:
-
Receptor Source: Prepare a membrane fraction from a cell line stably expressing the human dopamine D2 receptor or from porcine striatal tissue.[13]
-
Radioligand: Use a suitable radioligand, such as [3H]Spiperone.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand solution.
-
Initiate the binding reaction by adding 50 µL of the receptor membrane preparation.
-
For determining non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[14]
-
Wash the filters multiple times with cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds with the potential to address unmet medical needs across diverse therapeutic areas. Their demonstrated potency as inhibitors of the PD-1/PD-L1 immune checkpoint, phosphomannose isomerase, and as modulators of key neuropsychiatric receptors highlights the versatility of this chemical framework. The experimental protocols detailed in this guide provide a robust foundation for the further characterization and optimization of these and other novel inhibitors. As research continues, the in-depth comparative analysis of their performance against established therapeutic agents will be crucial in guiding their development from promising lead compounds to clinically effective drugs.
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A Senior Application Scientist's Guide to the In Vivo Validation of Benzo[d]isothiazole-3-carboxamide Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for assessing the efficacy of Benzo[d]isothiazole-3-carboxamide derivatives in preclinical animal models. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, ensuring a robust and self-validating approach to generating reliable in vivo data. Our focus is on synthesizing technical accuracy with field-proven insights to empower researchers in their drug development endeavors.
Introduction: The Therapeutic Promise of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for treating a range of critical diseases.[1][2] Key therapeutic areas where these compounds show potential include oncology, by targeting immune checkpoints like the PD-1/PD-L1 interaction[3], and neuropsychiatry, by modulating key neurotransmitter receptors.[4][5] Some derivatives have also been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.[6][7]
Effective preclinical target validation is the cornerstone of successful drug development, preventing late-stage clinical failures by mitigating risks associated with a lack of efficacy or unforeseen toxicity.[8] Animal models, despite their inherent limitations, remain an indispensable tool in this process, bridging the gap between in vitro findings and clinical application.[9][10][11][12] This guide will focus on the practical application of these models for validating the efficacy of this compound compounds, with a focus on oncology and neuropsychiatric applications.
Validation in Oncology: Targeting the PD-1/PD-L1 Axis
Recent discoveries have highlighted benzo[d]isothiazole derivatives as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway hijacked by cancer cells to evade immune destruction.[3] Validating the in vivo efficacy of such a compound requires a meticulously designed animal model that can accurately reflect human tumor biology and the associated immune response.
Mechanism of Action: A Visual Overview
The primary mechanism involves the compound binding to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade restores the T-cell's ability to recognize and attack tumor cells.
Choosing the Right Animal Model: The Xenograft Approach
For initial efficacy testing of a cancer therapeutic, the Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) models are industry standards.[11][13][14]
-
Rationale for Xenografts: These models involve implanting human tumor cells (CDX) or tissue fragments (PDX) into immunodeficient mice (e.g., NOD-SCID or Nude mice).[11][13] The compromised immune system of the host is critical as it prevents the rejection of the human graft, allowing the tumor to grow in a way that can be monitored and measured. While this approach doesn't permit the study of interactions with a complete immune system, it is the most direct way to assess the compound's effect on human tumor growth in a living system.[14] PDX models are often preferred as they better retain the heterogeneity and microenvironment of the original patient tumor.[11]
Comparative Efficacy Data: A Representative Study
The following table illustrates how data from a xenograft study could be structured to compare a novel this compound (let's call it "B-iso-C") against a standard-of-care agent.
| Treatment Group | N | Dosing Regimen | Mean Tumor Volume (Day 21, mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 10 mL/kg, p.o., QD | 1540 ± 125 | - | +2.5 ± 0.8 |
| B-iso-C (25 mg/kg) | 10 | 25 mg/kg, p.o., QD | 862 ± 98 | 44% | +1.1 ± 1.2 |
| B-iso-C (50 mg/kg) | 10 | 50 mg/kg, p.o., QD | 493 ± 75 | 68% | -0.5 ± 1.5 |
| Standard of Care | 10 | Approved Dose/Route | 601 ± 82 | 61% | -4.2 ± 2.1 |
Data are hypothetical but representative of typical outcomes in preclinical oncology studies.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a step-by-step methodology for conducting an in vivo efficacy study. It is essential that all animal study protocols are approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[15]
-
Animal Acclimatization: House 6-8 week old female immunodeficient mice (e.g., BALB/c Nude or NOD-SCID) under standard laboratory conditions for at least one week before the experiment begins.[16][17]
-
Cell Culture & Implantation:
-
Culture a human cancer cell line with known PD-L1 expression (e.g., MDA-MB-231) under standard aseptic conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[16]
-
-
Tumor Growth Monitoring & Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=10-12 per group is common) to ensure a similar average tumor volume across all groups at the start of treatment.[16]
-
-
Compound Preparation & Administration:
-
Prepare the this compound compound and the standard-of-care drug in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compounds according to the predetermined dosing schedule (e.g., daily oral gavage). The vehicle group receives the formulation without the active pharmaceutical ingredient.[16][18]
-
-
Efficacy & Tolerability Assessment:
-
Measure tumor volumes and body weights three times per week for the duration of the study (typically 21-28 days).[16]
-
Monitor animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, significant weight loss). A common endpoint for toxicity is a body weight loss exceeding 20%.[18]
-
-
Endpoint & Data Analysis:
-
At the end of the study, euthanize the animals.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.
-
Validation in Neuropsychiatry: Anxiolytic & Antipsychotic Potential
Derivatives of the broader benzisothiazole and related scaffolds have shown promise as atypical antipsychotics and anxiolytics.[4][17] Their mechanism often involves modulating dopamine D2 and serotonin 5HT receptors.[4] Validation in this space relies on well-established behavioral animal models that are predictive of clinical efficacy.
Choosing the Right Animal Model: Behavioral Paradigms
Rodent models are invaluable for screening compounds for effects on anxiety and psychosis-like behaviors.[19]
-
Rationale for Behavioral Models: Assays like the Elevated Plus-Maze (EPM) and Open Field Test (OFT) are validated paradigms to measure anxiety-like behaviors.[17] The EPM, for instance, leverages the natural conflict in rodents between the desire to explore a new environment and the fear of open, elevated spaces. An effective anxiolytic compound will increase the time spent in the open arms of the maze.[17]
Comparative Efficacy Data: Anxiolytic Activity
The table below is based on reported data for a related benzo[d]thiazole derivative ("Compound 6k") compared to the well-known anxiolytic, Diazepam, in the Elevated Plus-Maze test.[17]
| Treatment Group | N | Dose (mg/kg, i.p.) | Time in Open Arms (s) ± SEM | Entries into Open Arms ± SEM |
| Vehicle Control | 6 | - | 38.4 ± 5.1 | 4.8 ± 0.6 |
| Compound 6k | 6 | 1 | 55.2 ± 6.3 | 6.5 ± 0.8 |
| Compound 6k | 6 | 2 | 89.7 ± 9.2 | 9.1 ± 1.1 |
| Compound 6k | 6 | 4 | 92.1 ± 8.8 | 9.5 ± 1.0 |
| Diazepam (Std) | 6 | 2 | 115.6 ± 10.5 | 11.2 ± 1.3 |
*P < 0.05 compared to vehicle control. Data adapted from findings reported in Mahesh et al., 2014.[17]
Experimental Protocol: The Elevated Plus-Maze (EPM) Test
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a 'plus' shape and elevated from the floor. The test is typically conducted under low-light conditions to reduce stress.
-
Animal Acclimatization: House male mice or rats under standard conditions with a 12-hour light-dark cycle. Allow them to acclimate to the testing room for at least 60 minutes before the trial begins.[17]
-
Compound Administration: Administer the test compound (e.g., this compound at 1, 2, and 4 mg/kg), vehicle, or a positive control like Diazepam (2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the test.[17]
-
Test Procedure:
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis:
-
An observer, blinded to the treatment groups to minimize bias, scores the video recordings.[20]
-
Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Analyze data using appropriate statistical tests (e.g., ANOVA) to compare treatment groups to the vehicle control.
-
Integrated Workflow and Experimental Logic
A successful in vivo validation campaign follows a logical progression from target engagement to demonstrable efficacy. The choice of model, endpoints, and study design are all interconnected and driven by the core scientific question.
General Workflow for In Vivo Efficacy Validation
The Logic of Experimental Design
The trustworthiness of an in vivo study hinges on the logical coherence of its design. Every choice must be justifiable and contribute to a self-validating system.
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A Comparative Analysis of Benzo[d]isothiazole-3-carboxamide Derivatives: From Synthesis to Cellular Activity
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of a specific subclass, the benzo[d]isothiazole-3-carboxamide derivatives, for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative biological performance with a focus on anticancer and enzyme inhibitory activities, and the underlying structure-activity relationships, supported by detailed experimental protocols and mechanistic insights.
The this compound Scaffold: Synthesis and Therapeutic Promise
The this compound core is an attractive starting point for drug discovery due to its rigid structure and the synthetic tractability that allows for the introduction of diverse functional groups. These derivatives have demonstrated a wide spectrum of pharmacological properties, including antipsychotic, anticancer, and enzyme inhibitory activities.[1][2]
General Synthetic Strategies
The synthesis of the benzo[d]isothiazol-3(2H)-one backbone, the precursor to the carboxamide derivatives, can be achieved through several efficient routes. Common strategies involve the cyclization of 2-mercaptobenzamides or the reaction of 2-halobenzamides with a sulfur source.[3] These methods offer flexibility in introducing substituents on the benzene ring, which is crucial for modulating the biological activity of the final compounds.
A prevalent method for constructing the benzo[d]isothiazol-3(2H)-one core is the copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides.[3] This approach is favored for its efficiency and tolerance of various functional groups.
Caption: General workflow for the synthesis of the Benzo[d]isothiazol-3(2H)-one core.
Comparative Analysis of Anticancer Activity
Several benzo[d]isothiazole derivatives have shown significant cytotoxicity against various cancer cell lines. A study by Vicini et al. highlighted the antiproliferative activity of a series of benzo[d]isothiazole derivatives against leukemia cell lines.[2]
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity (CC50) of selected benzo[d]isothiazole derivatives against human CD4+ T-lymphocytes (MT-4), which were used to support HIV-1 growth, and their antiproliferative activity against leukemia cell lines.
| Compound | Substitution Pattern | CC50 (µM) against MT-4 Cells[2] | Antiproliferative Activity against Leukemia Cell Lines[2] |
| Derivative 1 | Unsubstituted Benzo[d]isothiazole Schiff Base | 4-9 | Inhibited growth |
| Derivative 2 | Substituted Benzo[d]isothiazole Schiff Base (1e) | 4-9 | Inhibited growth; also active against two solid tumor cell lines |
Experimental Protocol: MTT Assay for Cell Viability
The determination of cell viability is a crucial step in assessing the anticancer potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][4][5][6]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis of Enzyme Inhibitory Activity
This compound derivatives have emerged as potent inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Casein Kinase 1 (CK1) Inhibition
A notable example is the inhibition of Casein Kinase 1 delta and epsilon (CK1δ/ε), which are implicated in the Wnt signaling pathway, a key pathway in development and disease.[7][8][9][10]
| Compound | Target Kinase | IC50 (µM) | Selectivity | Reference |
| Compound 5 | CK1δ | 0.040 | 5-fold higher affinity for CK1δ over CK1ε | [11] |
| Compound 6 | CK1δ / CK1ε | 0.042 / 0.0326 | Potent inhibitor of both isoforms | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases like CK1δ/ε.[12][13][14][15][16]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. Kinase activity is typically quantified by measuring the phosphorylation of a substrate, often by detecting the amount of ATP consumed or ADP produced.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., CK1δ or CK1ε), a suitable substrate (e.g., a specific peptide), ATP, and the test this compound derivatives at various concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, this involves adding a reagent that converts the ADP produced into a luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mechanistic Insights: Signaling Pathway Modulation
Understanding how these derivatives exert their biological effects requires an examination of the signaling pathways they modulate.
Inhibition of the Wnt/β-catenin Signaling Pathway by CK1δ/ε Inhibitors
CK1δ and CK1ε are positive regulators of the Wnt/β-catenin signaling pathway.[7][8][9][10] Inhibition of these kinases by this compound derivatives can disrupt this pathway, which is often hyperactivated in various cancers.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention for CK1δ/ε inhibitors.
Potential for JAK-STAT Pathway Inhibition
While not explicitly demonstrated for benzo[d]isothiazole-3-carboxamides in the provided context, the inhibition of the JAK-STAT signaling pathway is a common mechanism for anticancer drugs.[17][18][19][20] Given the broad activity of this scaffold, it is plausible that some derivatives may also target this pathway.
Caption: The JAK-STAT signaling pathway, a potential target for anticancer therapeutics.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the carboxamide moiety.
-
Substituents on the Benzo Ring: The presence of electron-withdrawing or electron-donating groups on the benzo[d]isothiazole core can significantly influence the potency and selectivity of the compounds. For instance, in some series of kinase inhibitors, specific substitutions are crucial for achieving high affinity for the target enzyme.
-
Modifications of the Carboxamide Group: The group attached to the carboxamide nitrogen plays a critical role in determining the pharmacological profile. For example, in the context of antipsychotic agents, the nature of the amine substituent on the carboxamide side chain dictates the affinity for dopamine and serotonin receptors.[10]
A systematic exploration of these structural modifications is essential for the rational design of more potent and selective this compound derivatives for specific therapeutic applications.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound derivatives, highlighting their synthetic accessibility and diverse biological activities. The presented data and protocols offer a foundation for researchers to design and evaluate new analogues with improved therapeutic potential. Future research should focus on expanding the diversity of this chemical class, conducting comprehensive in vivo studies to validate the in vitro findings, and further elucidating their mechanisms of action to identify novel therapeutic targets. The continued exploration of this promising scaffold holds great potential for the development of next-generation therapeutics for a range of diseases.
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A Comparative Guide to Benzo[d]isothiazole-3-carboxamide and Its Peers in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, form the structural backbone of a vast majority of modern pharmaceuticals.[1][2][3] Their prevalence, accounting for over 85% of all drugs, is not coincidental.[1] The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and steric properties that enable these scaffolds to engage in specific, high-affinity interactions with biological targets such as enzymes, receptors, and nucleic acids.[2][3] This structural and functional diversity makes them indispensable tools for medicinal chemists, serving as foundational templates in the design of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][3][4]
Within this expansive chemical universe, sulfur- and nitrogen-containing heterocycles are particularly prominent.[5] This guide provides an in-depth comparison of the Benzo[d]isothiazole scaffold, with a focus on its carboxamide derivatives, against other notable heterocyclic systems, particularly its close isomer, Benzothiazole. We will delve into their comparative performance in key therapeutic areas, supported by experimental data, mechanistic insights, and detailed protocols to inform researchers in their quest for next-generation therapeutics.
The Benzo[d]isothiazole Scaffold: A Profile
The Benzo[d]isothiazole ring system, a fusion of a benzene ring and an isothiazole ring, is a privileged scaffold in medicinal chemistry.[6] The core structure features a 1,2-relationship between the sulfur and nitrogen atoms, which imparts distinct electronic characteristics compared to its 1,3-isomer, benzothiazole. The most common and synthetically accessible entry point to this class is the Benzo[d]isothiazol-3(2H)-one nucleus, which serves as a versatile platform for derivatization.[5][7] These derivatives have demonstrated a broad spectrum of biological activities, including antineoplastic, anti-inflammatory, and hypoglycemic properties.[5][7]
The addition of a carboxamide moiety at the 3-position, creating Benzo[d]isothiazole-3-carboxamide and its analogues, introduces a critical hydrogen-bonding domain and a synthetically versatile handle for modifying physicochemical properties. This functional group is pivotal for tuning target engagement, solubility, and metabolic stability.
Comparative Analysis: Performance in Key Therapeutic Areas
The true value of a scaffold is determined by its performance relative to alternatives. Here, we compare the this compound scaffold against its structural isomer, Benzothiazole, and the parent non-fused ring, Thiazole.
Anticancer Activity
Both Benzo[d]isothiazole and Benzothiazole derivatives have shown significant potential as anticancer agents, though often through different mechanisms and with varying potency against specific cell lines.
-
Benzo[d]isothiazole Derivatives: Studies have highlighted the marked cytotoxic effects of this scaffold. For instance, certain Schiff base derivatives of benzo[d]isothiazole demonstrated potent antiproliferative activity against leukemia cell lines, with CC50 values in the low micromolar range (4-9 µM).[8] This suggests a potential for targeting hematological malignancies.
-
Benzothiazole-Carboxamide Hybrids: This class has been extensively explored, with many derivatives showing potent activity against solid tumors.[9][10] For example, a series of 6-fluorobenzo[d]thiazole-2-carboxamide hybrids were evaluated against breast (MCF-7) and colon (HCT-116) cancer cell lines. Compound 6j , featuring a 4-hydroxy substitution, emerged as the most potent, with IC50 values of 6.56 µM in MCF-7 and 7.83 µM in HCT-116 cells, while exhibiting lower toxicity in normal (HEK-293) cells.[11][12][13]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Benzo[d]isothiazole | Schiff Base Derivatives | Leukemia (MT-4) | 4 - 9 | [8] |
| Benzothiazole | Compound 1e (Schiff Base) | Solid Tumor Lines | Active | [8] |
| Benzothiazole-Carboxamide | Compound 6j (4-OH) | MCF-7 (Breast) | 6.56 | [11][12] |
| Benzothiazole-Carboxamide | Compound 6j (4-OH) | HCT-116 (Colon) | 7.83 | [11][12] |
This table summarizes representative data to highlight the different areas of potency for each scaffold.
Anti-inflammatory Activity
Inflammation is a complex process involving multiple signaling pathways, offering diverse targets for intervention. Both scaffolds have yielded compounds with significant anti-inflammatory properties.
-
Benzo[d]isothiazole Derivatives: Research has shown that N-benzo[d]isothiazol-3-yl-benzamidine derivatives act as potent anti-inflammatory and antidegenerative agents in cartilage.[14] They effectively reduce the production of key inflammatory and catabolic mediators induced by Interleukin-1 beta (IL-1β), including nitric oxide (NO), prostaglandin E2 (PGE₂), matrix metalloproteinase-3 (MMP-3), and cyclooxygenase-2 (COX-2).[14] This points to a mechanism centered on chondroprotection and modulation of inflammatory signaling in diseases like osteoarthritis.
-
Benzothiazole Derivatives: This class has been investigated for its ability to inhibit COX and lipoxygenase (LOX) enzymes.[15] Certain benzothiazole-based thiazolidinones were identified as potent anti-inflammatory agents, with one lead compound showing 69.57% edema inhibition in a carrageenan-induced paw edema assay—outperforming the standard drug indomethacin.[15] Docking studies suggest these compounds bind effectively within the COX-1 active site.[15]
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds.[16] While the broader isothiazole class is known for potent antimicrobial properties, the specific derivatives under comparison show key differences.[17]
-
Benzo[d]isothiazole Derivatives: Interestingly, a study evaluating benzo[d]isothiazole Schiff bases found them to be inactive against a panel of bacteria (Gram-positive and Gram-negative), mycobacteria, and fungi.[8] This lack of broad-spectrum activity in the tested derivatives suggests that the scaffold may require specific functionalization to elicit an antimicrobial response.
-
Thiazole & Benzothiazole Derivatives: In stark contrast, both thiazole and benzothiazole derivatives are well-established as potent antimicrobial agents.[16][18][19][20] Thiazole-containing compounds exhibit significant activity against various bacterial and fungal strains by interfering with essential cellular processes.[16][18] Similarly, numerous benzothiazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties, targeting microbial enzymes like dihydropteroate synthase (DHPS).[19][21]
Experimental Design: Synthesis and Evaluation Protocols
To ensure scientific integrity, the methodologies used to synthesize and evaluate these compounds must be robust and reproducible.
Protocol 1: General Synthesis of Benzo[d]isothiazol-3(2H)-one Core
This protocol describes a common and efficient method for creating the core scaffold via intramolecular oxidative cyclization. The causality behind this choice lies in its high efficiency and use of a readily available oxidant (O₂).
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-mercaptobenzamide (1.0 mmol) in a suitable solvent such as DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Causality: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Catalyst Addition: Add a catalytic amount of a Copper(I) salt, such as CuCl (0.1 mmol, 10 mol%).
-
Reaction Execution: Stir the mixture vigorously under an oxygen atmosphere (using a balloon or a continuous flow) at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Oxygen serves as the terminal oxidant in this catalytic cycle, facilitating the N-S bond formation. The copper catalyst is crucial for activating the substrates.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Benzo[d]isothiazol-3(2H)-one.[7]
-
Carboxamide Formation: The resulting one can be converted to a carboxamide through standard amide coupling protocols (e.g., activation with HATU/EDC followed by addition of the desired amine).
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol provides a self-validating system to assess the cytotoxicity of synthesized compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. The stock solution is typically prepared in DMSO; ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: The MTT reagent is a yellow tetrazolium salt that is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanistic Insights: The Anti-inflammatory Pathway
The ability of Benzo[d]isothiazole derivatives to counteract IL-1β-induced inflammation in chondrocytes provides a clear mechanistic pathway that can be visualized.
Conclusion and Future Directions
This guide demonstrates that while the Benzo[d]isothiazole and Benzothiazole scaffolds are structurally similar isomers, their biological activity profiles are distinct and complementary.
-
This compound and its analogues show particular promise in the fields of oncology (especially hematological cancers) and anti-inflammatory research, with a unique chondroprotective mechanism.[8][14] Their development as broad-spectrum antimicrobial agents appears less promising based on current data.
-
Benzothiazole-carboxamide derivatives are powerhouse scaffolds for developing solid tumor anticancer agents and potent antimicrobial compounds .[11][12][19] Their anti-inflammatory action via COX/LOX inhibition also remains a fruitful area of investigation.[15]
The choice between these scaffolds is therefore not a matter of inherent superiority, but one of strategic alignment with the therapeutic target. Future research should focus on expanding the structure-activity relationship (SAR) studies for this compound derivatives to unlock their full potential. Exploring their efficacy in in vivo models of osteoarthritis and leukemia is a logical next step. Furthermore, creating hybrid molecules that combine the pharmacophoric features of both scaffolds could lead to novel agents with dual anti-inflammatory and anticancer activities.
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A Head-to-Head Comparison: Rucaparib vs. a Novel Benzo[d]isothiazole-3-carboxamide Analog for PARP Inhibition in Oncology
This guide provides an in-depth, head-to-head comparison of Rucaparib, an established poly(ADP-ribose) polymerase (PARP) inhibitor, and BDC-PARPi, a representative novel PARP inhibitor based on the Benzo[d]isothiazole-3-carboxamide scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of PARP inhibition in cancer therapy. We will dissect their mechanisms of action, compare performance based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
Introduction: The Principle of Synthetic Lethality
Targeted cancer therapy has been revolutionized by exploiting intrinsic tumor vulnerabilities. One of the most successful strategies is the concept of synthetic lethality . This occurs when a combination of two genetic events (or a genetic event and a drug) leads to cell death, whereas a single event alone is non-lethal.
PARP inhibitors capitalize on this principle in tumors with deficiencies in the homologous recombination (HR) pathway, most notably those with mutations in the BRCA1 or BRCA2 genes.[1] PARP enzymes are critical for repairing single-strand DNA breaks (SSBs).[1] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-mutated cancer cells where the HR pathway is already compromised, the cell is unable to repair these DSBs, leading to genomic catastrophe and apoptotic cell death.[1][2]
This guide will compare two agents that leverage this mechanism: Rucaparib, a clinically approved standard, and BDC-PARPi, a next-generation investigational compound.
Compound Profiles
Rucaparib (Rubraca®)
Rucaparib is a potent small molecule inhibitor of PARP enzymes, including PARP1, PARP2, and PARP3.[3] It has received FDA approval for multiple indications, including the treatment of deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer (mCRPC) and advanced ovarian cancer.[4][5][6]
-
Mechanism of Action: Rucaparib functions through two primary mechanisms:
-
Catalytic Inhibition: It competes with the natural substrate NAD+ at the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thus inhibiting SSB repair.[7]
-
PARP Trapping: Rucaparib traps PARP enzymes on DNA at the site of damage.[3] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair machinery, contributing significantly to the drug's efficacy.[3][7] Among clinically used PARP inhibitors, its trapping ability is considered less potent than Talazoparib but comparable to Olaparib.[7]
-
BDC-PARPi (Investigational Compound)
BDC-PARPi represents a novel class of PARP inhibitors built on the this compound scaffold. The rationale for its development stems from the established success of benzamide-based structures in targeting the NAD+ binding pocket of PARP.[8] The core "carboxamide" group acts as a key pharmacophore, mimicking the nicotinamide portion of NAD+ to achieve high-affinity binding in the PARP active site.
-
Projected Mechanism of Action: Like Rucaparib, BDC-PARPi is designed to be a dual-action inhibitor. The primary design goal for this class is to optimize the PARP trapping potential. By modifying the core scaffold and appended functional groups, the aim is to create a more stable and long-lived PARP-DNA complex, thereby enhancing cytotoxicity in HR-deficient cells. The isothiazole ring system offers a distinct electronic and structural profile compared to Rucaparib's indazole moiety, potentially allowing for differentiated interactions with the enzyme and an improved off-target profile.
Head-to-Head Performance Comparison
This section compares the established performance of Rucaparib with the projected target profile of BDC-PARPi.
Potency and Selectivity
The efficacy of a PARP inhibitor is determined by its enzymatic inhibition (IC50) and its ability to trap PARP on DNA.
| Parameter | Rucaparib | BDC-PARPi (Target Profile) | Rationale for BDC-PARPi Target |
| PARP1 IC50 | ~1-5 nM | < 1 nM | Structural modifications aim to enhance binding affinity within the NAD+ pocket. |
| PARP2 IC50 | ~1-5 nM | < 5 nM | Maintain potent inhibition of PARP2, also involved in DNA repair. |
| PARP Trapping Potency | Moderate | High | The primary optimization goal is to increase the stability of the PARP-DNA complex for enhanced cytotoxicity. |
| Kinase Selectivity | Inhibits DYRK1s, CDK16, PIM3 at submicromolar concentrations[7] | Higher selectivity against off-target kinases | The novel benzo[d]isothiazole scaffold is designed to reduce binding to unrelated kinase pockets, potentially lowering toxicity. |
Clinical Efficacy
Clinical data for Rucaparib is well-established from multiple trials. The target for BDC-PARPi would be to demonstrate non-inferiority or superiority in relevant patient populations.
| Indication | Rucaparib Clinical Data | BDC-PARPi (Clinical Goal) |
| BRCA-mutated mCRPC | TRITON3 Trial: Median radiographic progression-free survival (rPFS) of 11.2 months vs. 6.4 months for physician's choice.[4][9] | Achieve a median rPFS > 12 months with a favorable hazard ratio. |
| Advanced Ovarian Cancer | Investigator-assessed ORR: 54% in patients treated with ≥2 prior chemotherapies.[5][6] Median Duration of Response: 9.2 months.[5][6] | Achieve an ORR > 60% and extend the median duration of response. |
Safety and Tolerability Profile
The safety profile is a critical differentiator for new oncology drugs. The goal for BDC-PARPi is to mitigate some of the common class-related toxicities of PARP inhibitors.
| Adverse Event (Grade 3-4) | Rucaparib (Frequency) | BDC-PARPi (Target Profile) | Rationale for Improvement |
| Anemia | Common | Reduced incidence | Higher selectivity may reduce off-target effects on hematopoietic progenitor cells. |
| Fatigue (Asthenia) | Common (≥20% all grades)[10] | Lower incidence/severity | Improved tolerability through a more targeted mechanism of action. |
| Nausea/Vomiting | Common (≥20% all grades)[10] | Lower incidence/severity | Altered pharmacokinetic properties may reduce gastrointestinal toxicity. |
| Thrombocytopenia | Common (≥20% all grades)[10] | Reduced incidence | Similar to anemia, improved selectivity could spare platelet precursors. |
Experimental Protocols
To ensure the rigorous and reproducible evaluation of PARP inhibitors like Rucaparib and BDC-PARPi, standardized assays are essential. The following protocols describe a foundational enzymatic assay and a cell-based viability assay.
Protocol: PARP1 Colorimetric Enzyme Inhibition Assay
Objective: To determine the IC50 value of an inhibitor against purified human PARP1 enzyme.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The biotinylated histones are then detected colorimetrically using a streptavidin-HRP conjugate and TMB substrate.
Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with 100 µL of histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Rucaparib, BDC-PARPi) in assay buffer, typically starting at 1 µM. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Reaction Initiation: In a separate plate, prepare the reaction mix:
-
25 µL of 2x PARP1 Reaction Buffer.
-
10 µL of activated DNA (e.g., sonicated salmon sperm DNA).
-
5 µL of test compound dilution.
-
Add 10 µL of human PARP1 enzyme (final concentration ~1 nM). Incubate for 10 minutes at room temperature.
-
-
Start Reaction: Add 50 µL of the reaction mix to the histone-coated plate. Initiate the PARP reaction by adding 50 µL of a NAD+/Biotinylated-NAD+ mixture. Incubate for 60 minutes at 25°C.
-
Detection:
-
Wash the plate 5x with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 60 minutes at 25°C.
-
Wash the plate 5x with wash buffer.
-
Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes.
-
Stop the reaction with 100 µL of 2N H2SO4.
-
-
Data Analysis: Read absorbance at 450 nm. Normalize the data to controls and plot the percent inhibition versus log[inhibitor concentration]. Fit the data using a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol: Cell Viability Assay in BRCA-deficient Cancer Cells
Objective: To assess the cytotoxic effect of PARP inhibitors on a relevant cancer cell line (e.g., CAPAN-1, pancreatic cancer, BRCA2-mutant).
Principle: The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed CAPAN-1 cells into a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Rucaparib, BDC-PARPi) in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2. The longer incubation period allows for the accumulation of DSBs and subsequent cell death.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle-only control wells (defined as 100% viability). Plot percent viability versus log[inhibitor concentration] and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Conclusion and Future Outlook
Rucaparib has firmly established the clinical benefit of PARP inhibition in cancers with HR deficiencies.[4][5] It serves as a critical benchmark for efficacy and safety. The development of novel agents like BDC-PARPi , based on the this compound scaffold, represents the logical next step in the field. The primary goals for such next-generation inhibitors are to enhance potency, particularly through superior PARP trapping, and to improve the safety profile by increasing selectivity. An improved therapeutic window could allow for more effective combination therapies, for example, with immunotherapy or anti-angiogenic agents.
The experimental protocols outlined here provide a framework for the direct, empirical comparison of these compounds. Ultimately, the success of BDC-PARPi and other emerging inhibitors will depend on their ability to demonstrate a clear clinical advantage over established therapies in well-designed preclinical and clinical studies.
References
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Balasubramaniam, S., et al. (2017). FDA Approval Summary: Rucaparib for the Treatment of Patients with Deleterious BRCA Mutation–Associated Advanced Ovarian Cancer. Clinical Cancer Research, 23(23), 7165–7170. Available at: [Link]
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Wang, Z., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Available at: [Link]
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Confirming Target Engagement of Benzo[d]isothiazole-3-carboxamide: A Comparative Guide to Modern Cellular Assays
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of preclinical development. This guide provides a comprehensive comparison of leading methodologies for confirming the target engagement of novel small molecules, using Benzo[d]isothiazole-3-carboxamide as a central case study. This compound belongs to a class of heterocyclic molecules known for a diverse range of biological activities, including potential applications in oncology and immunology.[1][2] Establishing its precise molecular mechanism begins with robust target engagement studies.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a deep dive into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will explore and contrast two powerhouse techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS), providing both the theoretical underpinnings and practical, step-by-step workflows.
The Imperative of In-Cell Target Engagement
Biochemical assays, while valuable for initial screening, lack the physiological relevance of cellular systems.[3] Observing a compound's interaction with its target within the native cellular milieu is critical to understanding its true therapeutic potential and potential off-target effects.[3] Cellular target engagement assays provide this crucial insight, bridging the gap between in vitro binding and in vivo efficacy.
Comparative Analysis of Key Target Engagement Methodologies
The choice of a target engagement assay is dictated by a multitude of factors including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare CETSA and AP-MS, two prominent and complementary approaches.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A tagged "bait" molecule (the compound) is used to "pull down" its interacting proteins for identification by mass spectrometry. |
| Labeling Requirement | Label-free for both compound and protein. | Requires chemical modification of the compound to incorporate an affinity tag. |
| Throughput | Moderate to high, especially with high-throughput screening (HTS) adaptations.[4][5] | Lower throughput, often used for more focused studies. |
| Direct vs. Indirect | Direct evidence of binding to the target protein. | Identifies proteins in close proximity to the bait, which may include indirect interactors. |
| Data Output | Quantitative measure of target stabilization (thermal shift). | Identification and relative quantification of interacting proteins. |
| Strengths | Physiologically relevant; no compound modification needed; can be adapted for in vivo studies.[4][6] | Unbiased, proteome-wide discovery of potential targets and off-targets.[7] |
| Limitations | Not all proteins exhibit a thermal shift upon ligand binding; requires a specific antibody for detection (Western blot-based CETSA). | Potential for steric hindrance from the affinity tag; risk of identifying non-specific binders.[8] |
Illustrative Data: this compound Target Engagement
The following table presents hypothetical, yet realistic, experimental data to illustrate the type of results obtained from CETSA and AP-MS experiments for this compound. This data is for demonstrative purposes to highlight the comparative outputs of each technique.
| Method | Target Protein | Result | Interpretation |
| CETSA (Western Blot) | Kinase X | ΔTm = +4.2°C | Direct and significant engagement of Kinase X by the compound. |
| CETSA (Western Blot) | Kinase Y | ΔTm = +0.5°C | Negligible thermal shift, suggesting weak or no direct engagement. |
| AP-MS | Kinase X | High spectral counts | Strong evidence for interaction with Kinase X. |
| AP-MS | Kinase Z | Moderate spectral counts | Potential off-target interaction with Kinase Z. |
| AP-MS | Housekeeping Proteins | Low spectral counts | Indicates good specificity of the pulldown. |
Experimental Protocols
A self-validating experimental design is paramount. The following protocols are detailed to ensure reproducibility and provide a clear understanding of the scientific rationale behind each step.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol outlines the steps to determine the thermal stabilization of a target protein upon binding to this compound.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency. The choice of cell line should be guided by the expression levels of the putative target protein.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C. The rationale is to allow sufficient time for the compound to enter the cells and engage with its target.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature. This step induces the denaturation of unbound proteins.[6]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer). This releases the intracellular proteins into the supernatant.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[9]
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
Normalize the intensity of each band to the intensity of the unheated control (37°C).
-
Plot the normalized protein levels against the corresponding temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.[10]
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol describes the identification of proteins that interact with a chemically modified version of this compound.
Workflow Diagram:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Step-by-Step Methodology:
-
Bait Preparation:
-
Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker. The linker should be of sufficient length to minimize steric hindrance of the compound's binding to its target.
-
-
Cell Lysis and Incubation:
-
Prepare a cell lysate from the chosen cell line using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with the biotinylated this compound or a biotin-only control for a specified time (e.g., 4 hours) at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour to capture the biotinylated compound and any interacting proteins.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise and identifying true interactors.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.
-
Reduce and alkylate the eluted proteins to break disulfide bonds.
-
Digest the proteins into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
The MS/MS data is used to identify the amino acid sequence of the peptides and, consequently, the proteins they originated from.
-
Compare the protein identifications and their relative abundance (e.g., based on spectral counts or peptide intensities) between the compound-treated sample and the control. Proteins that are significantly enriched in the compound-treated sample are considered potential interactors.[7][11]
-
Conclusion and Future Perspectives
Confirming the target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic. Both CETSA and AP-MS offer powerful, yet distinct, approaches to achieving this. CETSA provides direct, quantitative evidence of target binding in a native cellular environment without the need for compound modification.[6] In contrast, AP-MS offers an unbiased, proteome-wide view of potential interactors, which can be invaluable for identifying both on-target and off-target effects.[7]
The choice between these methods, or their complementary use, will depend on the specific research question and the stage of the drug discovery process. As technology continues to advance, the integration of these techniques with other 'omics' platforms will undoubtedly provide an even more comprehensive understanding of a compound's mechanism of action, ultimately accelerating the journey from the laboratory to the clinic.
References
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Prashant Mhatre. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
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National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. Retrieved from [Link]
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PubMed Central. (2022, June 9). Current Advances in CETSA. Retrieved from [Link]
- PubMed. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry, 123, 105769.
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A Guide to Ensuring Reproducibility in Preclinical Assays: A Case Study with Benzo[d]isothiazole-3-carboxamide Based PARP1 Inhibitors
In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising preclinical candidate to a clinically approved therapeutic is fraught with challenges, with a significant portion of failures attributed to the inability to replicate initial promising results.[1] This guide delves into the critical factors underpinning experimental reproducibility, using a case study of a Benzo[d]isothiazole-3-carboxamide derivative designed as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor.
The Benzo[d]isothiazole scaffold is a versatile heterocyclic structure that has been explored for a wide range of biological activities, including anticancer, antimicrobial, and receptor antagonist properties.[2][3][4][5] Its derivatives are of significant interest in medicinal chemistry.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a framework for designing, executing, and interpreting experiments with novel small molecules, ensuring that the generated data is robust, reliable, and reproducible.
Part 1: The Three Pillars of Small Molecule Reproducibility
Before embarking on any biological assay, the foundation of reproducibility is laid by rigorously controlling for variables related to the small molecule itself. Overlooking these fundamentals can lead to confounding variations and invalidate experimental outcomes.[9]
-
Pillar 1: Identity and Purity. The most crucial step is to unequivocally confirm the chemical identity and purity of the compound. A supplied certificate of analysis is a starting point, but in-house verification is paramount.[9] Any isomeric impurities or degradation products can lead to off-target effects or an inaccurate assessment of potency.
-
Pillar 2: Solubility and Stability. A compound that crashes out of solution cannot provide an accurate concentration at the site of action.[9] It is essential to determine the solubility of the this compound derivative in the specific assay buffer and vehicle (e.g., DMSO) being used. Stability under storage conditions (temperature, light exposure) and in the final assay medium must also be verified to prevent degradation over the course of the experiment.
-
Pillar 3: The Assay Environment. The biological context of the assay itself can significantly influence results.[10][11] Factors such as cell line passage number, serum batch, and even the type of microplate can introduce variability. Therefore, standardizing these components and meticulously documenting them is non-negotiable for ensuring inter-assay and inter-laboratory reproducibility.
Part 2: A Self-Validating Workflow for a this compound PARP1 Inhibitor
This section outlines a comprehensive and reproducible workflow for characterizing a novel this compound-based PARP1 inhibitor. The workflow is designed as a self-validating system, where data from orthogonal assays provide converging evidence of the compound's activity.
Experimental Workflow Overview
Caption: A comprehensive workflow for the validation of a novel small molecule inhibitor.
Step 1: Synthesis and Rigorous Characterization
The journey begins with the synthesis of the this compound derivative. Numerous synthetic routes to this scaffold have been reported, often involving the cyclization of substituted benzamides.[8][12]
Protocol: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS).
-
Rationale: To confirm the molecular weight of the compound with high accuracy, further validating its elemental composition.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Run an analytical HPLC analysis using a suitable gradient.
-
Rationale: To determine the purity of the compound, ideally aiming for >95% purity for use in biological assays.
-
Step 2: In Vitro PARP1 Enzymatic Assay
This biochemical assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme. A common method is a fluorometric assay that detects the consumption of NAD+, the substrate for PARP1.[15]
Protocol: Fluorometric PARP1 Inhibition Assay
-
Reagent Preparation:
-
Prepare PARP1 Assay Buffer.
-
Dilute recombinant human PARP1 enzyme and activated DNA to working concentrations in the assay buffer.
-
Prepare a 5X working solution of β-NAD+.
-
Prepare serial dilutions of the this compound test compound and a reference inhibitor (e.g., Olaparib) in assay buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 5 µL of the compound dilutions or vehicle control.[16]
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Principle of PARP1 Inhibition Assay
Caption: Mechanism of a PARP1 enzymatic inhibition assay.
Step 3: Cellular Assay for Target Engagement
An in vitro enzymatic IC50 is not sufficient to claim biological activity. A cellular assay is required to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. A Western blot to measure the levels of poly(ADP-ribose) (PAR) following DNA damage is a direct readout of PARP1 activity in cells.[16]
Protocol: Cellular PAR-level Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known PARP dependency) in a multi-well plate.
-
Pre-treat cells with various concentrations of the this compound inhibitor for 1-2 hours.
-
Induce DNA damage with a short treatment of a DNA damaging agent (e.g., H2O2 or MMS).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against PAR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated control. A potent inhibitor should show a dose-dependent decrease in DNA damage-induced PAR formation.
-
Part 3: Comparative Analysis with Alternative PARP1 Inhibitors
A new compound's performance can only be truly understood when benchmarked against existing alternatives. This provides context for its potency and potential advantages. Several classes of PARP1 inhibitors have been developed, including those based on thieno[3,4-d]imidazole-4-carboxamide and[9][10][17]triazolo[3,4-b]benzothiazole scaffolds.[18][19]
| Compound Scaffold | Example Compound | PARP1 IC50 | PARP2 IC50 | Selectivity (PARP1 vs PARP2) | Reference |
| This compound | Hypothetical Compound A | To be determined | To be determined | To be determined | N/A |
| Phthalazinone | Olaparib | ~5 nM | ~1 nM | ~0.2x | [18] |
| Thieno[3,4-d]imidazole-4-carboxamide | Compound 16j | 0.723 µM (723 nM) | Not Reported | Not Reported | [18] |
| Indazole Carboxamide | Niraparib | 3.8 nM | 2.1 nM | ~0.55x | Clinical Data |
| [9][10][17]Triazolo[3,4-b]benzothiazole | Compound 16 | 570 nM | 44 nM | ~13x (Favors PARP2) | [19] |
| Benzimidazole Carboxamide | Veliparib | 5.2 nM | 2.9 nM | ~0.56x | [18] |
This table includes hypothetical data for the title compound to illustrate the comparative framework. Real experimental data should be substituted.
This comparative analysis is crucial for several reasons:
-
Potency Ranking: It immediately places the novel compound's potency in the context of established inhibitors.
-
Selectivity Profile: Comparing activity against different PARP isoforms (e.g., PARP1 vs. PARP2) reveals the selectivity profile, which can be critical for the therapeutic window and off-target effects.[16]
-
Scaffold Evaluation: It allows for an objective assessment of the this compound scaffold's potential compared to other chemical starting points for PARP1 inhibition.
Conclusion
Ensuring the reproducibility of experiments with novel compounds like this compound derivatives is not a matter of simply following a protocol. It requires a holistic approach that begins with rigorous validation of the compound itself and extends through carefully controlled and orthogonal biological assays. By embracing the principles of meticulous characterization, thoughtful experimental design, and objective comparison, researchers can build the "robust foundation of credible evidence" needed to accelerate the discovery of new medicines.[1]
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A Head-to-Head Benchmark: Evaluating Benzo[d]isothiazole-3-carboxamide Derivatives as Novel PD-1/PD-L1 Inhibitors Against Standard-of-Care Immunotherapies
Introduction: The Rationale for Small-Molecule Checkpoint Inhibitors
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis, has revolutionized cancer therapy.[1] Drugs like Pembrolizumab (Keytruda®), Nivolumab (Opdivo®), and Atezolizumab (Tecentriq®) have demonstrated significant clinical benefits across a range of malignancies.[2][3][4] However, macromolecule-based therapies are not without their limitations, including the potential for immunogenicity, limited tumor penetration, and high manufacturing costs.[5][6][7] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 pathway, which may offer advantages in terms of oral bioavailability, improved tumor penetration, and more controllable pharmacokinetic profiles.[3][6]
The benzo[d]isothiazole scaffold has emerged as a promising starting point for the design of novel small-molecule immunomodulators.[8] Recent studies have highlighted the potential of benzo[d]isothiazole derivatives as potent inhibitors of the PD-1/PD-L1 interaction.[5][7] This guide provides a comprehensive framework for benchmarking a novel Benzo[d]isothiazole-3-carboxamide derivative (designated here as BDTX-3) against both standard-of-care monoclonal antibodies and a well-characterized small-molecule inhibitor, BMS-202.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of PD-1/PD-L1 inhibitors stems from their ability to disrupt the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction serves as an "off switch" for T-cells, allowing cancer cells to evade immune destruction. By blocking this interaction, these inhibitors "release the brakes" on the immune system, enabling a robust anti-tumor response.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Standard-of-care monoclonal antibodies achieve this by binding to either PD-1 (Pembrolizumab, Nivolumab) or PD-L1 (Atezolizumab), sterically hindering the protein-protein interaction.[9][10][11][12][13][19] Small-molecule inhibitors, such as BMS-202 and potentially BDTX-3, are thought to bind to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1.[9][11][23]
Caption: A multi-tiered in vitro testing cascade.
In Vivo Efficacy: Syngeneic Mouse Tumor Models
To translate in vitro findings into a preclinical setting, the use of immunocompetent syngeneic mouse models is essential for evaluating immunotherapies. [5][20] Experimental Protocol:
-
Animal Model: Use C57BL/6 mice.
-
Tumor Cell Line: Subcutaneously implant MC38 (colon adenocarcinoma) cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Regimen:
-
Vehicle control (oral gavage or appropriate route for small molecules; intraperitoneal for antibodies).
-
BDTX-3 (e.g., daily oral gavage).
-
BMS-202 (e.g., daily oral gavage).
-
Anti-mouse PD-1 antibody (intraperitoneal injection, e.g., twice weekly).
-
Anti-mouse PD-L1 antibody (intraperitoneal injection, e.g., twice weekly).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the vehicle control.
-
Survival Analysis: Monitor a separate cohort of animals for overall survival.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell infiltration (e.g., CD8+ T-cells) by flow cytometry or immunohistochemistry.
-
| Treatment Group | TGI (%) | Increase in CD8+ T-cells in Tumor |
| Vehicle | 0 | - |
| BDTX-3 (Hypothetical) | 65 | High |
| BMS-202 | 55 | Moderate |
| Anti-mPD-1 mAb | 75 | High |
| Anti-mPD-L1 mAb | 70 | High |
digraph "In_Vivo_Comparison" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: In Vivo Efficacy Comparison"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"BDTX-3" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "BMS-202" [fillcolor="#FBBC05", fontcolor="#202124"]; "Anti-PD-1_mAb" [label="Anti-PD-1 mAb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anti-PD-L1_mAb" [label="Anti-PD-L1 mAb", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Efficacy" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"BDTX-3" -> "Efficacy" [label="High TGI"]; "BMS-202" -> "Efficacy" [label="Moderate TGI"]; "Anti-PD-1_mAb" -> "Efficacy" [label="Very High TGI"]; "Anti-PD-L1_mAb" -> "Efficacy" [label="Very High TGI"]; }
Caption: Comparative in vivo efficacy summary.
Pharmacokinetics and Toxicity
A critical aspect of small-molecule drug development is the assessment of their pharmacokinetic (PK) and toxicity profiles.
Pharmacokinetics:
-
Protocol: Administer a single dose of BDTX-3 to mice and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life, and oral bioavailability.
-
Rationale: Understanding the PK profile is crucial for designing effective dosing regimens for in vivo efficacy studies. [3] Toxicity:
-
Protocol: Conduct a dose-range finding study in mice, administering BDTX-3 daily for 14 days at multiple dose levels. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs at the end of the study.
-
Rationale: Early identification of potential toxicities is essential for assessing the therapeutic window of the compound. Immune-related adverse events (irAEs) are a known class effect of checkpoint inhibitors, and monitoring for signs of autoimmunity is crucial. [23]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking a novel this compound derivative, BDTX-3, against current standard-of-care PD-1/PD-L1 inhibitors. The proposed workflow, from in vitro target engagement and cellular function to in vivo efficacy and safety assessment, provides a robust framework for evaluating its potential as a next-generation cancer immunotherapy.
The hypothetical data presented for BDTX-3 suggests a promising profile, with potent in vitro activity and significant in vivo anti-tumor efficacy. Further optimization of the benzo[d]isothiazole scaffold could lead to the development of orally bioavailable, highly effective, and well-tolerated small-molecule checkpoint inhibitors, offering a valuable alternative to current antibody-based therapies.
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- 22. promega.com [promega.com]
- 23. marinbio.com [marinbio.com]
A Guide to Orthogonal Methods for the Validation of Benzo[d]isothiazole-3-carboxamide Findings
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a validated lead compound is paved with rigorous, multifaceted analysis. The Benzo[d]isothiazole-3-carboxamide core is a privileged scaffold, known to produce potent kinase inhibitors and other valuable therapeutic agents.[1][2][3] However, initial findings, whether from a high-throughput screen or a rational design campaign, are merely the starting point. To build a robust structure-activity relationship (SAR) and make confident, data-driven decisions, it is imperative to employ orthogonal methods for validation.
This guide provides an in-depth comparison of orthogonal experimental techniques to validate findings related to Benzo[d]isothiazole-3-carboxamides, focusing on three critical pillars of drug discovery: structural integrity, chemical purity, and biological target engagement. The core principle of orthogonal validation is the use of methods that rely on different physical or chemical principles. If independent, mechanistically distinct methods yield concordant results, the confidence in the finding increases exponentially.
Part 1: Absolute Structural Confirmation
The foundational step in validating a novel compound is confirming its chemical structure. While initial synthesis may be guided by established reaction mechanisms, unexpected rearrangements or side products are always a possibility. Therefore, relying on a single analytical technique is insufficient. Here, we compare the gold-standard spectroscopic methods with the definitive power of X-ray crystallography.
Primary Method: Spectroscopic Elucidation (NMR & Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of structural characterization in organic chemistry.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the relative placement of protons. For this compound derivatives, specific chemical shifts and coupling constants can confirm the integrity of the core structure and the nature of its substituents.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.[4]
Orthogonal Method: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful inferential data, X-ray crystallography offers direct, unambiguous evidence of molecular structure.[4][5][6][7][8] It is the ultimate arbiter in cases of structural ambiguity.
Causality of Choice: Spectroscopic methods infer connectivity based on magnetic properties and fragmentation, which can sometimes be misleading, especially with complex heterocyclic systems. X-ray crystallography, by contrast, maps the electron density of a crystallized molecule, providing a definitive three-dimensional model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[6][7] This makes it a truly orthogonal and definitive validation step.
Experimental Workflow: From Synthesis to Confirmed Structure
The following diagram illustrates the logical flow for ensuring the structural integrity of a newly synthesized this compound.
Caption: Workflow for structural validation of novel compounds.
Part 2: Rigorous Purity Assessment
The purity of a compound is as critical as its structure. Undetected impurities can lead to erroneous biological data, confounding SAR studies and potentially exhibiting off-target effects or toxicity. A common mistake is to rely solely on a single chromatographic method.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC, typically with UV detection, is the standard for purity analysis. It separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase. The purity is often reported as a percentage of the total peak area.[9]
Orthogonal Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[9][10]
Causality of Choice: HPLC-UV relies on the chromophoric properties of the analyte and impurities. If an impurity has a poor or non-existent chromophore at the detection wavelength, it will be underestimated or missed entirely.[9] qNMR, on the other hand, is a universal detection method for any molecule containing NMR-active nuclei (like ¹H). It is independent of the analyte's optical properties and does not require a reference standard of the compound being tested, making it an excellent orthogonal technique.[10][11] Discrepancies between HPLC and qNMR results can reveal the presence of "invisible" impurities.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance Signal Integration |
| Strengths | High sensitivity for UV-active impurities, excellent resolution.[11] | Universal detection, primary analytical method (high accuracy), no analyte-specific reference standard needed.[9][10] |
| Weaknesses | May not detect impurities with poor chromophores, requires analyte reference standard for quantification. | Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap. |
| Typical Use Case | Routine purity checks, detection of trace impurities. | Absolute purity determination, validation of reference standards, analysis of compounds without chromophores. |
Experimental Protocol: Quantitative ¹H-NMR (qNMR) Purity Assay
-
Preparation of Internal Standard Stock: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh the this compound sample (approx. 5-10 mg).
-
Mixing: Transfer the weighed sample to an NMR tube. Add a precise volume (e.g., 600 µL) of the internal standard stock solution to the tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a long relaxation delay (D1, typically 5 times the longest T1) to allow for complete magnetization recovery for accurate integration.
-
Data Analysis:
-
Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.
-
Integrate the selected peaks.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Part 3: Confirmation of Biological Mechanism of Action
Identifying that a compound has biological activity is only the first step. Validating that this activity proceeds through the intended mechanism of action—direct engagement with the desired target—is crucial to avoid advancing compounds that work through off-target effects or non-specific mechanisms.[12] This requires an orthogonal approach comparing direct and indirect measures of target interaction.
Primary Method: Biochemical Assays
Biochemical assays measure the direct effect of a compound on an isolated biological target, such as a purified enzyme or receptor.[12][13] For Benzo[d]isothiazole-3-carboxamides that are often kinase inhibitors, a common biochemical assay is an in vitro kinase activity assay.[1][2][14]
-
Example: ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. An inhibitor will reduce the amount of ADP formed, leading to a decrease in the luminescent signal. This provides a direct measure of enzyme inhibition (IC₅₀).
Orthogonal Method: Cell-Based Target Engagement Assays
While biochemical assays confirm direct inhibition, they do not prove that the compound can enter a cell and engage its target in the complex cellular environment.[15][16] Cell-based target engagement assays address this directly. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18][19]
Causality of Choice: A compound may be a potent inhibitor in a clean biochemical assay but show no activity in cells due to poor membrane permeability, rapid efflux, or metabolic instability.[15] CETSA provides direct evidence of target binding within intact cells.[18] It is based on the principle that a protein's thermal stability increases upon ligand binding.[19] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, one can confirm target engagement. A positive result in both a biochemical and a CETSA assay provides strong, orthogonal evidence of the intended mechanism of action.
Workflow for Orthogonal Biological Validation
This diagram shows the complementary nature of biochemical and cell-based assays in validating a compound's mechanism of action.
Caption: Orthogonal workflow for biological activity validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
-
Cell Culture and Treatment: Culture the target-expressing cells to ~80% confluency. Treat the cells with the this compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[17][19]
Conclusion
The validation of findings for any novel chemical series, including the promising Benzo[d]isothiazole-3-carboxamides, must be built on a foundation of scientific integrity and logical rigor. By moving beyond primary screening data and embracing a framework of orthogonal validation for structure, purity, and biological mechanism, research organizations can significantly reduce the risk of costly late-stage failures. The integration of definitive methods like X-ray crystallography, universal techniques like qNMR, and physiologically relevant assays like CETSA provides the necessary layers of evidence to build a compelling and robust data package, accelerating the journey from discovery to clinic.
References
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. Available at: [Link]
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Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. Available at: [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]
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Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available at: [Link]
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Biochemical & Cell-based Assays - Biology. IRBM. Available at: [Link]
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Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. Available at: [Link]
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(PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. ResearchGate. Available at: [Link]
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. Available at: [Link]
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Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. PubMed. Available at: [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available at: [Link]
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Purity comparison by NMR and HPLC. | Download Table. ResearchGate. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. PMC - PubMed Central. Available at: [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. Available at: [Link]
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X-ray, NMR and DFT studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives. ResearchGate. Available at: [Link]
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3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC - NIH. Available at: [Link]
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(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available at: [Link]
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Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. NIH. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Benzo[d]isothiazole-3-carboxamide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Benzo[d]isothiazole-3-carboxamide, a compound utilized in various research and development applications, including as a potential intermediate in the synthesis of pharmaceuticals.[1][2] Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.
The core principle underpinning the disposal of this compound is the recognition of its potential hazards. While a comprehensive hazard profile for this specific carboxamide is not as widely documented as its parent compound, 1,2-benzisothiazol-3(2H)-one, the precautionary principle dictates that it be handled with a similar degree of care. The isothiazolinone class of compounds, to which this compound belongs, is known for its biocidal properties and potential for skin sensitization and severe eye irritation.[3][4][5] Furthermore, these compounds are generally very toxic to aquatic life, making their release into the environment a significant concern.[3][5][6]
This guide is structured to provide a clear, logical workflow for the disposal of this compound, from the point of generation to final removal from the laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The following table summarizes the key hazard classifications associated with closely related isothiazolinone compounds, which should be considered as a conservative proxy for this compound in the absence of specific data.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[3][5] | Standard laboratory coat, nitrile gloves, and safety glasses. |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[3][4][5] | Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4][5] | Chemical safety goggles or a face shield are mandatory.[7] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life.[3][5][6] | All handling and disposal procedures must prevent release to drains and waterways. |
Step-by-Step Disposal Protocol
The overarching directive for the disposal of this compound is to treat it as hazardous chemical waste.[8] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][8]
Step 1: Waste Segregation and Identification
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be segregated as hazardous waste.[8]
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not mix this waste with other waste streams unless it is chemically compatible and permitted by your institution's waste management plan.[7]
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Containerization
-
Solid Waste: Collect solid waste in a clearly labeled, leak-proof container with a secure lid.[8] The original product container, if in good condition, can be used.[8]
-
Liquid Waste: Use a chemically resistant, leak-proof container with a screw-top cap for liquid waste.[8] Ensure the container is compatible with the solvent used in the solution. Keep the container closed except when adding waste.[8]
Step 3: Labeling
Proper labeling of hazardous waste containers is a critical regulatory requirement. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., corrosive, environmental hazard)
Step 4: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers away from incompatible materials.[6]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.
-
Never attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and equipped to do so under an approved protocol.
The following diagram illustrates the decision-making workflow for the disposal of this compound waste.
Sources
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- 4. chemos.de [chemos.de]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Personal Protective Equipment for Handling Benzo[d]isothiazole-3-carboxamide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like Benzo[d]isothiazole-3-carboxamide and its structural class, isothiazolinones, hold significant interest. However, their potent biological activity necessitates a robust understanding and implementation of safety protocols to protect laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE).
The core principle of laboratory safety is the control of hazards at their source. However, the nature of research often involves direct interaction with chemical substances, making PPE the critical last line of defense. The guidance herein is synthesized from established safety data for the isothiazolinone class of compounds and best practices in chemical hygiene.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound belongs to the isothiazolinone family, a class of compounds widely used as biocides.[1] Their reactivity, which makes them effective in their intended applications, also presents potential hazards to researchers. The primary concerns associated with isothiazolinones are:
-
Skin Irritation and Sensitization: Direct contact with isothiazolinones can lead to skin irritation or allergic reactions.[1][2][3] Prolonged or repeated exposure increases the risk of developing skin sensitization, a long-lasting allergic condition.[2][3]
-
Eye Damage: Many isothiazolinones are classified as corrosive or severe eye irritants, capable of causing serious and potentially irreversible eye damage.[3][4][5]
-
Toxicity: Some isothiazolinones are toxic if swallowed or in contact with the skin and can be harmful if inhaled.
-
Aquatic Toxicity: These compounds can be very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release.[4][5]
Given these potential hazards, a comprehensive PPE strategy is essential for any work involving this compound.
Core PPE for Handling this compound
The following table summarizes the minimum recommended PPE for various laboratory operations involving this compound. The selection of specific PPE should always be informed by a task-specific risk assessment.
| Laboratory Operation | Minimum Recommended PPE |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (double-gloved), Lab Coat, Safety Glasses with Side Shields |
| Solution Preparation | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high) |
| Reaction Setup and Monitoring | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles |
| Work-up and Purification | Disposable Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high) |
| Handling Concentrated Solutions | Chemical-resistant Gloves (e.g., Butyl rubber), Chemical-resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield |
A Step-by-Step Guide to PPE Usage
Proper use of PPE extends beyond simply wearing it. The following protocols for donning, doffing, and disposal are critical to ensuring user safety.
Donning PPE: A Deliberate Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don safety glasses or chemical splash goggles. If a significant splash hazard exists, add a face shield over the goggles.
-
Gloves: Select the appropriate chemical-resistant gloves. When double-gloving, ensure the outer glove cuff extends over the cuff of the lab coat sleeve.
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to trap any contamination. If only one pair is worn, remove them using a glove-to-glove and then skin-to-inside-of-glove technique.
-
Lab Coat: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the potentially contaminated exterior.
-
Eye and Face Protection: Remove the face shield and then the goggles from the back of your head forward.
-
Inner Gloves (if applicable): Remove the inner pair of gloves using the proper technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing PPE Selection: A Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include operational procedures and proper waste disposal.
Operational Plan: Engineering and Administrative Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a certified chemical fume hood is mandatory.
-
Designated Area: Whenever possible, designate a specific area of the laboratory for work with this compound to prevent widespread contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and then to contain and clean up the material.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of inhalation.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup: Collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan: A Commitment to Environmental Stewardship
All waste contaminated with this compound, including disposable PPE, contaminated labware, and cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of this compound or its waste down the drain, as it is toxic to aquatic life.[5]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the underlying principles of chemical safety. By integrating the knowledge of the compound's hazards with the practical application of appropriate PPE and sound laboratory practices, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to engage in continuous learning and to cultivate a proactive culture of safety within the laboratory.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Isothiazolinones: A Focus on Safety and Handling.
- Chemiis. Isothiazolinones.
- Regulations.gov.
- Sigma-Aldrich.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-Chloro-2-methyl-4-isothiazolin-3-one.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Biosynth.
- Chemos GmbH & Co. KG. Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
